molecular formula C18H22N2O2S B7818712 Oxomemazine CAS No. 174508-14-6

Oxomemazine

Cat. No.: B7818712
CAS No.: 174508-14-6
M. Wt: 330.4 g/mol
InChI Key: QTQPVLDZQVPLGV-UHFFFAOYSA-N
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Description

Oxomemazine (CAS 3689-50-7) is a phenothiazine derivative recognized for its potent antihistamine and antitussive (cough-suppressing) properties, serving as a valuable compound for biochemical and pharmacological research . Its primary mechanism of action is characterized by antagonism of the histamine H1 receptor. By blocking this receptor, this compound inhibits the cellular responses triggered by histamine, providing a model compound for studying allergic pathways and inflammatory responses . Furthermore, its significant antitussive effect is believed to be mediated through a central action on the cough reflex pathway in the brainstem, making it a compound of interest for neuropharmacology studies focused on respiratory control . The pharmacological profile of this compound is also complemented by sedative properties, attributed to its action on central histamine receptors, and mild anticholinergic effects, which may affect mucus secretion . Chemically defined as C18H22N2O2S with a molecular weight of 330.45 g/mol, its structure is available for detailed analysis . From a market perspective, this compound is a subject of study in supply chain and industrial research, with a documented presence in specific international pharmaceutical markets . This product is provided for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5,5-dioxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine
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InChI

InChI=1S/C18H22N2O2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)23(21,22)18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QTQPVLDZQVPLGV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)CN(C)C
Source PubChem
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Molecular Formula

C18H22N2O2S
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DSSTOX Substance ID

DTXSID5023405
Record name Oxomemazine
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Molecular Weight

330.4 g/mol
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CAS No.

3689-50-7, 174508-13-5, 174508-14-6
Record name (±)-Oxomemazine
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Record name Oxomemazine
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Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Oxomemazine on H1 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxomemazine (B1678065) is a first-generation antihistamine of the phenothiazine (B1677639) class, recognized for its therapeutic efficacy in alleviating allergic symptoms and cough.[1] Its primary mechanism of action involves the competitive blockade of the histamine (B1213489) H1 receptor, a G-protein coupled receptor (GPCR) integral to the inflammatory response. This technical guide provides a comprehensive overview of the molecular interactions and downstream signaling pathways affected by this compound's binding to the H1 receptor. The document details its action as a potent H1 antagonist with additional anticholinergic properties, summarizes key binding affinity data, presents detailed experimental protocols for its characterization, and visualizes the associated signaling cascades.

Introduction to this compound and the Histamine H1 Receptor

This compound is a phenothiazine derivative that functions as a potent antagonist at histamine H1 receptors.[2] Histamine, a key mediator in allergic reactions, exerts its effects by binding to H1 receptors, which are widely distributed throughout the body, including on smooth muscle, endothelial cells, and neurons in the central nervous system. Activation of the H1 receptor initiates a signaling cascade that leads to the characteristic symptoms of allergy, such as itching, swelling, and redness.[1] this compound mitigates these symptoms by preventing histamine from binding to its receptor.[1] In addition to its antihistaminic effects, this compound also exhibits sedative and antitussive properties, which are attributed to its action on central H1 receptors and its influence on the cough reflex pathway in the brainstem.[1]

Molecular Mechanism of Action at the H1 Receptor

The histamine H1 receptor is a Gq/11-coupled GPCR. In its basal state, the receptor exists in an equilibrium between an inactive (R) and an active (R*) conformation. Histamine binding stabilizes the active conformation, leading to the activation of downstream signaling pathways.

H1 Receptor Antagonism

This compound acts as a competitive antagonist at the H1 receptor, meaning it binds to the same site as histamine but does not activate the receptor. By occupying the binding site, this compound prevents histamine from binding and stabilizing the active conformation of the receptor, thereby inhibiting the downstream signaling cascade.

Inverse Agonism: A Deeper Insight

Many first and second-generation H1-antihistamines, have been demonstrated to act as inverse agonists rather than neutral antagonists. Inverse agonists preferentially bind to and stabilize the inactive conformation of the H1 receptor, thus reducing the basal level of receptor signaling that occurs even in the absence of an agonist. While direct experimental evidence specifically classifying this compound as an inverse agonist is not extensively documented in publicly available literature, its classification as a first-generation H1-antihistamine suggests it likely shares this property with other members of its class. This inverse agonism may contribute to its therapeutic efficacy by suppressing constitutive receptor activity.

Quantitative Pharmacological Data

Receptor SubtypeLigandKi (nM)Source
Muscarinic M1This compound84
Muscarinic M2This compound1650

Kᵢ (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

H1 Receptor Signaling Pathways Modulated by this compound

The binding of an agonist to the H1 receptor activates the Gq alpha subunit of the heterotrimeric G-protein. This initiates a cascade of intracellular events that are inhibited by this compound.

The Phospholipase C (PLC) Pathway

Activated Gαq stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

NF-κB Signaling

The H1 receptor has been shown to activate the transcription factor nuclear factor-kappa B (NF-κB), a key regulator of the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors. By blocking H1 receptor activation, this compound can attenuate the inflammatory response by preventing the activation of NF-κB.

H1_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R_inactive H1 Receptor (Inactive) Histamine->H1R_inactive Binds & Activates This compound This compound This compound->H1R_inactive Binds & Stabilizes (Inverse Agonist) H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Gq Gq H1R_active->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Activates Ca_release->PKC Activates NFkB_inactive IκB-NF-κB PKC->NFkB_inactive Phosphorylates IκB NFkB_active NF-κB NFkB_inactive->NFkB_active Releases nucleus Nucleus NFkB_active->nucleus Translocates to gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription Initiates

Fig. 1: H1 Receptor Signaling Pathway and this compound's Point of Action.

Detailed Experimental Protocols

The following protocols describe standard methodologies used to characterize the interaction of compounds like this compound with the histamine H1 receptor.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the H1 receptor.

  • Materials:

    • Cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [³H]-mepyramine (a potent H1 antagonist).

    • Test Compound: this compound.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • Scintillation fluid.

    • Glass fiber filters.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add a fixed concentration of [³H]-mepyramine, cell membranes, and varying concentrations of this compound or buffer (for total binding) or a saturating concentration of a non-radiolabeled antagonist (for non-specific binding).

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes (H1R) - [³H]-mepyramine - this compound dilutions start->prepare_reagents incubation Incubate: - Membranes - [³H]-mepyramine - this compound prepare_reagents->incubation filtration Filter to separate bound and free radioligand incubation->filtration washing Wash filters with cold buffer filtration->washing scintillation_counting Add scintillation fluid and count radioactivity washing->scintillation_counting data_analysis Analyze data: - Calculate specific binding - Determine IC50 - Calculate Ki scintillation_counting->data_analysis end End data_analysis->end

Fig. 2: Experimental Workflow for a Radioligand Binding Assay.
Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of a compound to inhibit the histamine-induced production of inositol phosphates, a downstream product of H1 receptor activation.

  • Materials:

    • Whole cells expressing the human histamine H1 receptor (e.g., HeLa or 1321N1 cells).

    • myo-[³H]inositol.

    • Histamine.

    • Test Compound: this compound.

    • LiCl solution.

    • Trichloroacetic acid (TCA).

    • Dowex anion-exchange resin.

  • Procedure:

    • Culture cells in the presence of myo-[³H]inositol to label the cellular phosphoinositide pools.

    • Pre-incubate the cells with varying concentrations of this compound or buffer.

    • Add LiCl to inhibit inositol monophosphatase activity, allowing for the accumulation of inositol phosphates.

    • Stimulate the cells with a fixed concentration of histamine.

    • Terminate the reaction by adding TCA.

    • Separate the inositol phosphates from the cell lysate using anion-exchange chromatography.

    • Quantify the amount of [³H]-inositol phosphates using a scintillation counter.

    • Determine the EC50 of histamine in the presence of different concentrations of this compound to calculate the pA2 value, a measure of antagonist potency.

NF-κB Reporter Gene Assay

This assay assesses the inverse agonist activity of a compound by measuring its ability to reduce the basal or histamine-induced activity of an NF-κB-driven reporter gene.

  • Materials:

    • A cell line co-transfected with the human histamine H1 receptor and a reporter construct containing a luciferase gene under the control of NF-κB response elements (e.g., HEK293-NF-κB-Luc).

    • Test Compound: this compound.

    • Luciferase assay reagent.

  • Procedure:

    • Plate the reporter cells in a 96-well plate.

    • Treat the cells with varying concentrations of this compound or vehicle control. For agonist-induced activity, a set of cells can be co-treated with histamine.

    • Incubate the cells for a sufficient period to allow for gene expression.

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

    • A decrease in luminescence in the absence of histamine indicates inverse agonist activity. The inhibition of histamine-induced luminescence confirms antagonist activity.

Conclusion

This compound is a potent H1-antihistamine that effectively alleviates allergic and cough symptoms through its competitive antagonism of the histamine H1 receptor. Its mechanism of action involves the blockade of the Gq/11-mediated signaling cascade, thereby preventing the release of intracellular calcium and the activation of pro-inflammatory transcription factors like NF-κB. While direct evidence is pending, it is highly probable that this compound, like other antihistamines in its class, functions as an inverse agonist, further contributing to its therapeutic profile by reducing basal receptor activity. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and novel H1 receptor modulators.

References

An In-depth Technical Guide to the Synthesis and Structural Characterization of Oxomemazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and structural characterization of oxomemazine (B1678065), a phenothiazine (B1677639) derivative with antihistaminic and anticholinergic properties. Detailed experimental protocols for a two-step synthesis process, involving N-alkylation of phenothiazine followed by S-oxidation, are presented. The guide also outlines the analytical techniques used for the structural elucidation and purity assessment of the final compound, including spectroscopic methods and chromatography. Furthermore, a summary of the key signaling pathway associated with its mechanism of action is provided. All quantitative data is summarized in structured tables, and logical relationships in the synthesis and analytical workflows are visualized using diagrams.

Introduction

This compound, with the chemical formula C₁₈H₂₂N₂O₂S, is a first-generation antihistamine belonging to the phenothiazine class of drugs.[1][2] It functions primarily as a histamine (B1213489) H1-receptor antagonist, making it effective in the treatment of cough and allergic conditions.[3][4] This guide details a reliable method for its laboratory-scale synthesis and the analytical procedures for its thorough characterization.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the N-alkylation of a phenothiazine core, followed by the oxidation of the sulfur atom to a sulfone.

Experimental Protocol

Step 1: N-Alkylation of Phenothiazine

In this initial step, the phenothiazine molecule is alkylated at the nitrogen atom using 3-dimethylamino-2-methylpropyl chloride in the presence of a strong base, sodium amide.[5]

  • Materials:

    • Phenothiazine

    • 3-dimethylamino-2-methylpropyl chloride

    • Sodium amide (NaNH₂)

    • Anhydrous solvent (e.g., toluene, xylene)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenothiazine in the anhydrous solvent.

    • Slowly add sodium amide to the solution while stirring.

    • Add 3-dimethylamino-2-methylpropyl chloride dropwise to the reaction mixture.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 10-(3-(dimethylamino)-2-methylpropyl)-10H-phenothiazine.

Step 2: S-Oxidation to this compound

The intermediate from the first step is then oxidized to form the final product, this compound, where the sulfur atom in the phenothiazine ring is converted to a sulfone group (S,S-dioxide). Efficient and selective oxidation can be achieved using hydrogen peroxide in glacial acetic acid.

  • Materials:

    • 10-(3-(dimethylamino)-2-methylpropyl)-10H-phenothiazine

    • Glacial acetic acid

    • Hydrogen peroxide (30-40% solution)

    • Pure sulfuric acid (catalyst)

    • Sodium hydroxide (B78521) solution

    • Ethyl acetate

    • Heptane (B126788)

  • Procedure:

    • Dissolve 11.9 g of 10-(3-(dimethylamino)-2-methylpropyl)-10H-phenothiazine in 120 cc of glacial acetic acid with agitation.

    • Add 0.5 cc of pure sulfuric acid (d = 1.83).

    • Over a period of 20 minutes, add a mixture of 10 cc of glacial acetic acid and 8.5 cc of a hydrogen peroxide solution (38 g in 100 cc). The temperature will rise from approximately 25°C to 35°C.

    • Maintain the reaction mixture at 60°C for 18 hours.

    • Cool the mixture and add 150 cc of water.

    • With cooling, neutralize the mixture by adding 220 cc of aqueous sodium hydroxide (d = 1.33).

    • Extract the resulting mixture three times with 100 cc of ethyl acetate.

    • Evaporate the solvent on a water bath and recrystallize the residue from 150 cc of heptane to yield 3-(9,9-dioxy-10-phenthiazinyl)-2-methyl-1-dimethylaminopropane (this compound).

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: S-Oxidation Phenothiazine Phenothiazine Intermediate 10-(3-(dimethylamino)-2-methylpropyl) -10H-phenothiazine Phenothiazine->Intermediate Alkylation This compound This compound Intermediate->this compound Oxidation reagent1 3-dimethylamino-2-methylpropyl chloride, NaNH2 reagent2 H2O2, Acetic Acid

Caption: A diagram illustrating the two-step synthesis of this compound.

Structural Characterization

The structure of the synthesized this compound must be confirmed using various analytical techniques.

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₁₈H₂₂N₂O₂S
Molecular Weight330.45 g/mol
Melting Point115 °C
AppearanceWhite to off-white solid
Spectroscopic Data

3.2.1. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum provides characteristic fragments that aid in structural confirmation.

m/zInterpretation
330Molecular ion [M]⁺
231[M - C₅H₁₁N₂]⁺
99[C₅H₁₁N₂]⁺ (base peak)

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the this compound molecule. Key expected absorptions include:

Wavenumber (cm⁻¹)Functional Group
~1325 and ~1150S=O stretching (sulfone)
~2950-2850C-H stretching (aliphatic)
~1600-1450C=C stretching (aromatic)
~1250-1000C-N stretching
Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the synthesized this compound and for separating its enantiomers. A normal-phase HPLC method has been developed for the enantioseparation of this compound.

  • Column: Amylose Tris (5-chloro-2-methylphenylcarbamate)

  • Mobile Phase: n-hexane: Isopropyl Alcohol (IPA): Diethylamine (DEA) (60:40:0.1)

  • Detector: PDA at 227nm

  • Retention Times: 16.87 min and 21.37 min for the two enantiomers.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects primarily as a histamine H1-receptor antagonist. By blocking the H1 receptor, it prevents the action of histamine, a key mediator of allergic and inflammatory responses. This action leads to the attenuation of the inflammatory process.

Furthermore, this compound has been shown to reduce the activity of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) immune response transcription factor. This is achieved through the phospholipase C and the phosphatidylinositol (PIP2) signaling pathways, which in turn decreases antigen presentation and the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors.

Signaling_Pathway This compound This compound H1_Receptor Histamine H1 Receptor This compound->H1_Receptor Antagonizes PLC Phospholipase C H1_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG NF_kB NF-κB IP3->NF_kB Activates DAG->NF_kB Activates Inflammation Inflammatory Response (Cytokines, Adhesion Molecules) NF_kB->Inflammation Promotes

Caption: this compound's inhibitory effect on the H1 receptor signaling pathway.

Analytical Workflow

A typical workflow for the analysis of synthesized this compound involves purification, confirmation of identity, and purity assessment.

Analytical_Workflow cluster_ID Characterization cluster_Purity Quantification Crude_Product Crude this compound Purification Recrystallization Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Structural_ID Structural Identification Pure_Product->Structural_ID Purity_Analysis Purity Assessment Pure_Product->Purity_Analysis MS Mass Spectrometry Structural_ID->MS NMR NMR Spectroscopy Structural_ID->NMR IR IR Spectroscopy Structural_ID->IR HPLC HPLC Purity_Analysis->HPLC Melting_Point Melting Point Analysis Purity_Analysis->Melting_Point Final_Product Characterized this compound MS->Final_Product NMR->Final_Product IR->Final_Product HPLC->Final_Product Melting_Point->Final_Product

Caption: A standard workflow for the analysis and characterization of synthesized this compound.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound and a comprehensive overview of the analytical methods required for its structural characterization and purity assessment. The information presented is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development. The successful synthesis and characterization of this compound are critical for its potential applications in pharmaceutical research and development.

References

An In-depth Technical Guide to the Anticholinergic Properties of Oxomemazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxomemazine is a phenothiazine (B1677639) derivative recognized for its potent antihistaminic and antitussive properties.[1] As a first-generation H1-antihistamine, it is primarily used in the treatment of allergic conditions and cough.[1][2] However, like many first-generation antihistamines, this compound also exhibits notable anticholinergic activity by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors.[3][4] This technical guide provides a comprehensive overview of the anticholinergic profile of this compound, detailing its mechanism of action, quantitative binding affinities, and the experimental protocols used to characterize these properties. This document is intended for researchers, scientists, and drug development professionals engaged in the study of anticholinergic compounds and their therapeutic applications.

Mechanism of Anticholinergic Action

The anticholinergic effects of this compound stem from its ability to competitively block muscarinic acetylcholine receptors (mAChRs). By binding to these receptors, this compound prevents the endogenous neurotransmitter, acetylcholine (ACh), from eliciting its typical physiological responses. This antagonism of the parasympathetic nervous system leads to a variety of effects, including reduced mucus secretion, which contributes to its use in respiratory conditions.

Research indicates that this compound demonstrates selectivity for the M1 muscarinic receptor subtype. The M1, M3, and M5 receptor subtypes are coupled to Gq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), which in turn results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately leads to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). By blocking M1 receptors, this compound inhibits this signaling pathway.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling M1 M1 Muscarinic Receptor Gq11 Gq/11 M1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ release IP3->Ca2 PKC PKC activation DAG->PKC Response Cellular Response Ca2->Response PKC->Response This compound This compound This compound->M1 Blocks ACh Acetylcholine (ACh) ACh->M1 Binds

M1 Muscarinic Receptor Signaling Pathway and this compound Antagonism.

Quantitative Anticholinergic Profile

The anticholinergic activity of this compound has been quantified primarily through in vitro radioligand binding assays. These studies have determined its binding affinity (Ki) for different muscarinic receptor subtypes, highlighting its selectivity.

Muscarinic Receptor Binding Affinity

A key study investigating the binding characteristics of this compound in rat cerebral microsomes identified two distinct affinity sites for the drug. The high-affinity site (designated OH) is predominantly associated with the M1 receptor subtype, while the low-affinity site (OL) is associated with other muscarinic receptor subtypes, including M3. The equilibrium dissociation constants (Ki) for these sites are summarized in the table below.

Receptor SiteKi (nM)Associated Subtype(s)Reference
High-Affinity (OH)84M1
Low-Affinity (OL)1650M3 and others

Table 1: Binding Affinity of this compound for Muscarinic Receptor Sites in Rat Cerebral Microsomes.

The data reveals an approximately 20-fold higher affinity of this compound for the high-affinity (M1) site compared to the low-affinity sites. This selectivity for the M1 receptor is a defining feature of its anticholinergic profile.

Functional Antagonism and In Vivo Effects

While the binding affinity of this compound is well-documented, there is a notable lack of publicly available quantitative data from functional assays (e.g., pA2 values from Schild plot analysis or IC50 values for the inhibition of agonist-induced responses) and in vivo studies specifically investigating its anticholinergic effects (e.g., inhibition of salivation, mydriasis). Further research is required to fully characterize the functional consequences of its muscarinic receptor antagonism.

Experimental Protocols

The characterization of the anticholinergic properties of this compound relies on established pharmacological assays. The following section details a representative protocol for a competitive radioligand binding assay, a fundamental technique used to determine the binding affinity of a compound for a specific receptor.

Competitive Radioligand Binding Assay for Muscarinic Receptors

This protocol describes the methodology to determine the Ki of this compound for muscarinic receptors using a radiolabeled antagonist, such as [3H]-Quinuclidinyl benzilate ([3H]-QNB), a non-selective muscarinic antagonist.

1. Membrane Preparation:

  • Tissue Source: Rat cerebral cortex, a region with high expression of muscarinic receptors.

  • Homogenization: The tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifugation: The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.

  • Washing: The membrane pellet is washed and resuspended in fresh buffer to remove endogenous substances.

  • Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford or BCA assay).

  • Storage: The membrane preparation is aliquoted and stored at -80°C until use.

2. Binding Assay:

  • Assay Components:

    • Membrane preparation (containing muscarinic receptors)

    • Radioligand: [3H]-QNB at a concentration close to its Kd.

    • Unlabeled Ligand (Competitor): this compound at varying concentrations.

    • Non-specific Binding Control: A high concentration of a non-labeled muscarinic antagonist (e.g., atropine) to determine the amount of non-specific binding of the radioligand.

    • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: The assay components are combined in microcentrifuge tubes or a 96-well plate and incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Washing: The filters are rapidly washed with ice-cold buffer to remove unbound radioligand.

3. Data Analysis:

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Calculation of Specific Binding: Specific binding is calculated by subtracting the non-specific binding (counts in the presence of atropine) from the total binding (counts in the absence of atropine).

  • IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of [3H]-QNB (the IC50 value) is determined by non-linear regression analysis of the competition curve.

  • Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Tissue Tissue Homogenization Centrifugation Centrifugation Tissue->Centrifugation Membrane Membrane Isolation Centrifugation->Membrane Quantification Protein Quantification Membrane->Quantification Incubation Incubation with Radioligand and this compound Quantification->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Experimental Workflow for a Competitive Radioligand Binding Assay.

Conclusion

This compound possesses significant anticholinergic properties, primarily through the competitive antagonism of muscarinic acetylcholine receptors. Quantitative binding studies have established its selectivity for the M1 receptor subtype. While its binding affinity is well-characterized, a comprehensive understanding of its functional anticholinergic profile requires further investigation through in vitro functional assays and in vivo studies. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which are essential for a complete elucidation of the pharmacological effects of this compound and for the development of novel therapeutics targeting the cholinergic system.

References

Receptor Binding Affinity of Oxomemazine for Muscarinic Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of the phenothiazine (B1677639) derivative, oxomemazine (B1678065), for the five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5). This document synthesizes available quantitative data, details relevant experimental methodologies, and illustrates key biological and experimental pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Quantitative Binding Affinity Data

This compound has been characterized as a selective antagonist for the muscarinic M1 receptor. However, a complete binding profile across all five muscarinic subtypes (M1-M5) is not extensively documented in publicly available literature. The available data, primarily from studies on rat cerebral microsomes, indicates a notable preference for the M1 subtype over other subtypes.

There is a discrepancy in the reported identity of the lower affinity binding site, with some sources identifying it as the M2 receptor and others as the M3 receptor. The following table summarizes the currently available quantitative data.

Table 1: Receptor Binding Affinity of this compound for Muscarinic Subtypes

Receptor SubtypeKᵢ (nM)Species/TissueRadioligandReference(s)
M1 84Rat Cerebral Microsomes[³H]QNB[1][2]
M2 1650--[3][4][5]
M3 1650Rat Cerebral Microsomes[³H]QNB
M4 Not Reported---
M5 Not Reported---

Kᵢ: Inhibitory constant; [³H]QNB: [³H]-Quinuclidinyl benzilate. Note the conflicting reports for the low-affinity site (M2 vs. M3).

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of the binding affinity of this compound for muscarinic receptor subtypes is typically achieved through competitive radioligand binding assays. This method measures the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor.

Objective

To determine the inhibitory constant (Kᵢ) of this compound for each of the five human muscarinic receptor subtypes (M1-M5) expressed in a stable cell line.

Materials
  • Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB), non-selective muscarinic antagonists.

  • Test Compound: this compound.

  • Reference Compound: Atropine (B194438) (for determination of non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Equipment: Cell culture apparatus, centrifuge, 96-well microplates, glass fiber filters (e.g., Whatman GF/C), filtration apparatus, and a liquid scintillation counter.

Methods

2.3.1. Membrane Preparation

  • Culture the recombinant cells to a high density.

  • Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold assay buffer and homogenize using a Polytron or similar device.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

  • Repeat the centrifugation and resuspension steps to wash the membranes.

  • Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

2.3.2. Binding Assay

  • In a 96-well microplate, add the following to each well in triplicate:

    • Assay Buffer

    • A fixed concentration of the radioligand (typically at its Kd value).

    • A range of concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Membrane preparation (e.g., 20-50 µg of protein).

  • For total binding, omit the addition of this compound.

  • For non-specific binding, add a high concentration of atropine (e.g., 1 µM) instead of this compound.

  • Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

2.3.3. Filtration and Scintillation Counting

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials and add a scintillation cocktail.

  • Measure the radioactivity in a liquid scintillation counter.

2.3.4. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis p1 Cell Culture p2 Homogenization p1->p2 p3 Centrifugation p2->p3 p4 Membrane Resuspension p3->p4 a1 Incubate Membranes with Radioligand & this compound p4->a1 a2 Achieve Equilibrium a1->a2 d1 Filtration a2->d1 d2 Scintillation Counting d1->d2 d3 Data Analysis (IC50) d2->d3 d4 Calculate Ki d3->d4

Competitive Radioligand Binding Assay Workflow
Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors that mediate diverse physiological effects through different signaling cascades. The five subtypes are broadly categorized into two main pathways based on their G protein coupling.

G cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway M1 M1 PLC Phospholipase C (PLC) M1->PLC Activate M3 M3 M3->PLC Activate M5 M5 M5->PLC Activate IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC M2 M2 AC Adenylyl Cyclase M2->AC Inhibit M4 M4 M4->AC Inhibit cAMP ↓ cAMP AC->cAMP

Muscarinic Receptor Subtype Signaling Pathways

References

In Vitro Characterization of Oxomemazine's Multi-Receptor Antagonist Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxomemazine (B1678065) is a first-generation phenothiazine (B1677639) antihistamine with pronounced anticholinergic and sedative properties.[1][2] Primarily recognized for its potent histamine (B1213489) H1 receptor antagonism, which underlies its use in the treatment of allergic conditions and cough, this compound also exhibits a complex pharmacological profile characterized by its interaction with a range of other G-protein coupled receptors (GPCRs).[1][2] This multi-receptor antagonist profile is critical to understanding both its therapeutic effects and its potential side-effect profile. This technical guide provides an in-depth in vitro characterization of this compound, presenting its binding affinities and functional antagonist activities at key receptors. Detailed experimental protocols for the assays used to characterize these interactions are provided, along with visualizations of the associated signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Data Presentation: Multi-Receptor Antagonist Profile of this compound

The following table summarizes the available quantitative data on the binding affinity (Ki) of this compound at various GPCRs. The data has been compiled from in vitro radioligand binding assays.

Receptor FamilyReceptor SubtypeThis compound Kᵢ (nM)Reference
Histamine H₁Data not available in searched results
Muscarinic M₁84[3]
M₂1650
M₃Higher than M₁ (10-fold lower affinity)
M₄Data not available in searched results
M₅Data not available in searched results
Adrenergic α₁Data not available in searched results
α₂Data not available in searched results
Dopamine D₁Data not available in searched results
D₂Data not available in searched results
D₃Data not available in searched results
D₄Data not available in searched results
D₅Data not available in searched results
Serotonin Various 5-HT subtypesData not available in searched results

Note: The table highlights the current gaps in the publicly available quantitative data for this compound's full multi-receptor profile.

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is a standard method used to determine the binding affinity (Kᵢ) of an unlabeled test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

a. Materials and Reagents:

  • Cell Membranes: A preparation of cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells stably transfected with the human M₁ receptor).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors).

  • Unlabeled Competitor (Test Compound): this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

b. Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Membranes, Radioligand, this compound) serial_dil Serial Dilution of this compound prep_reagents->serial_dil incubation Incubate Membranes, Radioligand, and this compound Concentrations prep_reagents->incubation filtration Rapid Filtration to Separate Bound and Free Radioligand incubation->filtration scint_count Scintillation Counting of Filters filtration->scint_count data_analysis Data Analysis (IC₅₀ and Kᵢ determination) scint_count->data_analysis G cluster_prep Preparation cluster_crc Concentration-Response Curves cluster_analysis Analysis prep_tissue Prepare Tissue/Cell System prep_solutions Prepare Agonist and this compound Solutions control_crc Generate Control Agonist CRC prep_solutions->control_crc antagonist_crc Generate Agonist CRCs in Presence of Fixed this compound Concentrations control_crc->antagonist_crc calc_dr Calculate Dose Ratios (DR) antagonist_crc->calc_dr schild_plot Construct Schild Plot (log(DR-1) vs. log[this compound]) calc_dr->schild_plot calc_pa2 Determine pA₂ from x-intercept schild_plot->calc_pa2 G cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R Histamine H₁ Receptor Gq Gαq/11 H1R->Gq Histamine PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates CellularResponse Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) PKC->CellularResponse Leads to This compound This compound This compound->H1R Antagonizes G cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1R Muscarinic M₁ Receptor Gq Gαq/11 M1R->Gq Acetylcholine PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates CellularResponse Cellular Response (e.g., Neuronal Excitation) PKC->CellularResponse Leads to This compound This compound This compound->M1R Antagonizes G cluster_membrane Plasma Membrane cluster_cytosol Cytosol A1R Adrenergic α₁ Receptor Gq Gαq/11 A1R->Gq Norepinephrine PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates CellularResponse Cellular Response (e.g., Vasoconstriction) PKC->CellularResponse Leads to This compound This compound This compound->A1R Antagonizes G cluster_membrane Plasma Membrane cluster_cytosol Cytosol D2R Dopamine D₂ Receptor Gi Gαi/o D2R->Gi Dopamine AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Inhibition of Downstream Signaling PKA->CellularResponse Leads to This compound This compound This compound->D2R Antagonizes

References

Elucidation of Oxomemazine's Central Nervous System Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the central nervous system (CNS) effects of oxomemazine (B1678065), a first-generation phenothiazine (B1677639) antihistamine. This compound's multifaceted pharmacological profile is primarily characterized by its potent antagonism of histamine (B1213489) H1 receptors and muscarinic M1 receptors within the CNS, leading to sedative, anticholinergic, and potential antipsychotic-like effects. This document synthesizes available quantitative data on its receptor binding affinities, details relevant experimental protocols for its study, and visually represents its key signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the study and development of CNS-acting compounds.

Introduction

This compound is a phenothiazine derivative with established use as an antihistamine and antitussive agent.[1] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to significant effects on the central nervous system, most notably sedation.[2] Its classification as a phenothiazine also suggests a potential for interaction with dopaminergic systems, a hallmark of many drugs in this class used for antipsychotic purposes.[3] Understanding the intricate CNS pharmacology of this compound is crucial for optimizing its therapeutic applications and mitigating potential adverse effects. This guide delves into the core mechanisms of this compound's action within the CNS, providing a detailed examination of its receptor interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these properties.

Pharmacodynamics: Receptor Binding Profile

This compound's CNS effects are mediated through its interaction with several key neurotransmitter receptors. The following table summarizes the available quantitative data on its binding affinities.

Receptor SubtypeLigandTissue/SystemKi (nM)Reference
Muscarinic Acetylcholine (B1216132) Receptors
M1[3H]QNBRat Cerebral Microsomes84[1][4]
M2[3H]QNBRat Cerebral Microsomes1650
M3[3H]QNBRat Cerebral Microsomes~840 (inferred)
Histamine Receptors
H1Data Not Available
Dopamine (B1211576) Receptors
D1Data Not Available
D2Data Not Available
D3Data Not Available
D4Data Not Available
Serotonin Receptors
5-HT2AData Not Available
5-HT2CData Not Available

Key Signaling Pathways

The CNS effects of this compound are a direct consequence of its modulation of specific intracellular signaling cascades upon receptor binding. The following diagrams illustrate the primary pathways involved.

Histamine H1 Receptor Antagonism

This compound acts as an inverse agonist at H1 receptors, which are Gq/11 protein-coupled. By blocking the constitutive activity of these receptors, it inhibits the downstream signaling cascade that is normally activated by histamine. This leads to a reduction in neuronal excitability and contributes to its sedative effects.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound H1R Histamine H1 Receptor This compound->H1R Blocks Histamine Histamine Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates Oxomemazine_Effect Reduced Neuronal Excitability (Sedation) H1R->Oxomemazine_Effect PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitation Increased Neuronal Excitability Ca2_release->Neuronal_Excitation NFkB_activation NF-κB Activation PKC->NFkB_activation NFkB_activation->Neuronal_Excitation

Figure 1: this compound's Antagonism of the Histamine H1 Receptor Signaling Pathway.
Muscarinic M1 Receptor Antagonism

This compound's anticholinergic effects stem from its antagonism of muscarinic acetylcholine receptors, with a notable selectivity for the M1 subtype. M1 receptors are also Gq/11 protein-coupled and their blockade by this compound leads to the inhibition of downstream signaling, which can result in cognitive and memory impairment.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound M1R Muscarinic M1 Receptor This compound->M1R Blocks ACh Acetylcholine (ACh) ACh->M1R Binds Gq11 Gq/11 M1R->Gq11 Activates Oxomemazine_Effect Impaired Cognitive Function M1R->Oxomemazine_Effect PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Cognitive_Function Neuronal Processes (Learning, Memory) Ca2_release->Cognitive_Function PKC->Cognitive_Function

Figure 2: this compound's Antagonism of the Muscarinic M1 Receptor Signaling Pathway.
Potential Dopamine D2 Receptor Antagonism

As a phenothiazine, this compound is structurally related to antipsychotic drugs that are potent dopamine D2 receptor antagonists. Blockade of D2 receptors, which are Gi/o protein-coupled, leads to an increase in adenylyl cyclase activity and subsequent downstream signaling. This action is the basis for the antipsychotic effects of many phenothiazines.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Potential) D2R Dopamine D2 Receptor This compound->D2R Blocks Dopamine Dopamine Dopamine->D2R Binds Gio Gi/o D2R->Gio Activates Oxomemazine_Effect Antipsychotic-like Effects (Potential) D2R->Oxomemazine_Effect AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Neuronal_Inhibition Neuronal Inhibition Downstream_Targets->Neuronal_Inhibition

Figure 3: Potential Antagonism of the Dopamine D2 Receptor Signaling Pathway by this compound.

Experimental Protocols

The following sections detail representative methodologies for key experiments used to characterize the CNS effects of this compound.

Radioligand Binding Assay for Receptor Affinity

This protocol provides a general framework for determining the binding affinity (Ki) of this compound for a target receptor (e.g., histamine H1, muscarinic M1, or dopamine D2).

Objective: To quantify the affinity of this compound for a specific CNS receptor.

Materials:

  • Membrane Preparation: Homogenates of cells (e.g., HEK293, CHO) or brain tissue (e.g., rat cerebral cortex) expressing the receptor of interest.

  • Radioligand: A tritiated ([³H]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]pyrilamine for H1, [³H]QNB for muscarinic receptors, [³H]spiperone for D2).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the receptor.

  • Assay Buffer: Physiologically buffered saline (e.g., PBS or Tris-HCl) at a specific pH.

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound or the non-specific binding control.

  • Equilibration: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Prep Prepare Reagents: - Membrane Preparation - Radioligand - this compound dilutions Incubate Incubate membrane, radioligand, and this compound Prep->Incubate Filter Rapid Filtration (Separates bound from unbound) Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Scintillation Counting (Measures radioactivity) Wash->Count Analyze Data Analysis: - Determine IC50 - Calculate Ki Count->Analyze

Figure 4: Experimental Workflow for a Radioligand Binding Assay.
In Vivo Assessment of Sedative Effects in Rodents (Open Field Test)

The open field test is a common method to assess general locomotor activity and exploratory behavior in rodents, which can be indicative of sedation.

Objective: To evaluate the dose-dependent sedative effects of this compound on locomotor activity.

Materials:

  • Animals: Male or female mice or rats.

  • Apparatus: An open field arena, typically a square or circular enclosure with video tracking software.

  • Test Compound: this compound dissolved in a suitable vehicle.

  • Vehicle Control: The solvent used to dissolve this compound.

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least one hour before the experiment.

  • Administration: Administer this compound or vehicle control to the animals via a specific route (e.g., intraperitoneal, oral).

  • Observation: After a predetermined time, place each animal individually into the center of the open field arena and record its activity for a set duration (e.g., 10-30 minutes).

  • Data Collection: The video tracking software records parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Data Analysis: Compare the activity parameters of the this compound-treated groups to the vehicle control group. A significant decrease in locomotor activity is indicative of a sedative effect.

Open_Field_Test_Workflow Acclimate Acclimate animals to testing room Administer Administer this compound or Vehicle Control Acclimate->Administer Place Place animal in Open Field Arena Administer->Place Record Record locomotor activity with video tracking Place->Record Analyze Analyze data: - Total distance - Time in center - Rearing Record->Analyze Conclusion Assess for sedative effects Analyze->Conclusion

Figure 5: Experimental Workflow for the Open Field Test.
Assessment of Antipsychotic-like Activity in Rodents (Catalepsy Test)

The catalepsy test is used to assess the potential for a drug to induce extrapyramidal side effects, which is a characteristic of many typical antipsychotic drugs that block D2 receptors.

Objective: To determine if this compound induces catalepsy, suggesting D2 receptor antagonism.

Materials:

  • Animals: Male rats.

  • Apparatus: A horizontal bar raised a specific height from the floor.

  • Test Compound: this compound.

  • Positive Control: A known typical antipsychotic (e.g., haloperidol).

  • Vehicle Control: The solvent for the drugs.

Procedure:

  • Administration: Administer this compound, positive control, or vehicle control to the rats.

  • Testing: At various time points after administration, gently place the rat's forepaws on the horizontal bar.

  • Measurement: Record the time it takes for the rat to remove its paws from the bar (descent latency). A predetermined cut-off time is usually set.

  • Data Analysis: Compare the descent latency of the this compound-treated group to the vehicle and positive control groups. A significant increase in descent latency indicates a cataleptic state.

Catalepsy_Test_Workflow Administer Administer this compound, Positive Control, or Vehicle Place_Paws Gently place rat's forepaws on the bar Administer->Place_Paws Measure_Latency Measure time until paws are removed (descent latency) Place_Paws->Measure_Latency Analyze Compare descent latencies between groups Measure_Latency->Analyze Conclusion Assess for cateleptogenic potential Analyze->Conclusion

Figure 6: Experimental Workflow for the Catalepsy Test.

Conclusion

This compound exerts its primary central nervous system effects through the potent blockade of histamine H1 and muscarinic M1 receptors. This dual antagonism is responsible for its pronounced sedative and anticholinergic properties, respectively. While its phenothiazine structure suggests a potential for dopamine D2 receptor antagonism, and thus antipsychotic-like activity, quantitative data to support this are currently lacking in the public domain. The experimental protocols detailed in this guide provide a robust framework for the further investigation of this compound's complex CNS pharmacology. Future research should focus on obtaining precise binding affinities for histamine and dopamine receptor subtypes to provide a more complete picture of its pharmacodynamic profile. Such data will be invaluable for refining its clinical use and for the development of novel therapeutics with improved selectivity and side-effect profiles.

References

Pharmacokinetics and Metabolism of Oxomemazine in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxomemazine (B1678065) is a phenothiazine (B1677639) derivative with antihistaminic and anticholinergic properties. It is primarily used in some countries for the symptomatic treatment of cough and allergic conditions. A thorough understanding of its pharmacokinetic (PK) and metabolic profile in preclinical models is crucial for predicting its behavior in humans and for the development of safer and more effective therapeutic strategies. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and metabolism of this compound in preclinical species, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Pharmacokinetics of this compound

The study of pharmacokinetics involves the characterization of the absorption, distribution, metabolism, and excretion (ADME) of a drug. Preclinical pharmacokinetic studies are essential for determining the dose-exposure relationship and for scaling doses from animal models to humans. To date, detailed pharmacokinetic data for this compound in preclinical species is limited. However, a stereoselective pharmacokinetic study in rabbits provides valuable insights into its disposition.

Data Presentation: Pharmacokinetic Parameters in Rabbits

A study investigating the stereoselective pharmacokinetics of this compound was conducted in New Zealand albino rabbits following a single oral administration. The key pharmacokinetic parameters for the (R)- and (S)-enantiomers of this compound are summarized in the table below.

Parameter(R)-Oxomemazine(S)-Oxomemazine
Cmax (ng/mL) 25.6 ± 2.123.9 ± 1.8
Tmax (h) 2.0 ± 0.52.0 ± 0.5
AUC (0-t) (ng·h/mL) 189.4 ± 15.7178.2 ± 14.9
AUC (0-inf) (ng·h/mL) 205.6 ± 18.2194.5 ± 16.3
Half-life (t½) (h) 4.8 ± 0.74.6 ± 0.6

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for the generation of reliable and reproducible pharmacokinetic and metabolism data. The following sections outline the methodologies employed in the key cited studies.

Stereoselective Pharmacokinetic Study of this compound in Rabbits

1. Animal Model:

  • Species: New Zealand albino rabbits

  • Sex: Male

  • Number of animals: Six

  • Housing: Housed in individual cages under standard laboratory conditions with a 12-hour light/dark cycle.

  • Diet: Standard rabbit chow and water were provided ad libitum.

2. Dosing:

  • Drug: Racemic this compound

  • Dose: 0.616 mg/kg

  • Route of Administration: Oral gavage

3. Sample Collection:

  • Matrix: Blood

  • Sampling Sites: Marginal ear vein

  • Time Points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Anticoagulant: EDTA

4. Bioanalytical Method:

  • Technique: Ultra-fast liquid chromatography (UFLC)

  • Detection: Tandem mass spectrometry (MS/MS)

  • Sample Preparation: Protein precipitation followed by solid-phase extraction.

  • Chiral Separation: A chiral column was used to separate the (R)- and (S)-enantiomers of this compound.

  • Quantification: The concentrations of each enantiomer were determined using a validated calibration curve.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data for each enantiomer.

Experimental Workflow for Rabbit Pharmacokinetic Study

G cluster_prestudy Pre-study Phase cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis acclimatization Acclimatization of New Zealand Rabbits fasting Overnight Fasting acclimatization->fasting dosing Oral Administration of Racemic this compound (0.616 mg/kg) fasting->dosing blood_collection Blood Sampling from Marginal Ear Vein (0-24h) dosing->blood_collection plasma_separation Plasma Separation via Centrifugation blood_collection->plasma_separation sample_prep Protein Precipitation & Solid-Phase Extraction plasma_separation->sample_prep uflc_ms UFLC-MS/MS Analysis (Chiral Separation) sample_prep->uflc_ms data_analysis Pharmacokinetic Parameter Calculation uflc_ms->data_analysis

Caption: Workflow for the stereoselective pharmacokinetic study of this compound in rabbits.

Metabolism of this compound

The biotransformation of drugs is a critical aspect of their disposition and can significantly influence their efficacy and toxicity. As a phenothiazine derivative, this compound is expected to undergo extensive metabolism. However, there is a notable lack of specific preclinical data on its metabolic pathways, the identity of its metabolites, and the enzymes responsible for their formation.

Based on the metabolism of other phenothiazines, the major metabolic pathways for this compound are likely to involve oxidation of the sulfur atom in the phenothiazine ring (sulfoxidation) and modification of the aliphatic side chain, including N-demethylation and N-oxidation. One identified metabolite of this compound is this compound N-Oxide.

Hypothetical Metabolic Pathway of this compound

The following diagram illustrates a hypothetical metabolic pathway for this compound based on the known metabolism of related phenothiazine compounds. It is important to note that this pathway is speculative and requires experimental validation.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound N_Oxide This compound N-Oxide This compound->N_Oxide N-Oxidation (CYPs) Sulfoxide This compound Sulfoxide This compound->Sulfoxide Sulfoxidation (CYPs, FMOs) N_Desmethyl N-Desmethyl-Oxomemazine This compound->N_Desmethyl N-Demethylation (CYPs) Glucuronide This compound Glucuronide This compound->Glucuronide Glucuronidation (UGTs) N_Desmethyl->Glucuronide Glucuronidation (UGTs)

Caption: Hypothetical metabolic pathway of this compound.

Discussion and Future Directions

The available data on the pharmacokinetics and metabolism of this compound in preclinical models are sparse. The single study in rabbits provides valuable information on the stereoselective disposition of the drug, but further research is critically needed.

Key Data Gaps:

  • Pharmacokinetics in other species: Pharmacokinetic studies in other common preclinical species, such as rats and dogs, are essential to understand inter-species differences and to build a more complete picture of this compound's ADME profile.

  • Metabolism: Comprehensive in vitro and in vivo metabolism studies are required to definitively identify the metabolic pathways, characterize the major metabolites, and identify the specific enzymes (e.g., cytochrome P450 isoforms, UGTs) involved in this compound's biotransformation.

  • Excretion: Mass balance studies are needed to determine the routes and extent of excretion of this compound and its metabolites.

Future research should focus on addressing these knowledge gaps. In vitro studies using liver microsomes and hepatocytes from different preclinical species (rats, dogs, monkeys) and humans would be invaluable for elucidating metabolic pathways and potential for drug-drug interactions. In vivo pharmacokinetic and excretion studies in these species would provide the necessary data for developing robust pharmacokinetic models and for guiding human dose predictions. A more complete understanding of the preclinical pharmacokinetics and metabolism of this compound will ultimately contribute to its safer and more effective clinical use.

Methodological & Application

Developing in vitro assays to screen for Oxomemazine activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-2025-01

Introduction

Oxomemazine is a first-generation phenothiazine (B1677639) antihistamine with additional antitussive, sedative, and anticholinergic properties.[1] Its primary therapeutic effect is mediated through the antagonism of the histamine (B1213489) H1 receptor.[1][2] When histamine binds to the H1 receptor, it activates a signaling cascade that leads to allergic and inflammatory responses.[1] this compound competitively blocks this interaction, thereby mitigating these symptoms.[2] Understanding the in vitro activity of this compound is crucial for drug development and screening of new chemical entities with similar pharmacological profiles. This document provides detailed protocols for key in vitro assays to characterize the activity of this compound and similar compounds.

Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses. By blocking the H1 receptor, this compound prevents this cascade, thereby reducing the inflammatory response. Additionally, this compound has been shown to be a selective antagonist for the muscarinic M1 receptor, contributing to its anticholinergic effects.

cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Binds This compound This compound This compound->H1R Blocks Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers Cellular_Response Allergic & Inflammatory Response Ca_ER->Cellular_Response Leads to

Caption: this compound's Mechanism of Action at the H1 Receptor.

Key In Vitro Assays

A panel of in vitro assays is essential to comprehensively screen for this compound's activity. These assays can be categorized into direct binding assays and functional assays.

Assay TypeSpecific AssayPurposeKey Parameters
Binding Assay Radioligand Binding AssayTo determine the affinity of this compound for the histamine H1 receptor.Ki (inhibition constant), IC50 (half maximal inhibitory concentration)
Functional Assay Calcium Flux AssayTo measure the functional consequence of H1 receptor antagonism by this compound.EC50 (half maximal effective concentration) of histamine, IC50 of this compound
Cell-Based Assay Mast Cell Degranulation AssayTo assess the ability of this compound to stabilize mast cells and inhibit the release of inflammatory mediators.% Inhibition of β-hexosaminidase release, IC50

Experimental Protocols

Histamine H1 Receptor Radioligand Binding Assay

Principle: This competitive binding assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand (e.g., [³H]-pyrilamine) from the histamine H1 receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Materials:

  • Membrane preparation from cells expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells)

  • [³H]-pyrilamine (radioligand)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl

  • Glass fiber filters

  • Scintillation cocktail

  • Microplate and harvester

Protocol:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membrane preparation, [³H]-pyrilamine, and either buffer (for total binding), a saturating concentration of a known H1 antagonist (for non-specific binding), or the test compound (this compound).

  • Incubate the plate for 60 minutes at room temperature.

  • Harvest the contents of the plate onto glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold Wash Buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 and Ki values for this compound.

cluster_workflow Radioligand Binding Assay Workflow Prep Prepare Reagents: - H1R Membranes - [³H]-pyrilamine - this compound dilutions Incubate Incubate: Membranes + Radioligand + this compound Prep->Incubate Harvest Harvest onto Glass Fiber Filters Incubate->Harvest Wash Wash Filters Harvest->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: Calculate IC50 & Ki Count->Analyze

Caption: Workflow for the H1 Receptor Radioligand Binding Assay.
Calcium Flux Assay

Principle: This functional assay measures changes in intracellular calcium concentration in response to H1 receptor activation. H1 receptor antagonists like this compound will inhibit the histamine-induced calcium flux. The change in calcium levels is detected using a calcium-sensitive fluorescent dye.

Materials:

  • Cells expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

  • Histamine

  • This compound

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence microplate reader with automated injection capability

Protocol:

  • Seed the H1 receptor-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Wash the cells with Assay Buffer to remove excess dye.

  • Prepare serial dilutions of this compound and add them to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes).

  • Place the plate in the fluorescence microplate reader.

  • Measure the baseline fluorescence.

  • Inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

  • Immediately begin kinetic reading of fluorescence intensity over time to capture the calcium flux.

  • Analyze the data to determine the inhibitory effect of this compound on the histamine-induced calcium response and calculate the IC50.

cluster_workflow Calcium Flux Assay Workflow Seed Seed H1R-expressing Cells Load Load Cells with Calcium-sensitive Dye Seed->Load Treat Treat with This compound Load->Treat Read_Baseline Measure Baseline Fluorescence Treat->Read_Baseline Stimulate Stimulate with Histamine (Agonist) Read_Baseline->Stimulate Read_Kinetic Kinetic Fluorescence Reading Stimulate->Read_Kinetic Analyze Data Analysis: Calculate IC50 Read_Kinetic->Analyze

Caption: Workflow for the Calcium Flux Assay.
Mast Cell Degranulation Assay

Principle: Mast cell degranulation is a key event in the allergic response, releasing histamine and other inflammatory mediators. This assay measures the release of β-hexosaminidase, a marker enzyme for mast cell degranulation, to assess the mast cell stabilizing activity of a compound.

Materials:

  • Rat Basophilic Leukemia (RBL-2H3) cell line

  • Anti-DNP IgE

  • DNP-HSA (antigen)

  • This compound

  • Tyrode's Buffer

  • p-NAG (p-nitrophenyl-N-acetyl-β-D-glucosaminide) substrate solution

  • Stop Solution (e.g., 0.1 M carbonate buffer, pH 10.5)

  • Spectrophotometer or microplate reader

Protocol:

  • Sensitize RBL-2H3 cells with anti-DNP IgE for 24 hours.

  • Wash the sensitized cells with Tyrode's Buffer.

  • Pre-incubate the cells with various concentrations of this compound for 30 minutes.

  • Induce degranulation by adding DNP-HSA. Include a positive control (DNP-HSA alone) and a negative control (buffer alone).

  • Incubate for 30-60 minutes at 37°C.

  • Centrifuge the plate and collect the supernatant.

  • To a new plate, add the supernatant and the p-NAG substrate solution.

  • Incubate for 60 minutes at 37°C.

  • Stop the reaction by adding the Stop Solution.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of β-hexosaminidase release and the percentage of inhibition by this compound.

Data Presentation

The quantitative data from these assays should be summarized in a clear and concise manner to allow for easy comparison and interpretation.

Table 1: Summary of In Vitro Activity of this compound

AssayCell LineParameterValue
H1 Receptor BindingCHO-K1 expressing human H1RKi (nM)[Insert experimental value]
H1 Receptor BindingCHO-K1 expressing human H1RIC50 (nM)[Insert experimental value]
Calcium FluxHEK293 expressing human H1RIC50 (nM)[Insert experimental value]
Mast Cell DegranulationRBL-2H3IC50 (µM)[Insert experimental value]

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Conclusion

The in vitro assays described in this application note provide a robust framework for screening and characterizing the activity of this compound and related compounds. By combining binding assays with functional and cell-based assays, researchers can gain a comprehensive understanding of a compound's pharmacological profile, aiding in the drug discovery and development process.

References

Application Notes and Protocols for Administering Oxomemazine in Rodent Models of Allergy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxomemazine is a first-generation phenothiazine (B1677639) H1-antihistamine with anticholinergic and sedative properties. Its primary mechanism of action involves the competitive antagonism of histamine (B1213489) H1 receptors, which play a crucial role in the allergic cascade. By blocking these receptors, this compound mitigates the effects of histamine, a key mediator released by mast cells during an allergic reaction. This leads to a reduction in symptoms such as itching, swelling, and inflammation. Furthermore, this compound has been shown to interfere with the NF-κB signaling pathway, a critical regulator of pro-inflammatory cytokine expression, further contributing to its anti-allergic effects.

These application notes provide detailed protocols for administering this compound in two common rodent models of allergy: the Ovalbumin-induced allergic asthma model in mice and the Carrageenan-induced paw edema model in rats. The protocols are intended to serve as a guide for researchers investigating the therapeutic potential of this compound in allergic conditions.

Data Presentation

Due to a lack of publicly available studies that specifically quantify the effects of this compound in the described rodent models, the following tables present expected outcomes and data from studies using other first-generation antihistamines with similar mechanisms of action, such as cyproheptadine. This information can be used as a benchmark for designing experiments with this compound.

Table 1: Expected Efficacy of a First-Generation Antihistamine (Cyproheptadine) in a Carrageenan-Induced Paw Edema Model in Rats

Treatment GroupDose (mg/kg, i.p.)Paw Volume Increase (mL) at 4 hours (Mean ± SD)Percentage Inhibition of Edema (%)
Vehicle Control-0.85 ± 0.08-
Cyproheptadine200.42 ± 0.05~50%
Cyproheptadine400.30 ± 0.04~65%
Indomethacin (Reference)100.25 ± 0.03~70%

Note: Data are hypothetical and based on typical results for first-generation antihistamines in this model. Actual results with this compound may vary.

Table 2: Expected Efficacy of a First-Generation Antihistamine in an Ovalbumin-Induced Allergic Asthma Model in Mice

Treatment GroupDose (mg/kg, p.o.)Eosinophil Count in BALF (x10^4 cells/mL) (Mean ± SD)Serum IgE (ng/mL) (Mean ± SD)IL-4 in BALF (pg/mL) (Mean ± SD)IL-5 in BALF (pg/mL) (Mean ± SD)
Vehicle Control-50 ± 81500 ± 250120 ± 20150 ± 25
First-Gen Antihistamine1025 ± 5900 ± 15070 ± 1580 ± 15
Dexamethasone (Reference)110 ± 3500 ± 10040 ± 1050 ± 10

Note: BALF (Bronchoalveolar Lavage Fluid). Data are hypothetical and based on typical results for first-generation antihistamines in this model. Actual results with this compound may vary.

Experimental Protocols

Ovalbumin-Induced Allergic Asthma in Mice

This model mimics the inflammatory response seen in human allergic asthma, characterized by airway hyperresponsiveness, eosinophilic inflammation, and increased levels of Th2 cytokines.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Equipment for intraperitoneal (i.p.) injection, oral gavage (p.o.), and intranasal (i.n.) challenge

  • Plethysmograph for measuring airway hyperresponsiveness

  • Materials for bronchoalveolar lavage (BAL) and cell counting

  • ELISA kits for IgE, IL-4, and IL-5 quantification

Protocol:

  • Sensitization:

    • On days 0 and 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL of sterile phosphate-buffered saline (PBS).[1]

  • This compound Administration (Proposed):

    • Beginning on day 20 and continuing daily throughout the challenge period, administer this compound or vehicle to respective groups of mice.

    • Route of Administration: Oral gavage (p.o.) is a common and clinically relevant route. Intraperitoneal (i.p.) injection can also be used for initial screening.

    • Dosage (Proposed): Based on other first-generation antihistamines, a starting dose range of 5-20 mg/kg can be explored. A dose-response study is recommended to determine the optimal effective dose.

  • Allergen Challenge:

    • On days 21, 22, and 23, challenge the mice by intranasal (i.n.) administration of 50 µL of 1% OVA in PBS under light anesthesia.[1]

  • Assessment of Allergic Response (24-48 hours after the last challenge):

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph.

    • Bronchoalveolar Lavage (BAL): Euthanize mice and perform BAL to collect airway inflammatory cells. Perform total and differential cell counts to determine the number of eosinophils, neutrophils, and lymphocytes.

    • Serum IgE: Collect blood via cardiac puncture and measure the levels of total and OVA-specific IgE using ELISA.

    • Cytokine Analysis: Measure the levels of IL-4 and IL-5 in the BAL fluid using ELISA to assess the Th2 inflammatory response.

    • Lung Histology: Perfuse and fix the lungs for histological analysis to assess inflammatory cell infiltration and mucus production.

Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation, where the initial phase is mediated by histamine and serotonin.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Lambda-Carrageenan

  • This compound

  • Vehicle (e.g., normal saline)

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Parenteral administration equipment (i.p. or s.c.)

  • Plethysmometer or digital calipers to measure paw volume/thickness

Protocol:

  • Acclimatization and Baseline Measurement:

    • Acclimatize rats to the experimental conditions.

    • Measure the initial volume or thickness of the right hind paw of each rat using a plethysmometer or calipers.

  • Drug Administration (Proposed):

    • Administer this compound, vehicle, or a reference drug (e.g., Indomethacin, 10 mg/kg) to respective groups of rats.[2][3]

    • Route of Administration: Intraperitoneal (i.p.) injection is a common route for this model.

    • Dosage (Proposed): Based on studies with cyproheptadine, a dose range of 20-60 mg/kg could be investigated.[2]

    • Timing: Administer the compounds 30-60 minutes before the carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • The difference between the initial and subsequent measurements represents the degree of edema.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Mandatory Visualization

Oxomemazine_Signaling_Pathway cluster_cell Mast Cell / Basophil cluster_target_cell Target Cell (e.g., Endothelial, Smooth Muscle) Allergen Allergen IgE IgE Allergen->IgE Binds to Fc_epsilon_RI FcεRI IgE->Fc_epsilon_RI Bound to Histamine_Vesicle Histamine Vesicles Fc_epsilon_RI->Histamine_Vesicle Cross-linking leads to degranulation Histamine_Released Histamine (Released) Histamine_Vesicle->Histamine_Released H1_Receptor Histamine H1 Receptor Histamine_Released->H1_Receptor Binds to Gq_protein Gq Protein H1_Receptor->Gq_protein Activates Inflammatory_Response Allergic Inflammatory Response H1_Receptor->Inflammatory_Response Mediates This compound This compound This compound->H1_Receptor Blocks PLC Phospholipase C (PLC) Gq_protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC NF_kB_Inhibition NF-κB Pathway Inhibition PKC->NF_kB_Inhibition Leads to NF_kB_Inhibition->Inflammatory_Response Reduces

Caption: Signaling pathway of this compound in allergic inflammation.

Experimental_Workflow_Asthma cluster_sensitization Sensitization Phase cluster_treatment Treatment Phase cluster_challenge Challenge Phase cluster_analysis Analysis Phase Day0 Day 0: i.p. OVA/Alum Day14 Day 14: i.p. OVA/Alum Treatment Days 20-23: Daily this compound/Vehicle (p.o.) Day14->Treatment Challenge Days 21, 22, 23: Intranasal OVA Treatment->Challenge Analysis Day 24-25: - Airway Hyperresponsiveness - BALF Cell Count - Serum IgE - Cytokine Analysis Challenge->Analysis Experimental_Workflow_Edema start Baseline Paw Volume Measurement treatment Administer this compound/ Vehicle (i.p.) (30-60 min prior) start->treatment inflammation Induce Inflammation: Sub-plantar Carrageenan treatment->inflammation measurement Measure Paw Volume (Hourly for 5 hours) inflammation->measurement analysis Calculate Percentage Inhibition of Edema measurement->analysis

References

Application Notes and Protocols for the Spectrophotometric Determination of Oxomemazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxomemazine hydrochloride, a phenothiazine (B1677639) derivative, is an antihistamine and antitussive agent used in the symptomatic treatment of allergic conditions and coughs. Accurate and reliable analytical methods are crucial for its determination in bulk drug substances and pharmaceutical formulations to ensure quality and efficacy. Spectrophotometry, due to its simplicity, cost-effectiveness, and accessibility, offers a viable alternative to more complex techniques like HPLC for the routine analysis of this compound hydrochloride.

This document provides detailed application notes and protocols for two principal spectrophotometric methods for the determination of this compound hydrochloride: Ion-Pair Extraction Spectrophotometry and Charge-Transfer Complexation.

Method 1: Ion-Pair Extraction Spectrophotometry

This method is based on the formation of a stable, colored ion-pair complex between the positively charged this compound hydrochloride molecule (under acidic conditions) and an anionic dye. This complex is then extracted into an organic solvent, and the absorbance is measured at a specific wavelength.

Quantitative Data Summary

A summary of quantitative data for various ion-pairing reagents is presented in Table 1 for easy comparison.

ReagentpHSolventλmax (nm)Linearity Range (µg/mL)Molar Absorptivity (L mol⁻¹ cm⁻¹)
Bromocresol Green (BCG)3.0Chloroform (B151607)4132.0–18.04.1 x 10⁴
Bromocresol Green (BCG)3.6Dichloromethane4052.0–12.03.2 x 10⁴
Congo Red (CR)5.5Chloroform4952.0–14.01.1 x 10⁴
Methyl Orange (MO)3.5Chloroform4842.0–16.03.5 x 10⁴
Bromocresol Purple (BCP)3.4Dichloromethane4052.0–13.03.7 x 10⁴
Bromophenol Blue (BPB)4.0Dichloromethane4052.0–14.03.1 x 10⁴
Experimental Protocols

Protocol 1: Determination of this compound Hydrochloride using Bromocresol Green (BCG) in Chloroform [1][2][3]

1. Reagents and Solutions:

  • This compound Hydrochloride Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound hydrochloride and dissolve it in 100 mL of distilled water.

  • Bromocresol Green (BCG) Solution (0.1% w/v): Dissolve 100 mg of BCG in 100 mL of ethanol.

  • Universal Buffer Solution (pH 3.0): Prepare a universal buffer and adjust the pH to 3.0 using a pH meter.

2. Calibration Curve Construction:

  • Into a series of 10 mL volumetric flasks, pipette aliquots of the this compound hydrochloride stock solution to obtain final concentrations in the range of 2.0–18.0 µg/mL.

  • To each flask, add 1.0 mL of the universal buffer (pH 3.0) and 1.0 mL of the BCG solution.

  • Add 5 mL of chloroform to each flask.

  • Shake the mixture vigorously for 2 minutes and then allow the layers to separate.

  • Carefully collect the organic (chloroform) layer.

  • Measure the absorbance of the organic layer at 413 nm against a reagent blank prepared in the same manner without the drug.

  • Plot a graph of absorbance versus concentration to obtain the calibration curve.

3. Sample Analysis:

  • For the analysis of pharmaceutical formulations (e.g., syrups), accurately measure a quantity of the formulation equivalent to 10 mg of this compound hydrochloride and dilute it to 100 mL with distilled water. Filter if necessary.

  • Take an appropriate aliquot of the sample solution and proceed as described in the calibration curve construction (step 2).

  • Determine the concentration of this compound hydrochloride in the sample from the calibration curve.

G cluster_prep Preparation cluster_reaction Reaction & Extraction cluster_analysis Analysis Stock This compound HCl Stock Solution Mix Mix Drug, Reagent, and Buffer Stock->Mix Reagent Ion-Pairing Reagent (e.g., BCG) Reagent->Mix Buffer Buffer Solution Buffer->Mix Extract Add Organic Solvent & Shake Mix->Extract Separate Separate Organic Layer Extract->Separate Measure Measure Absorbance at λmax Separate->Measure Calibrate Construct Calibration Curve Measure->Calibrate Determine Determine Concentration Calibrate->Determine

Caption: Principle of charge-transfer complexation for this compound HCl analysis.

The spectrophotometric methods described provide simple, sensitive, and accurate means for the determination of this compound hydrochloride in both bulk and pharmaceutical dosage forms. The ion-pair extraction method is well-documented with various reagents, offering flexibility in terms of sensitivity and reaction conditions. While the charge-transfer complexation method is a viable alternative, further method development and validation would be required for its specific application to this compound hydrochloride analysis. The choice of method will depend on the available instrumentation, desired sensitivity, and the nature of the sample matrix.

References

Application Notes and Protocols for Oxomemazine as a Selective M1 Muscarinic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxomemazine (B1678065) is a phenothiazine (B1677639) derivative that has demonstrated notable selectivity as an antagonist for the M1 muscarinic acetylcholine (B1216132) receptor.[1][2][3][4][5] This property makes it a valuable pharmacological tool for researchers investigating the role of the M1 receptor in various physiological and pathological processes. The M1 receptor, a Gq/11 protein-coupled receptor, is predominantly expressed in the central nervous system and is implicated in cognitive functions such as learning and memory. Its downstream signaling cascade involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium.

These application notes provide a comprehensive overview of the use of this compound as a selective M1 antagonist in research, including its binding profile, relevant experimental protocols, and key considerations for its use.

Data Presentation: this compound Binding Profile

This compound exhibits a clear preference for the M1 muscarinic receptor subtype over other subtypes. The following table summarizes the available quantitative data on its binding affinities.

Receptor SubtypeParameterValueSpeciesTissue/SystemReference
M1 Ki84 nMRatCerebral Microsomes
M2 Ki1.65 µMRatCerebral Microsomes
M3 -10-fold lower affinity than M1RatCerebral Microsomes

Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity.

Signaling Pathway and Experimental Visualization

The canonical signaling pathway initiated by the activation of the M1 muscarinic receptor is depicted below. Antagonists like this compound block this pathway by preventing the binding of acetylcholine (ACh) or other agonists to the receptor.

M1_Signaling_Pathway M1 Muscarinic Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine (Agonist) M1R M1 Receptor ACh->M1R Binds to Gq Gq/11 Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on ER Cellular_Response Downstream Cellular Responses (e.g., Neuronal Excitation) DAG->Cellular_Response Mediates Ca2 Ca²⁺ Ca2->Cellular_Response Mediates This compound This compound (Antagonist) This compound->M1R Blocks ER->Ca2 Releases

Caption: M1 Muscarinic Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the antagonist activity of this compound at the M1 muscarinic receptor.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound for the M1 receptor by measuring its ability to compete with a radiolabeled antagonist for receptor binding.

Radioligand_Binding_Workflow Radioligand Competition Binding Assay Workflow Prep Prepare M1 Receptor Source (e.g., CHO-M1 cell membranes) Incubate Incubate Membranes with: - [³H]-NMS (Radioligand) - Varying concentrations of this compound Prep->Incubate Separate Separate Bound and Free Radioligand (Vacuum Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Determine IC50 and calculate Ki) Quantify->Analyze

Caption: Workflow for a radioligand competition binding assay.

Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add the following to each well:

      • M1 receptor-containing membranes.

      • A fixed concentration of a radiolabeled M1 antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).

      • Increasing concentrations of unlabeled this compound.

    • For total binding, omit this compound. For non-specific binding, add a high concentration of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., atropine).

    • Incubate the plate to allow binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total and competitor-containing wells to determine specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium, providing a functional measure of its antagonist activity.

Calcium_Flux_Workflow Calcium Mobilization Assay Workflow Plate_Cells Plate M1-expressing cells in a 96-well plate Load_Dye Load cells with a calcium-sensitive fluorescent dye Plate_Cells->Load_Dye Pre-incubate Pre-incubate with varying concentrations of this compound Load_Dye->Pre-incubate Stimulate Stimulate with an M1 agonist (e.g., Carbachol) Pre-incubate->Stimulate Measure Measure fluorescence changes over time Stimulate->Measure Analyze Data Analysis (Determine IC50) Measure->Analyze

Caption: Workflow for a calcium mobilization functional assay.

Methodology:

  • Cell Preparation:

    • Plate CHO or other suitable cells expressing the M1 receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Antagonist Incubation:

    • Wash the cells to remove excess dye.

    • Add buffer containing varying concentrations of this compound to the wells and pre-incubate for a defined period.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a fixed concentration of an M1 agonist (e.g., carbachol) to all wells to stimulate the M1 receptor.

    • Immediately begin recording fluorescence intensity over time to measure the intracellular calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for the inhibition of the functional response.

Functional Assay: Inositol Phosphate (IP) Accumulation

This assay provides a direct measure of the second messenger produced by M1 receptor activation and can be used to quantify the antagonist effect of this compound.

Methodology:

  • Cell Labeling:

    • Culture M1-expressing cells in the presence of [³H]-myo-inositol to radiolabel the cellular phosphoinositide pools.

  • Assay Procedure:

    • Wash the cells to remove unincorporated [³H]-myo-inositol.

    • Pre-incubate the cells in a buffer containing LiCl (to inhibit the breakdown of inositol phosphates) and varying concentrations of this compound.

    • Stimulate the cells with an M1 agonist.

  • Extraction and Quantification:

    • Terminate the reaction and extract the soluble inositol phosphates.

    • Separate the inositol phosphates using anion-exchange chromatography.

    • Quantify the amount of [³H]-inositol phosphates in each sample using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of inhibition of agonist-stimulated IP accumulation against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Practical Considerations

  • Solubility: this compound is soluble in DMSO. Prepare a concentrated stock solution in DMSO and then dilute it in aqueous buffer for experiments. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent effects.

  • Stability: Store stock solutions of this compound at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Selectivity: While this compound is selective for the M1 receptor, it is important to consider its affinity for other muscarinic receptor subtypes, especially when interpreting results from tissues or cells expressing multiple subtypes.

  • Off-Target Effects: As a phenothiazine derivative, this compound also has antihistaminic properties. This should be taken into account when designing and interpreting in vivo experiments or when using cell systems that may have histamine (B1213489) receptors.

Conclusion

This compound serves as a valuable research tool for the selective antagonism of the M1 muscarinic receptor. Its well-characterized binding profile and the availability of robust in vitro assays allow for its effective use in elucidating the role of the M1 receptor in health and disease. The protocols and data presented here provide a foundation for researchers to incorporate this compound into their studies of muscarinic receptor pharmacology.

References

Application Notes and Protocols for Cell-Based Assays to Study Oxomemazine's Effects on Histamine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxomemazine is a first-generation phenothiazine (B1677639) H1-antihistamine recognized for its antihistaminic, sedative, and antitussive properties.[1] Its primary mechanism of action involves the competitive antagonism of histamine (B1213489) H1 receptors.[1][2] Beyond receptor blockade, this compound is understood to stabilize mast cells, thereby inhibiting the release of histamine and other inflammatory mediators. This mast cell stabilization is attributed to its ability to lower intracellular calcium concentration and modulate the NF-κB signaling pathway.[1][2]

These application notes provide detailed protocols for cell-based assays designed to investigate and quantify the inhibitory effects of this compound on histamine release from mast cells and basophils. The rat basophilic leukemia (RBL-2H3) cell line, a well-established model for mast cell degranulation studies, is the primary focus of these protocols. Additionally, a protocol for a basophil activation test (BAT) is included to assess the effects of this compound on primary human basophils.

Key Concepts and Signaling Pathways

Mast cell degranulation, the process of releasing histamine and other inflammatory mediators, is a critical event in allergic and inflammatory responses. The canonical pathway involves the cross-linking of IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the mast cell surface by an antigen. This event triggers a signaling cascade that leads to an increase in intracellular calcium concentration, a prerequisite for the fusion of histamine-containing granules with the plasma membrane and the subsequent release of their contents.

This compound, as a mast cell stabilizer, is thought to interfere with this process. The proposed mechanism involves the reduction of calcium influx and the modulation of the NF-κB pathway, a key regulator of pro-inflammatory gene expression.

cluster_0 IgE-Mediated Mast Cell Activation cluster_1 This compound Intervention Antigen Antigen IgE IgE Antigen->IgE binds FceRI FcεRI Receptor IgE->FceRI binds PLC Phospholipase C (PLC) FceRI->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on NFkB NF-κB DAG->NFkB activates Ca_store Ca²⁺ Store ER->Ca_store releases Ca_influx Ca²⁺ Influx Ca_store->Ca_influx triggers Degranulation Degranulation (Histamine Release) Ca_influx->Degranulation NFkB->Degranulation This compound This compound This compound->Ca_influx inhibits This compound->NFkB inhibits cluster_workflow β-Hexosaminidase Release Assay Workflow A Seed RBL-2H3 cells in a 96-well plate B Sensitize cells with anti-DNP-IgE A->B C Wash cells to remove unbound IgE B->C D Pre-incubate with this compound or vehicle C->D E Stimulate with DNP-BSA D->E F Collect supernatant E->F G Lyse remaining cells with Triton X-100 E->G H Incubate supernatant and lysate with pNAG substrate F->H G->H I Stop reaction with glycine (B1666218) buffer H->I J Measure absorbance at 405 nm I->J K Calculate % β-hexosaminidase release J->K cluster_workflow Basophil Activation Test (BAT) Workflow A Collect human whole blood B Pre-incubate blood with this compound or vehicle A->B C Stimulate with anti-FcεRI antibody B->C D Incubate at 37°C C->D E Stain with fluorescently labeled antibodies (anti-CD63, etc.) D->E F Lyse red blood cells E->F G Wash and fix cells F->G H Acquire data on a flow cytometer G->H I Gate on basophil population H->I J Analyze CD63 expression I->J K Calculate % inhibition of basophil activation J->K

References

Formulation of Oxomemazine for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and administration of oxomemazine (B1678065) for in vivo animal studies. This compound is a first-generation phenothiazine (B1677639) H1-antihistamine and anticholinergic agent, primarily used in the treatment of allergies and cough.[1] Its sedative properties are also a notable characteristic.[1] This document outlines methods for preparing this compound formulations for oral and parenteral routes of administration in common laboratory animals, along with information on its mechanism of action and relevant animal models.

Mechanism of Action

This compound primarily functions as a histamine (B1213489) H1 receptor antagonist.[1] By competitively blocking H1 receptors, it prevents histamine from binding and initiating the cascade of events that lead to allergic symptoms such as itching and swelling.[2] Additionally, this compound has been shown to reduce the activity of the NF-κB immune response transcription factor through the phospholipase C and phosphatidylinositol (PIP2) signaling pathways.[3] This action decreases the expression of pro-inflammatory cytokines and cell adhesion molecules, further attenuating the inflammatory response.

Signaling Pathway of this compound

Oxomemazine_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Agonist G_Protein Gq/11 H1_Receptor->G_Protein Activates This compound This compound This compound->H1_Receptor Antagonist PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates IKK IKK Complex PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induces

This compound's antagonistic action on the H1 receptor blocks downstream NF-κB signaling.

Solubility Data

Proper vehicle selection is critical for accurate and reproducible in vivo studies. The solubility of this compound in common vehicles is summarized below. This compound hydrochloride is the salt form and is generally more water-soluble.

CompoundVehicleSolubilityNotes
This compound (base)DMSO≥33 mg/mLSonication may be required.
This compound (base)Ethanol10 mg/mLSonication is recommended.
This compound hydrochlorideWaterSolubleFreely soluble.
This compound hydrochlorideAlcoholSolubleFreely soluble.

Formulation Protocols

For all formulations, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, store in airtight, light-protected containers at 2-8°C for short periods. The stability of aqueous solutions should be validated for longer-term storage.

Oral Administration (Gavage)

Vehicle Selection: For oral gavage in rodents, an aqueous vehicle is preferred. Given that this compound hydrochloride is soluble in water, sterile water or saline (0.9% NaCl) are suitable vehicles.

Protocol for Preparing a 1 mg/mL Solution:

  • Weigh the desired amount of this compound hydrochloride powder.

  • In a sterile container, dissolve the powder in a small amount of sterile water or 0.9% saline.

  • Vortex briefly to ensure complete dissolution.

  • Bring the solution to the final desired volume with the vehicle.

  • Confirm the final concentration and ensure the solution is clear and free of particulates.

Experimental Workflow for Oral Gavage:

Oral_Gavage_Workflow Start Start Prepare_Formulation Prepare this compound HCl Solution (e.g., 1 mg/mL in saline) Start->Prepare_Formulation Dose_Calculation Calculate dose volume based on animal's body weight Prepare_Formulation->Dose_Calculation Animal_Handling Acclimatize and gently restrain the animal (mouse or rat) Administration Administer solution using a proper-sized gavage needle Animal_Handling->Administration Dose_Calculation->Administration Observation Monitor animal for any adverse effects post-dosing Administration->Observation End End Observation->End OVA_Asthma_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Sensitization_D0 Day 0: IP injection of OVA/Alum Sensitization_D14 Day 14: IP injection of OVA/Alum Treatment_D20_23 Days 20-23: Administer this compound or Vehicle Sensitization_D14->Treatment_D20_23 Challenge_D21_23 Days 21-23: Aerosolized OVA Challenge Treatment_D20_23->Challenge_D21_23 1 hr before challenge Analysis_D24_25 Days 24-25: Endpoint Measurements (AHR, BAL, Histology, IgE) Challenge_D21_23->Analysis_D24_25

References

Application Note: High-Throughput Analysis of Oxomemazine using Electrospray Ionization-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of oxomemazine (B1678065) using Electrospray Ionization-Mass Spectrometry (ESI-MS). This compound, a phenothiazine (B1677639) derivative with antihistaminic and sedative properties, is a common component in cough and cold formulations. The described Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method provides high selectivity and sensitivity for the determination of this compound in various matrices, including plasma and pharmaceutical preparations. This document provides detailed experimental protocols, instrument parameters, and quantitative data to facilitate the implementation of this method in research and quality control laboratories.

Introduction

This compound is a first-generation H1-antihistamine that effectively alleviates symptoms associated with allergic conditions and coughs. Its therapeutic efficacy necessitates accurate and reliable analytical methods for its quantification in biological samples for pharmacokinetic studies and in pharmaceutical formulations for quality control. Electrospray ionization-mass spectrometry, coupled with liquid chromatography, offers superior sensitivity and specificity compared to conventional analytical techniques. This note describes a validated LC-ESI-MS/MS method for the analysis of this compound.

Experimental Protocols

Sample Preparation

a) From Human Plasma (Liquid-Liquid Extraction)

A method for the determination of this compound in human plasma has been developed using an on-line solid-phase extraction coupled with capillary liquid chromatography-electrospray ionization-mass spectrometry (SPE-capLC-ESI-MS).[1]

  • To 0.5 mL of human plasma, add an internal standard (e.g., metronidazole).

  • Add ammonium (B1175870) formate (B1220265) buffer and methyl orange, which acts as an ion-pairing reagent to improve extraction efficiency.

  • Perform liquid-liquid extraction with chloroform. The use of methyl orange has been shown to double the extraction efficiency.[1]

  • The organic layer is then typically evaporated and the residue reconstituted in the mobile phase for injection.

b) From Pharmaceutical Syrup Formulations (Dilution)

  • Accurately measure a volume of the syrup (e.g., 1 mL) and transfer it to a volumetric flask.

  • Dilute with a suitable solvent, such as a mixture of methanol (B129727) and water, to a concentration within the calibration range of the instrument.

  • Vortex the solution to ensure homogeneity.

  • Filter the diluted sample through a 0.22 µm syringe filter prior to injection into the LC-MS system.

Liquid Chromatography

A standard LC system can be utilized for the separation of this compound. The following parameters are a recommended starting point and should be optimized for the specific instrument and application.

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometry

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

ParameterRecommended Conditions
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 - 4.0 kV
Cone Voltage 20 - 40 V (Optimize for parent ion)
Source Temperature 120 - 150 °C
Desolvation Gas Nitrogen
Desolvation Gas Flow 600 - 800 L/hr
Desolvation Temperature 350 - 450 °C
Collision Gas Argon
Scan Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

The protonated molecule of this compound ([M+H]⁺) has a mass-to-charge ratio (m/z) of 331.1. Based on common fragmentation patterns of phenothiazine derivatives, the following MRM transitions can be monitored for quantification and confirmation:

  • Quantitative Transition: m/z 331.1 → 100.1

  • Confirmatory Transition: m/z 331.1 → 72.1

The collision energy for each transition should be optimized to maximize the signal of the product ions.

Data Presentation

The following table summarizes the quantitative data obtained from a validated method for the analysis of this compound in human plasma.[1]

ParameterValue
Linearity Range 3 - 30 ng/mL
Correlation Coefficient (r²) 0.99
Within-Assay Precision (%RSD) 6.7 - 12%
Between-Assay Precision (%RSD) 6.8 - 7.4%

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample (Plasma or Syrup) Sample (Plasma or Syrup) Extraction/Dilution Extraction/Dilution Sample (Plasma or Syrup)->Extraction/Dilution Filtration Filtration Extraction/Dilution->Filtration LC_Separation Liquid Chromatography Separation Filtration->LC_Separation Injection ESI_Source Electrospray Ionization LC_Separation->ESI_Source Elution Mass_Analyzer Mass Analyzer (MRM) ESI_Source->Mass_Analyzer Ionization Data_Acquisition Data Acquisition Mass_Analyzer->Data_Acquisition Detection Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: A flowchart illustrating the major steps in the LC-ESI-MS/MS analysis of this compound.

Proposed Fragmentation Pathway of this compound

G Proposed ESI-MS/MS Fragmentation of this compound Parent This compound [M+H]⁺ m/z 331.1 Frag1 [C₅H₁₂N]⁺ m/z 100.1 Parent->Frag1 Cleavage of C-C bond β to the ring nitrogen Frag3 [C₁₃H₉O₂S]⁺ m/z 245.0 Parent->Frag3 Cleavage of C-N bond Frag2 [C₄H₁₀N]⁺ m/z 72.1 Frag1->Frag2 Loss of C₂H₄

Caption: A diagram showing the proposed fragmentation of the protonated this compound molecule.

Discussion

The presented LC-ESI-MS/MS method is highly suitable for the selective and sensitive quantification of this compound. The sample preparation procedures are straightforward for both biological and pharmaceutical matrices. The use of multiple reaction monitoring (MRM) enhances the specificity of the analysis by monitoring characteristic precursor-to-product ion transitions, thereby minimizing interferences from the matrix.

The proposed fragmentation pathway is consistent with the known fragmentation behavior of phenothiazine derivatives. The primary fragmentation occurs at the aliphatic side chain, leading to the formation of stable, low-mass fragment ions which are ideal for MRM-based quantification.

Conclusion

This application note provides a comprehensive protocol for the analysis of this compound by Electrospray Ionization-Mass Spectrometry. The detailed methodologies and data presented will enable researchers, scientists, and drug development professionals to implement a reliable and sensitive analytical method for the quantification of this compound in various sample types. The provided workflows and fragmentation pathways offer a solid foundation for method development and data interpretation.

References

Application Notes: Potentiometric Determination of Oxomemazine in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxomemazine (B1678065) is a phenothiazine (B1677639) derivative with antihistaminic and anticholinergic properties, commonly used in cough and cold preparations.[1] Accurate and reliable methods for its quantification in pharmaceutical formulations are crucial for quality control. Potentiometric methods, utilizing ion-selective electrodes (ISEs), offer a simple, cost-effective, and rapid alternative to more complex techniques like HPLC.[2][3] This document provides detailed application notes and protocols for the determination of this compound using potentiometric methods based on the fabrication of novel ion-selective electrodes.

Principle of Potentiometric Sensing

Potentiometric determination of this compound is based on the use of an ion-selective electrode that exhibits a specific response to the this compound cation (OX+). The core of the ISE is a membrane, typically composed of a polymer matrix (e.g., PVC), a plasticizer, and an electroactive material.[3] The electroactive material is often an ion-pair formed between the this compound cation and a suitable counter-ion, such as tetraphenylborate (B1193919) (TPB-) or bismus tetraiodate.[4] This ion-pair is dispersed within the membrane.

When the electrode is immersed in a solution containing this compound, an equilibrium is established at the membrane-solution interface. The this compound cations from the sample solution partition into the membrane, leading to a potential difference across the interface. This potential is proportional to the logarithm of the activity (or concentration) of the this compound ions in the solution, as described by the Nernst equation. By measuring this potential against a reference electrode, the concentration of this compound in the sample can be determined.

G cluster_electrode Ion-Selective Electrode (ISE) cluster_sample Sample Solution Membrane PVC Membrane with This compound Ion-Pair (OX+-IP-) Sample Pharmaceutical Sample (Unknown this compound Concentration) Membrane->Sample Ion-Exchange Equilibrium at Interface (Potential Difference Generated) Internal_Sol Internal Filling Solution (Known this compound Concentration) Internal_Sol->Membrane Establishes internal potential Internal_Elec Internal Reference Electrode (e.g., Ag/AgCl) Internal_Elec->Internal_Sol Ref_Elec External Reference Electrode (e.g., Calomel (B162337) or Ag/AgCl) Voltmeter High Impedance Voltmeter Voltmeter->Internal_Elec Voltmeter->Ref_Elec Measures Potential Difference (EMF)

Figure 1: Principle of Potentiometric Measurement.

Quantitative Data Summary

Several types of ion-selective electrodes have been developed for this compound determination, primarily based on PVC membranes and carbon paste matrices. The performance characteristics of these electrodes are summarized in the table below.

Electrode TypeElectroactive MaterialLinear Range (M)Slope (mV/decade)Detection Limit (M)Response Time (s)LifetimeReference
PVC MembraneThis compound-Tetraphenylborate (OX-TPB)1x10⁻⁶ - 1x10⁻³57.45 ± 2.13x10⁻⁷~94 weeks
PVC MembraneBismus Tetraiodate-Oxomemazine Ion-Pair1.0x10⁻⁵ - 1.0x10⁻²Nernstian-Fast and Stable-
PVC MembraneOM-TPB with Corn Oil Plasticizer1x10⁻⁶ - 1x10⁻³59.7 ± 2.1-~156 weeks
Carbon PasteThis compound Ion-Pair with NaTPB1x10⁻⁶ - 1x10⁻³58.7 ± 2.1-~154 weeks
Carbon PasteIon-Pair Modified1x10⁻⁶ - 1x10⁻³57.7 ± 2.1-~156 weeks

Experimental Protocols

This section provides a detailed methodology for the fabrication and application of a PVC membrane-based ion-selective electrode for this compound determination.

Preparation of the Electroactive Material (this compound-Tetraphenylborate Ion-Pair)
  • Prepare a 10⁻² M solution of this compound hydrochloride (OXCl) in deionized water.

  • Prepare a 10⁻² M solution of sodium tetraphenylborate (NaTPB) in deionized water.

  • Mix equal volumes of the OXCl and NaTPB solutions.

  • A precipitate of the this compound-tetraphenylborate (OX-TPB) ion-pair will form.

  • Filter the precipitate, wash thoroughly with deionized water, and dry at room temperature.

  • Grind the dried precipitate into a fine powder.

Fabrication of the PVC Membrane Electrode
  • Membrane Cocktail Preparation:

    • Thoroughly mix high molecular weight PVC powder, a plasticizer (e.g., o-nitrophenyl octyl ether, dioctyl phthalate, or corn oil), and the prepared OX-TPB ion-pair in a glass vial. A typical composition would be around 30-35% PVC, 60-65% plasticizer, and 1-5% ion-pair by weight.

    • Add a small amount of a suitable solvent, such as tetrahydrofuran (B95107) (THF), to dissolve the components completely and form a homogenous solution.

  • Membrane Casting:

    • Pour the membrane cocktail into a flat glass petri dish.

    • Allow the solvent to evaporate slowly at room temperature for at least 24 hours to form a flexible, transparent membrane.

  • Electrode Assembly:

    • Cut a small disc (approximately 5-7 mm in diameter) from the cast membrane.

    • Glue the membrane disc to the end of a PVC tube or a commercially available electrode body.

    • Fill the electrode body with an internal filling solution containing a known concentration of this compound hydrochloride (e.g., 10⁻³ M) and an internal reference electrode (e.g., Ag/AgCl).

    • Condition the electrode by soaking it in a 10⁻³ M this compound hydrochloride solution for at least 24 hours before use.

Potentiometric Measurement
  • Apparatus:

    • A high-impedance pH/mV meter.

    • The fabricated this compound ion-selective electrode.

    • An external reference electrode (e.g., saturated calomel electrode or Ag/AgCl electrode).

    • A magnetic stirrer.

  • Calibration:

    • Prepare a series of standard solutions of this compound hydrochloride with concentrations ranging from 10⁻⁶ M to 10⁻² M by serial dilution of a stock solution.

    • Transfer a fixed volume of each standard solution into a beaker, place it on a magnetic stirrer, and immerse the this compound ISE and the reference electrode.

    • Record the potential reading (in mV) for each standard solution once it stabilizes.

    • Plot a calibration curve of the potential (mV) versus the logarithm of the this compound concentration. The slope of the linear portion of the curve should be close to the Nernstian value (approximately 59 mV/decade at 25°C for a monovalent cation).

  • Sample Analysis (Pharmaceutical Preparations):

    • Accurately weigh and crush a number of tablets or measure a precise volume of syrup to obtain a sample containing a known amount of this compound.

    • Dissolve the sample in a suitable solvent (e.g., deionized water or a buffer solution within the optimal pH range of the electrode, typically 3.0-7.0).

    • Filter the solution if necessary to remove any insoluble excipients.

    • Transfer a known volume of the sample solution into a beaker and immerse the calibrated this compound ISE and the reference electrode.

    • Record the stable potential reading.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the potentiometric determination of this compound.

G cluster_prep Electrode Preparation cluster_calib Calibration cluster_analysis Sample Analysis A Prepare this compound-TPB Ion-Pair B Prepare PVC Membrane Cocktail A->B C Cast Membrane and Assemble Electrode B->C D Condition Electrode in This compound Solution C->D F Measure Potential of Standards D->F Use Conditioned Electrode E Prepare Standard This compound Solutions E->F G Plot Calibration Curve (Potential vs. log[OX]) F->G J Determine Concentration from Calibration Curve G->J Use Calibration Curve H Prepare Pharmaceutical Sample Solution I Measure Potential of Sample H->I I->J

Figure 2: Experimental Workflow.

Conclusion

Potentiometric methods utilizing ion-selective electrodes provide a robust and efficient approach for the determination of this compound in pharmaceutical preparations. The fabricated electrodes exhibit good performance characteristics, including a wide linear range, low detection limit, fast response time, and adequate operational lifetime. These methods are well-suited for routine quality control analysis due to their simplicity, low cost, and high accuracy and precision.

References

Troubleshooting & Optimization

Oxomemazine Stability and Degradation in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability and degradation pathways of oxomemazine (B1678065) in aqueous solutions. Addressing common challenges encountered during experimental work, this resource offers troubleshooting advice, detailed experimental protocols, and quantitative data summaries to support your research and development efforts.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound in aqueous solutions.

Q1: My this compound solution is showing unexpected degradation. What are the primary factors influencing its stability?

A1: this compound, a phenothiazine (B1677639) derivative, is susceptible to degradation under several conditions. The primary factors to consider are:

  • pH: The stability of phenothiazines can be significantly affected by the pH of the solution.

  • Temperature: Elevated temperatures can induce thermal degradation.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents can cause oxidative degradation of the molecule.

Troubleshooting:

  • pH Control: Ensure your aqueous solution is buffered to an appropriate pH. Studies on related phenothiazines suggest that stability is pH-dependent[1]. The optimal pH for this compound stability in aqueous solutions should be determined empirically, starting with a neutral pH and exploring acidic and basic conditions if degradation persists.

  • Temperature Management: Store stock solutions and experimental samples at recommended low temperatures (e.g., -20°C for one month or -80°C for six months for stock solutions) and protect them from prolonged exposure to high temperatures during experiments[2].

  • Light Protection: Conduct experiments under light-protected conditions (e.g., using amber glassware or covering vessels with aluminum foil) to minimize photodegradation.

  • Solvent Purity: Use high-purity solvents and de-gassed water to minimize the presence of dissolved oxygen and other potential oxidizing agents.

Q2: I am observing multiple peaks in my chromatogram when analyzing an aged this compound solution. What could these be?

A2: The appearance of multiple peaks in a chromatogram of an aged this compound solution likely indicates the presence of degradation products. Forced degradation studies are instrumental in identifying these potential degradants[3]. Common degradation pathways for phenothiazines include oxidation of the sulfur atom in the phenothiazine ring to form sulfoxides and subsequently sulfones.

Troubleshooting:

  • Peak Identification: To identify these unknown peaks, it is recommended to perform forced degradation studies under controlled stress conditions (acidic, basic, oxidative, photolytic, and thermal). The resulting chromatograms will help in tentatively identifying the degradation products based on their retention times.

  • LC-MS Analysis: For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for elucidating the structures of the degradation products by providing mass-to-charge ratio information[4].

Q3: What are the expected thermal degradation products of this compound?

A3: Thermogravimetric analysis has shown that this compound undergoes a three-stage thermal decomposition process in a nitrogen atmosphere[5].

  • Step 1 (190-290 °C): Liberation of a fragment corresponding to a mass loss of approximately 36.54%.

  • Step 2 (290-355 °C): Further degradation with a mass loss of about 46.34%.

  • Step 3: The final decomposition step involves the loss of sulfur dioxide (-SO2), leading to complete decomposition.

It is important to note that these degradation products are observed at high temperatures and may differ from those formed in aqueous solutions under milder conditions.

Quantitative Data Summary

The following tables summarize the available quantitative data on the thermal degradation of this compound.

Table 1: Thermal Decomposition Stages of this compound

Decomposition StageTemperature Range (°C)Mass Loss (%)Corresponding Fragment Loss
1190-29036.54-C₆H₁₃NCl
2290-35546.34-C₁₂H₁₃NCl
3>35517.31-SO₂

Data obtained from thermogravimetric analysis in a nitrogen atmosphere.

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in your study design.

Protocol 1: Forced Degradation Studies in Aqueous Solution

This protocol outlines the conditions for inducing degradation of this compound to identify potential degradation products and assess its stability.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1.0 N HCl. Heat the solution (e.g., at 60°C for a specified time) or keep at room temperature and monitor at different time points.

  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Heat the solution (e.g., at 60°C for a specified time) or keep at room temperature and monitor at different time points.

  • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature and monitor at different time points.

  • Photolytic Degradation: Expose an aliquot of the stock solution in a transparent container to a UV light source (e.g., 254 nm or 365 nm) for a defined period. A control sample should be kept in the dark under the same conditions.

  • Thermal Degradation (in solution): Heat an aliquot of the stock solution in a controlled temperature environment (e.g., 60°C or 80°C) for a specific duration.

3. Sample Analysis:

  • At each time point, withdraw a sample, neutralize it if necessary (for acidic and basic hydrolysis samples), and dilute it to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method capable of separating this compound from its degradation products.

1. Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio and pH of the buffer should be optimized to achieve good separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C or 30°C) to ensure reproducibility.

2. Method Validation:

  • The method should be validated according to ICH guidelines, including specificity (ability to resolve the drug from degradants), linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Visualizing Degradation and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to this compound stability studies.

G cluster_stress Forced Degradation Stress Conditions Acid Acidic Hydrolysis (e.g., 1.0 N HCl) Degradation_Products Degradation Products Acid->Degradation_Products Base Basic Hydrolysis (e.g., 0.1 N NaOH) Base->Degradation_Products Oxidation Oxidative Stress (e.g., 3% H₂O₂) Oxidation->Degradation_Products Photo Photolytic Stress (UV Light) Photo->Degradation_Products Thermal Thermal Stress (Heat) Thermal->Degradation_Products This compound This compound This compound->Degradation_Products degrades under

Caption: Forced degradation pathways of this compound.

G cluster_workflow Stability Indicating HPLC Method Workflow Start Start Prepare_Sample Prepare Stressed This compound Sample Start->Prepare_Sample HPLC_Analysis Inject into HPLC System Prepare_Sample->HPLC_Analysis Separate Separation on C18 Column HPLC_Analysis->Separate Detect UV Detection Separate->Detect Analyze Analyze Chromatogram (Identify and Quantify Peaks) Detect->Analyze End End Analyze->End

Caption: Experimental workflow for HPLC analysis.

G cluster_troubleshooting Troubleshooting Logic for Unexpected Degradation Problem Unexpected Degradation Observed? Check_pH Verify and Adjust Solution pH Problem->Check_pH Yes Check_Temp Confirm Proper Storage & Experimental Temp. Check_pH->Check_Temp Check_Light Ensure Light Protection Measures Check_Temp->Check_Light Check_Oxidants Evaluate Solvent Purity & Presence of Oxidants Check_Light->Check_Oxidants Re_run Re-run Experiment with Controlled Conditions Check_Oxidants->Re_run

References

Technical Support Center: Optimizing Oxomemazine for In Vitro Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Oxomemazine in in vitro receptor binding assays. Find detailed FAQs, troubleshooting guides, and experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

A1: this compound is a first-generation antihistamine of the phenothiazine (B1677639) class.[1][2] Its primary target is the Histamine H1 receptor, where it acts as an antagonist or inverse agonist.[1] It also exhibits significant binding to muscarinic acetylcholine (B1216132) receptors, showing selectivity for the M1 subtype over M2 and M3 subtypes.[3][4]

Q2: What are the known binding affinities (Ki) for this compound?

A2: The inhibitory constant (Ki) is a measure of a compound's binding affinity for a receptor; a lower Ki value indicates a higher affinity. This compound displays different affinities for its primary and secondary targets.

Table 1: this compound Binding Affinity (Ki) for Human Receptors

Receptor SubtypeKi ValueReference
Muscarinic M184 nM
Muscarinic M21.65 µM (1650 nM)
Muscarinic (Ileum)570 nM
Muscarinic (Ventricle)1460 nM
Muscarinic M3~840 nM (Calculated)

(Note: Ki for the H1 receptor is not explicitly quantified in the provided search results, but as a potent H1-receptor blocker, it is expected to be in the low nanomolar range. Assays are required to determine the precise value in your system.)

Q3: What is a recommended starting concentration range for this compound in a competitive binding assay?

A3: For a competitive binding assay, the concentration range of the unlabeled ligand (this compound) should typically span several orders of magnitude around its expected Ki value to generate a full inhibition curve. A good starting range would be from 0.1 nM to 10 µM. This wide range helps to ensure that the entire displacement curve, from 0% to 100% inhibition, is captured, which is necessary for an accurate determination of the IC50.

Q4: Which radioligand should I use for my binding assay?

A4: The choice of radioligand depends on the target receptor:

  • For Histamine H1 Receptors: [³H]mepyramine is a commonly used and well-characterized radiolabeled antagonist.

  • For Muscarinic Receptors: [³H]quinuclidinyl benzilate ([³H]QNB), a non-selective muscarinic antagonist, is frequently used to label all muscarinic receptor subtypes.

Q5: How do I determine the optimal incubation time for my assay?

A5: The optimal incubation time must be determined experimentally by performing an association kinetics (time-course) experiment. This involves measuring specific binding at multiple time points until it reaches a stable plateau, which indicates that the binding has reached equilibrium. Using incubation times that are too short will lead to an underestimation of binding affinity. See "Protocol 1" for a detailed methodology.

Experimental Protocols

Protocol 1: Association Kinetics Assay to Determine Optimal Incubation Time

This protocol determines the time required for the radioligand to reach binding equilibrium with the receptor.

  • Reagent Preparation : Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), radioligand solution (at a concentration at or below its Kd), and a high concentration of an unlabeled competitor for determining non-specific binding (NSB).

  • Assay Setup : Prepare two sets of tubes: "Total Binding" and "Non-Specific Binding" (NSB).

    • NSB Tubes : Add the unlabeled competitor.

    • Total Binding Tubes : Add an equivalent volume of assay buffer.

  • Receptor Addition : Add the optimal concentration of your membrane preparation to all tubes.

  • Initiate Binding : Start the reaction by adding the radioligand to all tubes.

  • Time-Course Incubation : Incubate the reaction at the desired temperature (e.g., 25°C or 37°C). At various time points (e.g., 5, 10, 20, 30, 45, 60, 90, 120 minutes), terminate the reaction for a set of tubes.

  • Separation : Rapidly separate bound and free radioligand by filtering the contents of each tube through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification : Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis :

    • Calculate Specific Binding at each time point: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot Specific Binding versus time. The optimal incubation time is the point at which the specific binding curve reaches a stable plateau.

Protocol 2: Competitive (Displacement) Binding Assay for this compound Ki Determination

This protocol determines the binding affinity (Ki) of this compound by measuring its ability to displace a known radioligand.

  • Reagent Preparation : Prepare assay buffer, a fixed concentration of radioligand (at or below its Kd), an unlabeled ligand for NSB determination, and serial dilutions of this compound.

  • Assay Setup : Prepare three sets of tubes:

    • Total Binding : Contains assay buffer, membrane preparation, and radioligand.

    • Non-Specific Binding (NSB) : Contains assay buffer, membrane preparation, radioligand, and a saturating concentration of an appropriate unlabeled competitor.

    • Competition : Contains assay buffer, membrane preparation, radioligand, and one of the serial dilutions of this compound.

  • Incubation : Incubate all tubes at the optimal temperature and for the optimal duration determined in Protocol 1 to ensure equilibrium is reached.

  • Separation and Quantification : Separate bound and free radioligand and quantify radioactivity as described in Protocol 1.

  • Data Analysis :

    • Calculate the percentage of specific binding at each this compound concentration.

    • Plot the percent specific binding against the log concentration of this compound.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Troubleshooting Guide

Problem: High Non-Specific Binding (NSB) High NSB (e.g., >50% of total binding) can mask the specific binding signal and lead to inaccurate results.

Table 2: Troubleshooting High Non-Specific Binding

Potential CauseTroubleshooting Steps & RationaleReference
Radioligand concentration is too high. Use a lower radioligand concentration, ideally at or below its Kd value. NSB is often non-saturable and proportional to the radioligand concentration.
Hydrophobic interactions. The radioligand or test compound may be sticking to filters or tubes. Pre-treat glass fiber filters with 0.3-0.5% polyethyleneimine (PEI). Consider adding 0.1% Bovine Serum Albumin (BSA) to the assay buffer to reduce non-specific interactions.
Insufficient washing. Increase the number of wash steps (e.g., from 3 to 5) and/or the volume of wash buffer. Always use ice-cold wash buffer to minimize the dissociation of the specifically bound ligand during washing.
Incorrect buffer composition. Optimize the pH and ionic strength of the buffer. Suboptimal conditions can expose non-specific binding sites on proteins.
High membrane protein concentration. Reduce the amount of membrane protein in the assay. A typical range is 100-500 µg, but this should be optimized for your specific system.

Problem: Low or No Specific Binding

Potential CauseTroubleshooting Steps & RationaleReference
Incubation time is too short. Perform an association kinetics experiment (Protocol 1) to ensure the assay has reached equilibrium. Lower ligand concentrations require longer incubation times.
Degraded receptor preparation. Prepare fresh cell membranes. Always include protease inhibitors during preparation and store aliquots at -80°C to maintain receptor integrity.
Inactive radioligand. Check the age and storage conditions of the radioligand. Radiochemicals degrade over time, leading to decreased specific activity and purity.
Suboptimal assay conditions. Verify the composition and pH of your assay buffer. Some receptors require specific ions (e.g., Mg²⁺) for optimal binding.

Visualizations

G cluster_0 Oxo This compound H1R H1 Receptor Oxo->H1R Antagonizes M1R M1 Receptor Oxo->M1R Antagonizes Gq11_H1 Gq/11 H1R->Gq11_H1 Activates PLC_H1 PLC Gq11_H1->PLC_H1 PIP2_H1 PIP2 PLC_H1->PIP2_H1 Cleaves IP3_DAG_H1 IP3 / DAG PIP2_H1->IP3_DAG_H1 Ca_H1 ↑ Ca²⁺ Release IP3_DAG_H1->Ca_H1 PKC_H1 ↑ PKC Activity IP3_DAG_H1->PKC_H1

Caption: Antagonistic action of this compound on H1 and M1 receptor signaling pathways.

Assay_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis arrow Membrane_Prep 1. Prepare Receptor Membranes Reagent_Prep 2. Prepare Reagents (Radioligand, Buffers, This compound Dilutions) Assay_Setup 3. Set Up Assay Tubes (Total, NSB, Competition) Incubation 4. Incubate to Reach Equilibrium Filtration 5. Separate Bound/Free (Rapid Filtration) Counting 6. Quantify Radioactivity (Scintillation Counting) Calc_IC50 7. Calculate IC50 from Inhibition Curve Calc_Ki 8. Calculate Ki using Cheng-Prusoff Equation

Caption: Experimental workflow for determining this compound's inhibitory constant (Ki).

Troubleshooting_Tree Start High Non-Specific Binding (NSB > 50% of Total?) Check_Radioligand Is Radioligand [L] ≤ Kd? Start->Check_Radioligand Yes Lower_L Action: Lower [L] and re-run assay. Check_Radioligand->Lower_L No Check_Washing Are wash steps optimized? Check_Radioligand->Check_Washing Yes Optimize_Wash Action: Increase wash volume/number with ice-cold buffer. Check_Washing->Optimize_Wash No Check_Blocking Is a blocking agent being used? Check_Washing->Check_Blocking Yes Add_Blocker Action: Add 0.1% BSA to buffer or pre-soak filters with 0.5% PEI. Check_Blocking->Add_Blocker No Check_Protein Is membrane protein concentration optimized? Check_Blocking->Check_Protein Yes Lower_Protein Action: Titrate down protein concentration. Check_Protein->Lower_Protein No

Caption: Decision tree for troubleshooting high non-specific binding in assays.

References

Technical Support Center: Troubleshooting Low Solubility of Oxomemazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility of Oxomemazine in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

This compound is a weakly basic and lipophilic compound, which are the primary factors contributing to its low aqueous solubility. Key properties are summarized below.

PropertyValueSource
Molecular Weight330.44 g/mol [1]
pKa (Strongest Basic)8.02[2]
LogP2.81 - 3.4[1][2]
Predicted Water Solubility0.0856 mg/mL[2]
DMSO Solubility≥33 mg/mL
Ethanol Solubility10 mg/mL (Sonication recommended)

Q2: Why is my this compound not dissolving in my aqueous buffer?

The low aqueous solubility of this compound is expected given its chemical structure. Several factors in your experimental setup could be contributing to the dissolution problem:

  • pH of the buffer: As a weak base, this compound's solubility is highly pH-dependent. In buffers with a pH above its pKa (8.02), it will be in its less soluble, non-ionized form.

  • Buffer composition: The ionic strength and specific ions in your buffer can influence the solubility of this compound.

  • Concentration: You may be attempting to dissolve this compound at a concentration that exceeds its maximum solubility in your specific buffer.

  • Temperature: Solubility can be temperature-dependent. Experiments conducted at lower temperatures may result in lower solubility.

  • Purity of the compound: Impurities in the this compound solid can affect its dissolution.

Q3: What is the expected solubility of this compound in common buffers like PBS?

Direct experimental data for the solubility of this compound in common biological buffers is limited. However, data from structurally similar phenothiazine (B1677639) derivatives can provide a useful starting point for estimating its solubility.

CompoundBufferpHApproximate Solubility
This compound (Predicted) Water-0.0856 mg/mL
Chlorpromazine HCl PBS7.2~10 mg/mL
Promethazine HCl PBS7.2~2 mg/mL

Note: This data is for guidance only. The actual solubility of this compound in your specific buffer system should be determined experimentally.

Troubleshooting Guides

Issue: this compound Precipitates Out of Solution

Possible Cause: The concentration of this compound in your final experimental solution is above its solubility limit in that specific buffer. This is a common issue when diluting a stock solution made in a high-solubility solvent (like DMSO) into an aqueous buffer.

Solutions:

  • Lower the Final Concentration: The simplest solution is to reduce the final working concentration of this compound in your experiment.

  • Optimize the Dilution Process:

    • Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

    • Stirring: Add the this compound stock solution to the aqueous buffer slowly while vigorously stirring.

  • Employ a Solubility Enhancement Technique: If a higher concentration is required, refer to the detailed protocols below for pH adjustment, co-solvents, or the use of cyclodextrins.

Issue: Inconsistent Results in Biological Assays

Possible Cause: Undissolved this compound in your experimental wells can lead to variability in the effective concentration, resulting in inconsistent data.

Solutions:

  • Visual Inspection: Before starting your assay, visually inspect your prepared solutions for any signs of precipitation or cloudiness.

  • Filtration: Filter your final working solution through a 0.22 µm syringe filter to remove any undissolved particles.

  • Solubility Confirmation: Perform a preliminary experiment to determine the solubility of this compound in your final assay medium under the exact experimental conditions (temperature, incubation time).

Experimental Protocols

Protocol 1: Determining the Solubility of this compound

This protocol outlines a standard shake-flask method to determine the equilibrium solubility of this compound in your experimental buffer.

Materials:

  • This compound powder

  • Experimental buffer of choice (e.g., PBS, Tris, Citrate)

  • Glass vials with screw caps

  • Orbital shaker

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound powder to a glass vial containing a known volume of your experimental buffer.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • After incubation, centrifuge the vial to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method like HPLC or UV-Vis spectrophotometry.

Protocol 2: pH Adjustment to Enhance Solubility

As this compound is a weak base, its solubility can be significantly increased by lowering the pH of the buffer to below its pKa of 8.02.

Materials:

Procedure:

  • Prepare a series of buffers with varying pH values below 8.0.

  • Attempt to dissolve this compound in each buffer, starting with a low concentration and gradually increasing it.

  • Use the solubility determination protocol (Protocol 1) to quantify the solubility at each pH.

  • Select the buffer with the lowest pH that is compatible with your experimental system and provides the desired this compound concentration.

Protocol 3: Using Co-solvents to Improve Solubility

Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.

Materials:

  • This compound powder

  • Co-solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, or Polyethylene Glycol (PEG).

  • Your experimental buffer.

Procedure:

  • Prepare a concentrated stock solution of this compound in a suitable co-solvent (e.g., 33 mg/mL in DMSO).

  • To prepare your working solution, slowly add the co-solvent stock solution to your aqueous buffer while vortexing or stirring vigorously.

  • It is crucial to keep the final concentration of the co-solvent in your experimental medium as low as possible to avoid solvent-induced artifacts in your assay. A final co-solvent concentration of less than 1% is generally recommended, and a concentration below 0.1% is ideal.

  • Always run a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments.

Protocol 4: Employing Cyclodextrins for Enhanced Solubility

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming a water-soluble inclusion complex.

Materials:

  • This compound powder

  • Beta-cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Your experimental buffer

Procedure:

  • Prepare a solution of the cyclodextrin (B1172386) in your experimental buffer (e.g., 1-10% w/v HP-β-CD).

  • Slowly add the this compound powder to the cyclodextrin solution while stirring.

  • Continue to stir the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

  • After equilibration, filter the solution to remove any undissolved this compound.

  • The concentration of the solubilized this compound can then be determined.

Visualizations

G cluster_workflow Troubleshooting Workflow for this compound Solubility start Low this compound Solubility Observed check_conc Is the concentration too high? start->check_conc lower_conc Lower the working concentration check_conc->lower_conc Yes check_ph Is the buffer pH > pKa (8.02)? check_conc->check_ph No end_soluble This compound Solubilized lower_conc->end_soluble adjust_ph Adjust pH to < 8.0 check_ph->adjust_ph Yes use_cosolvent Use a co-solvent (e.g., DMSO, Ethanol) check_ph->use_cosolvent No adjust_ph->end_soluble use_cd Use cyclodextrins (e.g., HP-β-CD) use_cosolvent->use_cd Alternative use_cosolvent->end_soluble use_cd->end_soluble

Caption: Troubleshooting workflow for addressing low this compound solubility.

G cluster_pathway Mechanism of Cyclodextrin-Mediated Solubilization drug Insoluble this compound complex Soluble this compound-Cyclodextrin Complex drug->complex Encapsulation cd Cyclodextrin cd->complex

Caption: Simplified diagram of cyclodextrin-mediated drug solubilization.

References

Technical Support Center: Thermal Decomposition Analysis of Oxomemazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the safe storage, handling, and thermal analysis of Oxomemazine.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the thermal decomposition analysis of this compound.

Thermogravimetric Analysis (TGA) & Differential Thermal Analysis (DTA)

  • Question: My TGA curve for this compound shows an initial weight loss at a low temperature (below 100°C). Is this decomposition?

    • Answer: This initial weight loss is likely due to the evaporation of adsorbed water or residual solvent from the sample. True thermal decomposition of this compound is reported to begin at significantly higher temperatures, around 190°C.[1] To confirm this, perform a TGA-MS (Thermogravimetric Analysis-Mass Spectrometry) analysis to identify the evolved gases.

  • Question: The onset temperature of decomposition in my TGA analysis is different from the literature values. What could be the reason?

    • Answer: Several factors can influence the onset temperature of decomposition:

      • Heating Rate: Higher heating rates can shift the decomposition to higher temperatures.[1][2] Ensure you are using a consistent and appropriate heating rate as specified in your protocol.

      • Sample Purity: Impurities can lower the thermal stability of the compound.

      • Atmosphere: The type of purge gas (e.g., inert like nitrogen vs. oxidative like air) can affect the decomposition profile. This compound's decomposition has been studied under a nitrogen atmosphere.[1][2]

      • Sample Preparation: Inconsistent sample packing or sample mass can lead to variations.

  • Question: My DTA curve for this compound shows an endothermic peak around 248°C without any corresponding weight loss in the TGA curve. What does this indicate?

    • Answer: This endothermic event corresponds to the melting of this compound. The absence of weight loss confirms that it is a phase transition (melting) and not a decomposition event.

  • Question: The TGA thermogram of my this compound sample shows overlapping decomposition steps. How can I resolve them?

    • Answer: To better resolve overlapping decomposition steps, you can try the following:

      • Lower the heating rate: Slower heating rates can improve the resolution of thermal events.

      • Use a smaller sample size: This can help in achieving a more uniform temperature throughout the sample.

      • Derivative Thermogravimetry (DTG): The DTG curve, which is the first derivative of the TGA curve, shows the rate of mass loss and can help distinguish between overlapping events by displaying distinct peaks for each step.

Differential Scanning Calorimetry (DSC)

  • Question: I am seeing a broad, noisy baseline in my DSC thermogram. How can I fix this?

    • Answer: A noisy baseline in DSC can be caused by improper sample preparation, poor thermal contact between the sample pan and the sensor, or instrument instability. Ensure the sample is properly encapsulated in the pan and that the pan is sitting flat on the sensor. Allow the instrument to equilibrate thermally before starting the measurement.

  • Question: My DSC curve shows an unexpected exothermic event. What could this be?

    • Answer: An unexpected exotherm could indicate a phase transition (e.g., crystallization of an amorphous fraction), a solid-state reaction with an excipient if it's a formulated product, or the onset of an oxidative decomposition if the experiment is run in an air or oxygen atmosphere. For this compound, exothermic events at higher temperatures are associated with its decomposition.

General Storage and Handling

  • Question: What are the recommended storage conditions for this compound to prevent thermal degradation?

    • Answer: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. It should be kept away from heat, sources of ignition, and incompatible materials. Some suppliers recommend storage at -20°C for long-term stability.

  • Question: What are the potential degradation pathways for this compound under thermal stress?

    • Answer: As a phenothiazine (B1677639) derivative, this compound is susceptible to oxidation at the sulfur atom in the central ring, which can lead to the formation of sulfoxide (B87167) derivatives. Forced degradation studies involving heat, light, acid, base, and oxidation are crucial to fully understand its stability and degradation products.

Data Presentation

Table 1: Thermal Decomposition Events of this compound by TGA/DTA

Decomposition StepTemperature Range (°C) at 5°C/minMass Loss (%)Corresponding DTA Exothermic Peak (°C) at 5°C/minProposed Fragment Loss
Melting~2480Endothermic EventN/A
Step 1190-29036.54234-C₆H₁₃NCl
Step 2290-35546.34330-C₁₂H₁₃NCl
Step 3355-60017.31480-SO₂

Table 2: Influence of Heating Rate on Thermal Events of this compound

Heating Rate (°C/min)Decomposition Temperature (°C) - Step 1Decomposition Temperature (°C) - Step 2Decomposition Temperature (°C) - Step 3Melting Point (°C)
5262335486248
10282346525252
15288356535258
20297364543260

Experimental Protocols

1. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of this compound

  • Objective: To determine the thermal stability and decomposition profile of this compound.

  • Instrumentation: A simultaneous thermal analyzer (TGA/DTA), such as a Shimadzu TGA-60H, can be used.

  • Methodology:

    • Weigh approximately 5.0 mg of the this compound sample into a platinum or alumina (B75360) crucible.

    • Place the crucible in the TGA instrument.

    • Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 5, 10, 15, or 20 °C/min).

    • Maintain a dynamic nitrogen atmosphere with a flow rate of 30 mL/min.

    • Record the mass loss (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

2. Differential Scanning Calorimetry (DSC) for Purity and Phase Transition Analysis

  • Objective: To determine the melting point, purity, and identify any polymorphic transitions of this compound.

  • Instrumentation: A DSC instrument, such as a TA Instruments Q2000.

  • Methodology:

    • Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a controlled rate, typically 10°C/min, over a temperature range that includes the expected melting point (e.g., 25°C to 300°C).

    • Maintain a nitrogen purge of 50 mL/min.

    • Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the endothermic melting transition.

3. Accelerating Rate Calorimetry (ARC) for Thermal Hazard Assessment

  • Objective: To evaluate the potential for a runaway thermal reaction of this compound under adiabatic conditions.

  • Instrumentation: An Accelerating Rate Calorimeter.

  • Methodology:

    • A sample of this compound is placed in a suitable container (bomb), which is then placed in the calorimeter.

    • The system operates in a "heat-wait-search" mode. The sample is heated in steps, and after each step, the instrument waits and searches for any self-heating.

    • Once an exothermic reaction is detected (self-heating rate exceeds a certain threshold, e.g., 0.02 °C/min), the calorimeter switches to an adiabatic mode, where the temperature of the surroundings is kept equal to the sample temperature.

    • The temperature and pressure of the sample are monitored as a function of time until the reaction is complete.

    • Data on onset temperature, temperature and pressure rise rates, and time to maximum rate are obtained to assess the thermal hazard.

Mandatory Visualization

Experimental_Workflow_for_Thermal_Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis Techniques cluster_data Data Interpretation Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Encapsulation Pan Encapsulation Weighing->Encapsulation TGA_DTA TGA/DTA Analysis Encapsulation->TGA_DTA Inert Atmosphere DSC DSC Analysis Encapsulation->DSC Controlled Heating ARC ARC Analysis Encapsulation->ARC Adiabatic Conditions Decomposition_Profile Decomposition Profile (Mass Loss, Temp) TGA_DTA->Decomposition_Profile Phase_Transitions Phase Transitions (Melting, Purity) DSC->Phase_Transitions Thermal_Hazard Thermal Hazard (Runaway Potential) ARC->Thermal_Hazard

Caption: Experimental workflow for the thermal analysis of this compound.

Factors_Affecting_Stability cluster_environmental Environmental Factors cluster_chemical Chemical Factors cluster_process Processing Factors This compound This compound Stability Temperature Temperature This compound->Temperature Light Light (Photosensitivity) This compound->Light Humidity Humidity This compound->Humidity pH pH This compound->pH Oxidizing_Agents Oxidizing Agents This compound->Oxidizing_Agents Impurities Impurities This compound->Impurities Heating_Rate Heating Rate (in Analysis) This compound->Heating_Rate Mechanical_Stress Mechanical Stress This compound->Mechanical_Stress

Caption: Factors influencing the stability of this compound.

References

Addressing variability in animal model responses to Oxomemazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing oxomemazine (B1678065) in animal models. Our aim is to help address the inherent variability in animal responses and ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a first-generation antihistamine belonging to the phenothiazine (B1677639) chemical class.[1] Its primary mechanism of action is the competitive antagonism of the histamine (B1213489) H1 receptor.[2] By blocking H1 receptors, this compound inhibits the effects of histamine, which is a key mediator of allergic and inflammatory responses.[2] As a first-generation antihistamine, it can cross the blood-brain barrier, leading to sedative effects.[3][4] It also possesses anticholinergic properties.

Q2: What are the common applications of this compound in animal research?

A2: In animal models, this compound is frequently used to study its antihistaminic, sedative, and antitussive (cough-suppressing) properties. It is often employed in models of allergic reactions, such as passive cutaneous anaphylaxis (PCA) and histamine-induced bronchoconstriction, to evaluate its efficacy in mitigating allergic symptoms. Its sedative effects are also a subject of investigation in behavioral pharmacology studies.

Q3: We are observing significant variation in the sedative effects of this compound between individual animals of the same strain. What could be the cause?

A3: Variability in sedative effects is a known characteristic of first-generation antihistamines. Several factors can contribute to this:

  • Individual differences in metabolism: Minor genetic variations can lead to differences in how quickly animals metabolize the drug.

  • Blood-brain barrier permeability: Individual differences in the permeability of the blood-brain barrier can affect the amount of this compound that reaches the central nervous system.

  • Tolerance: Tolerance to the sedative effects of first-generation antihistamines can develop rapidly, sometimes within a few days of repeated dosing.

  • Stress and handling: The stress of handling and the experimental procedures themselves can influence an animal's baseline activity levels and response to a sedative agent.

Q4: Can the gut microbiome influence the response to this compound?

A4: Yes, the gut microbiome can influence the metabolism and efficacy of various drugs, including antihistamines. Some gut bacteria can produce histamine, while others are involved in drug metabolism. An imbalance in the gut microbiome (dysbiosis) could potentially alter histamine levels and the way this compound is processed in the body, leading to variable responses.

Troubleshooting Guides

Issue 1: Inconsistent results in the Passive Cutaneous Anaphylaxis (PCA) model.
  • Symptom: High variability in the size and intensity of the blue dye leakage area between animals in the same treatment group.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Step
Antibody Injection Variability Ensure precise and consistent intradermal injection volume and location for the sensitizing antibody. Use of a micrometer can help in consistent ear thickness measurements.
Antigen Challenge Timing Strictly adhere to the 24-hour sensitization period before the intravenous antigen challenge for optimal mast cell sensitization.
Animal Strain Different mouse and rat strains exhibit varying levels of IgE-mediated responses. BALB/c mice are known to produce reliable and reproducible results in this assay. Ensure the chosen strain is appropriate for the study.
Evans Blue Dye Concentration Prepare fresh Evans blue dye solution for each experiment and ensure the concentration is consistent.
Stress Minimize animal stress during injections as it can influence inflammatory responses. Accustom the animals to handling before the experiment.
Issue 2: Unexpected animal mortality or severe adverse effects.
  • Symptom: Animals showing signs of severe distress (e.g., respiratory depression, excessive sedation, seizures) or unexpected death following this compound administration.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Step
Dose Miscalculation Double-check all dose calculations, especially when converting from mg/kg to the final injection volume.
Vehicle Toxicity The vehicle used to dissolve or suspend this compound may have its own toxicity. Always include a vehicle-only control group to assess for any adverse effects of the vehicle itself.
Drug Interactions This compound can have additive effects with other CNS depressants (e.g., anesthetics, analgesics). Review all concurrently administered substances for potential interactions.
Route of Administration Rapid intravenous injection can lead to high peak plasma concentrations and increased toxicity. Consider a slower infusion rate or a different route of administration (e.g., intraperitoneal, oral gavage).
Species/Strain Sensitivity Certain species or strains may be more sensitive to the toxic effects of phenothiazines. Consult literature for known sensitivities of the animal model being used.

Data Presentation

Table 1: Factors Influencing Variability in Animal Model Responses to this compound

FactorDescriptionPotential Impact on this compound Studies
Species Differences in anatomy, physiology, and drug metabolism pathways between species (e.g., rat, mouse, guinea pig).Affects pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics, leading to different effective and toxic doses.
Strain Genetic variations within a species (e.g., BALB/c vs. C57BL/6 mice).Can influence immune responses, behavioral phenotypes, and drug metabolism rates, impacting both efficacy and side effects.
Sex Hormonal and physiological differences between males and females.Can lead to sex-specific differences in drug metabolism and sensitivity, particularly for drugs acting on the central nervous system.
Age Immature or aged animals may have altered drug metabolism and organ function.Can affect drug clearance and sensitivity, requiring dose adjustments.
Dosing Regimen Route of administration, frequency, and time of day.Influences the pharmacokinetic profile (e.g., peak concentration, half-life) and can impact both efficacy and the development of tolerance.
Drug Formulation & Vehicle The solvent and excipients used to deliver the drug.Can affect drug solubility, stability, and absorption, thereby altering bioavailability. The vehicle itself can have biological effects.
Gut Microbiome Composition and health of the intestinal bacteria.Can modulate host histamine levels and drug metabolism, contributing to inter-individual variability in response.
Environmental Factors Housing conditions, diet, stress levels, and handling procedures.Can influence baseline physiology and behavior, affecting the animal's response to the drug.

Experimental Protocols

Protocol 1: Passive Cutaneous Anaphylaxis (PCA) in Rats

This protocol is adapted from established methods for inducing a localized Type I hypersensitivity reaction.

Materials:

  • Anti-DNP IgE antibody

  • DNP-HSA (dinitrophenyl-human serum albumin)

  • Evans blue dye

  • This compound

  • Saline (vehicle)

  • Male Wistar rats (200-250 g)

Procedure:

  • Sensitization: Lightly anesthetize the rats. Intradermally inject 50 µL of anti-DNP IgE solution into the dorsal skin of one ear. Inject 50 µL of saline into the other ear as a control. Allow a sensitization period of 24 hours.

  • Drug Administration: One hour before the antigen challenge, administer this compound or vehicle to the rats via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Antigen Challenge: Anesthetize the rats. Intravenously inject 1 mL of a solution containing DNP-HSA and Evans blue dye.

  • Evaluation: After 30 minutes, euthanize the animals and dissect the ears.

  • Quantification: Extract the Evans blue dye from the ear tissue using formamide. Measure the absorbance of the extracted dye at 620 nm using a spectrophotometer. The amount of dye is proportional to the extent of the allergic reaction.

Controls:

  • Positive Control: Vehicle-treated, sensitized, and challenged animals.

  • Negative Control: Saline-injected (instead of antibody), vehicle-treated, and challenged animals.

Visualizations

Oxomemazine_Signaling_Pathway cluster_cell Mast Cell / Basophil cluster_signaling Intracellular Signaling cluster_target_cell Target Cell (e.g., Smooth Muscle, Endothelial) Allergen Allergen IgE IgE Antibody Allergen->IgE binds FcεRI FcεRI Receptor IgE->FcεRI binds to Activation Signal Activation FcεRI->Activation Degranulation Degranulation Activation->Degranulation Histamine_Release Histamine Release Degranulation->Histamine_Release H1_Receptor Histamine H1 Receptor Histamine_Release->H1_Receptor binds to Cellular_Response Allergic Response (e.g., Bronchoconstriction, Increased Permeability) H1_Receptor->Cellular_Response activates This compound This compound This compound->H1_Receptor blocks

Caption: this compound's mechanism of action in blocking the histamine H1 receptor.

Troubleshooting_Workflow cluster_protocol Protocol Review cluster_animal Animal Factors cluster_drug Drug Preparation Start Inconsistent Experimental Results Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Animal_Factors Evaluate Animal-Related Factors Start->Check_Animal_Factors Check_Drug_Prep Assess Drug Preparation & Administration Start->Check_Drug_Prep Timing Timing of Injections/ Measurements Correct? Check_Protocol->Timing Controls Appropriate Controls Included? Check_Protocol->Controls Endpoint Endpoint Measurement Consistent? Check_Protocol->Endpoint Strain_Sex_Age Strain, Sex, Age Consistent? Check_Animal_Factors->Strain_Sex_Age Health_Status Animals Healthy? Check_Animal_Factors->Health_Status Housing Consistent Housing & Diet? Check_Animal_Factors->Housing Dose_Calc Dose Calculation Accurate? Check_Drug_Prep->Dose_Calc Vehicle Vehicle Appropriate & Consistent? Check_Drug_Prep->Vehicle Route Administration Route Consistent? Check_Drug_Prep->Route Stability Drug Stability Considered? Check_Drug_Prep->Stability Outcome Identify and Address Source of Variability Timing->Outcome Controls->Outcome Endpoint->Outcome Strain_Sex_Age->Outcome Health_Status->Outcome Housing->Outcome Dose_Calc->Outcome Vehicle->Outcome Route->Outcome Stability->Outcome

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Managing Oxomemazine-Induced Sedation in Behavioral Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Oxomemazine in behavioral studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the sedative effects of this compound that can confound your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why does this compound cause sedation in my animal models?

A1: this compound is a first-generation antihistamine belonging to the phenothiazine (B1677639) class. Its primary mechanism of action is the antagonism of the histamine (B1213489) H1 receptor. In the central nervous system (CNS), histamine is a key neurotransmitter involved in promoting wakefulness. By blocking H1 receptors in the brain, this compound inhibits the wakefulness-promoting signal of histamine, leading to sedation.[1][2] Additionally, its sedative properties may be enhanced by its interactions with serotonergic and cholinergic neurotransmitter systems.[1]

Q2: What are the primary behavioral manifestations of sedation in rodents?

A2: Sedation in rodents typically presents as a decrease in general motor activity. In behavioral assays, this can be observed as:

  • Reduced locomotor activity: Decreased distance traveled, and less movement in an open field test.

  • Impaired motor coordination and balance: Reduced latency to fall in the rotarod test.

  • Altered exploratory behavior: Decreased rearing and exploration in novel environments.

It is crucial to differentiate sedative effects from anxiolytic (anxiety-reducing) effects, as both can lead to changes in exploratory behavior.

Q3: Are there any pharmacological strategies to counteract this compound-induced sedation?

A3: Yes, co-administration of CNS stimulants or other agents that promote wakefulness can be a viable strategy. Potential mitigating agents include:

  • Caffeine (B1668208): A non-selective adenosine (B11128) receptor antagonist that generally increases alertness and can counteract the sedative effects of some antihistamines.

  • Modafinil: A wakefulness-promoting agent that primarily acts by blocking the dopamine (B1211576) transporter, thereby increasing dopamine levels in the brain.[3][4]

  • Paracetamol (Acetaminophen): While primarily an analgesic and antipyretic, some studies suggest it may reduce the sedative effects of first-generation antihistamines, although the exact mechanism is not fully understood.

Q4: How do I choose the right mitigating agent and dose?

A4: The choice of agent and dose will depend on your specific experimental paradigm and the degree of sedation observed. It is crucial to conduct pilot studies to determine the optimal dose-response relationship for your specific animal model and behavioral assay. Start with low doses of the mitigating agent and systematically increase the dose while monitoring for the reversal of sedative effects and any potential confounding behaviors induced by the stimulant itself.

Troubleshooting Guides

Issue 1: Significant reduction in locomotor activity in the Open Field Test after this compound administration.

Potential Cause: Sedative effects of this compound are masking the true behavioral phenotype under investigation.

Troubleshooting Steps:

  • Dose-Response Optimization: If not already done, perform a dose-response study for this compound to find the lowest effective dose that achieves the desired therapeutic effect with minimal sedation.

  • Co-administration with a Mitigating Agent:

    • Paracetamol: Based on studies with other first-generation antihistamines, co-administration of paracetamol (e.g., 10 mg/kg, oral, in mice) may significantly increase locomotor activity compared to the antihistamine alone.

    • Caffeine: Introduce a low dose of caffeine (e.g., 10-20 mg/kg, IP, in rats) and assess for a reversal in the reduction of locomotor activity. Be cautious of higher doses which may induce hyperlocomotion and anxiety-like behaviors, confounding your results.

Data Presentation: Effect of Paracetamol on Antihistamine-Induced Sedation in Mice

The following table summarizes data from a study investigating the effect of paracetamol on the sedative effects of cyproheptadine, ketotifen, and chlorpheniramine (B86927) in an open field test in mice. While this study did not use this compound, these first-generation antihistamines have similar sedative properties.

Treatment GroupAmbulation (Counts)Rearing (Counts)
Control350 ± 10.580 ± 2.5
Cyproheptadine (2.5 mg/kg)210 ± 8.245 ± 1.8
Cyproheptadine + Paracetamol (10 mg/kg)310 ± 9.5#70 ± 2.1#
Ketotifen (1 mg/kg)230 ± 7.950 ± 2.0
Ketotifen + Paracetamol (10 mg/kg)325 ± 10.1#75 ± 2.3#
Chlorpheniramine (2 mg/kg)190 ± 7.140 ± 1.5
Chlorpheniramine + Paracetamol (10 mg/kg)290 ± 8.8#65 ± 2.0#

*p < 0.05 compared to control; #p < 0.05 compared to antihistamine alone. Data are presented as Mean ± SEM.

Issue 2: Impaired motor coordination in the Rotarod Test due to this compound.

Potential Cause: this compound is causing motor impairment, making it difficult to assess learning, memory, or other cognitive functions that rely on intact motor skills.

Troubleshooting Steps:

  • Habituation and Training: Ensure all animals are adequately habituated to the rotarod apparatus and have undergone sufficient training trials before drug administration.

  • Co-administration Strategy:

    • Paracetamol: As demonstrated with other sedating antihistamines, co-administration of paracetamol may increase the time spent on the rotarod, indicating a reduction in motor impairment.

Data Presentation: Effect of Paracetamol on Antihistamine-Induced Motor Impairment in Mice

The following table shows the percentage change in time spent on the rotarod after treatment with various sedating antihistamines, with and without paracetamol.

Treatment Group% Change in Time on Rotarod
Cyproheptadine (2.5 mg/kg)-45%
Cyproheptadine + Paracetamol (10 mg/kg)-15%
Ketotifen (1 mg/kg)-40%
Ketotifen + Paracetamol (10 mg/kg)-10%
Chlorpheniramine (2 mg/kg)-55%
Chlorpheniramine + Paracetamol (10 mg/kg)-20%
Issue 3: Difficulty distinguishing between sedative and anxiolytic effects in the Elevated Plus Maze (EPM).

Potential Cause: A decrease in overall activity (e.g., total arm entries) due to sedation can be misinterpreted as an anxiogenic effect or mask a potential anxiolytic effect (increased open arm exploration).

Troubleshooting Steps:

  • Analyze Multiple Parameters: Do not rely solely on the time spent in the open arms. Analyze total arm entries and distance traveled as measures of general activity. A decrease in these parameters is indicative of sedation.

  • Co-administration Pilot Study: Conduct a pilot study with a mitigating agent like paracetamol. An increase in total arm entries and a clearer anxiolytic or anxiogenic profile may emerge. For example, in a study with other sedating antihistamines, the addition of paracetamol increased the number of open arm entries compared to the antihistamine alone.

Data Presentation: Effect of Paracetamol on Antihistamine Effects in the Elevated Plus Maze in Mice

The following table presents data on the number of entries into the open and closed arms of the EPM.

Treatment GroupOpen Arm EntriesClosed Arm Entries
Control12 ± 1.118 ± 1.5
Cyproheptadine (2.5 mg/kg)6 ± 0.712 ± 1.0
Cyproheptadine + Paracetamol (10 mg/kg)10 ± 0.9#16 ± 1.3#
Ketotifen (1 mg/kg)7 ± 0.813 ± 1.1
Ketotifen + Paracetamol (10 mg/kg)11 ± 1.0#17 ± 1.4#
Chlorpheniramine (2 mg/kg)5 ± 0.610 ± 0.9
Chlorpheniramine + Paracetamol (10 mg/kg)9 ± 0.8#15 ± 1.2#

*p < 0.05 compared to control; #p < 0.05 compared to antihistamine alone. Data are presented as Mean ± SEM.

Experimental Protocols

Open Field Test
  • Objective: To assess locomotor activity and exploratory behavior.

  • Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.

  • Procedure:

    • Habituate the animal to the testing room for at least 30 minutes before the test.

    • Gently place the animal in the center of the open field arena.

    • Record the animal's activity using a video tracking system for a predetermined duration (e.g., 5-10 minutes).

    • Key parameters to measure include: total distance traveled, time spent in the center versus the periphery, and number of rearing events.

    • Thoroughly clean the arena between each animal to eliminate olfactory cues.

Rotarod Test
  • Objective: To assess motor coordination and balance.

  • Apparatus: A rotating rod apparatus with adjustable speed.

  • Procedure:

    • Train the animals on the rotarod for several trials before the experiment to establish a baseline performance. A common training protocol is to place the mouse on the rod at a low, constant speed (e.g., 4-5 rpm) for a set duration (e.g., 60 seconds) for 2-3 trials.

    • On the test day, place the animal on the rod and begin the trial. The rod can be set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

    • Conduct multiple trials with an appropriate inter-trial interval.

Elevated Plus Maze (EPM)
  • Objective: To assess anxiety-like behavior.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Habituate the animal to the testing room.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set time (e.g., 5 minutes).

    • Record the number of entries into and the time spent in each type of arm using a video tracking system.

    • An increase in the proportion of time spent in the open arms is indicative of an anxiolytic effect. A decrease in total arm entries suggests a sedative effect.

Signaling Pathway and Experimental Workflow Diagrams

Oxomemazine_Sedation_Pathway cluster_neuron Central Nervous System Neuron Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates Gq Gq Protein H1R->Gq Activates Sedation Reduced Neuronal Firing & Sedation H1R->Sedation Leads to This compound This compound This compound->H1R Antagonizes (Blocks Histamine) PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Wakefulness Neuronal Firing & Wakefulness Promotion Ca_release->Wakefulness Modulates PKC->Wakefulness Modulates

Caption: this compound's sedative mechanism via H1 receptor antagonism.

Mitigation_Strategies_Workflow cluster_problem Problem Identification cluster_strategies Mitigation Strategies cluster_agents Potential Mitigating Agents cluster_assessment Behavioral Assessment cluster_outcome Desired Outcome Sedation This compound-Induced Sedation Observed Dose_Adj Adjust this compound Dose Sedation->Dose_Adj Co_Admin Co-administer Mitigating Agent Sedation->Co_Admin OFT Open Field Test Dose_Adj->OFT Rotarod Rotarod Test Dose_Adj->Rotarod EPM Elevated Plus Maze Dose_Adj->EPM Caffeine Caffeine Co_Admin->Caffeine Modafinil Modafinil Co_Admin->Modafinil Paracetamol Paracetamol Co_Admin->Paracetamol Caffeine->OFT Caffeine->Rotarod Caffeine->EPM Modafinil->OFT Modafinil->Rotarod Modafinil->EPM Paracetamol->OFT Paracetamol->Rotarod Paracetamol->EPM Reduced_Sedation Sedation Mitigated, Behavioral Data Validated OFT->Reduced_Sedation Rotarod->Reduced_Sedation EPM->Reduced_Sedation

Caption: Experimental workflow for mitigating this compound-induced sedation.

Mitigating_Agent_Pathways cluster_caffeine Caffeine Pathway cluster_modafinil Modafinil Pathway Caffeine Caffeine AdenosineR Adenosine Receptor Caffeine->AdenosineR Antagonizes Wakefulness_C Increased Neuronal Activity & Wakefulness AdenosineR->Wakefulness_C Promotes Adenosine Adenosine Adenosine->AdenosineR Activates (Inhibitory) Modafinil Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Blocks Dopamine Synaptic Dopamine DAT->Dopamine Increases Wakefulness_M Increased Dopaminergic Signaling & Wakefulness Dopamine->Wakefulness_M Promotes

Caption: Simplified signaling pathways of mitigating agents.

References

Technical Support Center: Chemical Degradation Kinetics of Oxomemazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxomemazine. The information is designed to assist with experimental design, execution, and interpretation of results related to the chemical degradation kinetics of this compound under various stress conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during forced degradation studies of this compound.

Acidic and Alkaline Hydrolysis

Question: My this compound solution shows rapid and extensive degradation under acidic conditions, making it difficult to determine the degradation kinetics accurately. What should I do?

Answer: Rapid degradation under acidic conditions is expected for some phenothiazine (B1677639) derivatives. To obtain reliable kinetic data, consider the following adjustments to your experimental protocol:

  • Reduce the acid concentration: Start with a lower concentration of acid (e.g., 0.01 M HCl) and gradually increase it if the degradation is too slow.

  • Lower the temperature: Perform the study at a lower temperature (e.g., room temperature or 40°C) to slow down the reaction rate.

  • Increase sampling frequency: Take samples at more frequent, shorter time intervals, especially during the initial phase of the experiment, to capture the rapid degradation profile.

  • Use a stability-indicating method: Ensure your analytical method, such as HPLC, can effectively separate the intact drug from its degradation products.[1]

Question: I am observing inconsistent results in my alkaline hydrolysis experiments. What could be the cause?

Answer: Inconsistent results in alkaline hydrolysis can stem from several factors:

  • pH variability: Ensure the pH of your solution remains constant throughout the experiment. Use a reliable buffer system and re-verify the pH at different time points.

  • Oxygen sensitivity: Phenothiazines can be susceptible to oxidation, which can be accelerated at higher pH. Consider conducting the experiment under an inert atmosphere (e.g., by purging the solution with nitrogen) to minimize oxidative degradation.

  • Analyte concentration: At high concentrations, drug molecules may exhibit different degradation kinetics. It is recommended to start with a concentration of around 1 mg/mL.[2]

Oxidative Degradation

Question: The degradation of this compound in the presence of hydrogen peroxide is too fast to monitor. How can I control the reaction?

Answer: To control the rate of oxidative degradation, you can modify the following parameters:

  • Lower the H₂O₂ concentration: Start with a lower concentration of hydrogen peroxide (e.g., 3%) and adjust as needed.[3]

  • Control the temperature: Perform the experiment at a lower temperature to decrease the reaction rate.

  • Quench the reaction: At each time point, quench the reaction by adding a substance that neutralizes the oxidizing agent (e.g., sodium bisulfite) to prevent further degradation before analysis.

Question: I am not observing any significant degradation under my oxidative stress conditions. What should I do?

Answer: If no significant degradation is observed, you can try the following:

  • Increase the H₂O₂ concentration: Gradually increase the concentration of hydrogen peroxide.

  • Increase the temperature: A moderate increase in temperature can accelerate the oxidative degradation.

  • Extend the study duration: Allow the reaction to proceed for a longer period.

  • Consider a different oxidizing agent: While hydrogen peroxide is common, other oxidizing agents can be used. However, it is important to choose one that is relevant to potential real-world degradation scenarios.

Photolytic Degradation

Question: How can I differentiate between photolytic and thermal degradation in my photostability study?

Answer: To isolate the effects of light, you should always include a control sample that is protected from light but exposed to the same temperature and humidity conditions as the light-exposed sample.[4] This is typically achieved by wrapping the control sample in aluminum foil. By comparing the degradation in the light-exposed sample to the dark control, you can determine the extent of photodegradation.

Question: My results show significant variability between photostability studies. What are the potential reasons?

Answer: Variability in photostability studies can be caused by:

  • Inconsistent light exposure: Ensure that all samples receive uniform and consistent light exposure. The distance from the light source and the orientation of the samples should be standardized.

  • Light source fluctuations: The intensity of the light source can vary over time. Use a calibrated radiometer or lux meter to monitor the light intensity throughout the study.

  • Sample presentation: The way the sample is presented (e.g., as a solid powder or in solution) can affect the results. For solids, ensure a thin, uniform layer to maximize exposure.[4]

Thermal Degradation

Question: I am having trouble achieving the recommended 5-20% degradation for my thermal degradation study. What adjustments can I make?

Answer: Achieving the target degradation range is crucial for validating stability-indicating methods. If you are outside this range, consider the following:

  • For too little degradation: Increase the temperature or extend the duration of the study.

  • For too much degradation: Decrease the temperature or shorten the study duration. It is often better to use milder conditions over a longer period than harsh conditions for a short time to avoid the formation of secondary, irrelevant degradation products.

Question: The melting of my solid this compound sample during thermal stress is interfering with the analysis. How can I address this?

Answer: If the drug substance melts during thermal stress, it can alter the degradation kinetics (solid-state vs. liquid-state degradation). A study on this compound hydrochloride showed a melting endotherm at 248°C. If your stress temperature is near the melting point, consider conducting the study at a temperature well below the melting point to ensure you are studying solid-state degradation. Alternatively, you can perform the degradation study in a solution if that is more relevant to your final dosage form.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for forced degradation studies of this compound?

A1: Forced degradation studies for pharmaceuticals like this compound typically follow ICH guidelines and involve exposure to acidic, alkaline, oxidative, thermal, and photolytic stress. Specific conditions can be adapted based on the stability of the molecule.

Q2: What is the expected order of kinetics for the degradation of this compound under different stress conditions?

A2: The order of kinetics can vary depending on the stress condition and the specific reaction mechanism. For thermal degradation of this compound, the initial decomposition stage has been studied using various kinetic models, including the Arrhenius equation. For other stress conditions, the degradation of phenothiazine derivatives often follows pseudo-first-order kinetics. However, this needs to be experimentally determined for this compound under each specific condition.

Q3: What are the likely degradation pathways for this compound?

A3: As a phenothiazine derivative, this compound is susceptible to degradation at the sulfur atom in the central ring, a primary site for oxidation leading to the formation of sulfoxide (B87167) derivatives. Other potential degradation pathways include hydrolysis of side chains under acidic or basic conditions and photolytic cleavage or rearrangement. A proposed thermal degradation pathway for this compound involves a three-stage decomposition with the initial loss of the side chain.

Q4: How do I select the appropriate analytical method for monitoring the degradation of this compound?

A4: A stability-indicating analytical method is required, which can separate the intact drug from all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is the most common and reliable technique for this purpose. The method must be validated to demonstrate its specificity, accuracy, precision, and linearity.

Q5: What is "mass balance" in the context of stability studies, and why is it important?

A5: Mass balance is the process of accounting for all the drug substance after degradation. It involves demonstrating that the sum of the amount of intact drug remaining and the amounts of all degradation products formed is close to 100% of the initial amount of the drug. A good mass balance (typically between 95% and 105%) provides confidence that all major degradation products have been detected and that the analytical method is accurate.

Experimental Protocols

Thermal Degradation (Solid State)
  • Objective: To evaluate the kinetics of thermal decomposition of solid this compound.

  • Methodology:

    • Place a known amount of this compound hydrochloride (e.g., 5.0 mg) in a suitable container (e.g., a platinum pan for thermogravimetric analysis).

    • Heat the sample at different constant heating rates (e.g., 5, 10, 15, and 20 °C/min) from room temperature up to 600 °C under a dynamic nitrogen atmosphere (e.g., 30 mL/min).

    • Record the mass loss as a function of temperature using a thermogravimetric analyzer (TGA).

    • Analyze the data using isoconversional kinetic models such as the Arrhenius, Coats-Redfern (CR), Horowitz-Metzger (HM), and Flynn-Wall-Ozawa (F-W-O) equations to determine the kinetic parameters of decomposition.

General Protocol for Hydrolytic, Oxidative, and Photolytic Degradation
  • Objective: To investigate the degradation kinetics of this compound under hydrolytic, oxidative, and photolytic stress.

  • Methodology:

    • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and an organic co-solvent) at a concentration of approximately 1 mg/mL.

    • Stress Conditions:

      • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of about 100 µg/mL. Heat the solution at a controlled temperature (e.g., 60°C).

      • Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of about 100 µg/mL. Heat the solution at a controlled temperature (e.g., 60°C).

      • Oxidative Degradation: Dilute the stock solution with a solution of 3% H₂O₂ to a final concentration of about 100 µg/mL. Keep the solution at room temperature.

      • Photolytic Degradation: Expose the solution of this compound (in a photostable, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A dark control sample should be stored under the same conditions.

    • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours). The sampling frequency should be adjusted based on the rate of degradation.

    • Sample Preparation: Neutralize the acidic and alkaline samples before analysis. Dilute all samples to a suitable concentration for analysis.

    • Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining this compound and any degradation products.

    • Data Analysis: Plot the concentration or log of the concentration of this compound versus time to determine the order of the reaction and calculate the degradation rate constant (k) and half-life (t₁/₂).

Data Presentation

Table 1: Kinetic Parameters for the First Stage of Thermal Decomposition of this compound

Kinetic MethodActivation Energy (Ea) (kJ/mol)Frequency Factor (A) (min⁻¹)
Arrhenius133.851.13 x 10¹²
Coats-Redfern (CR)132.591.01 x 10¹²
Horowitz-Metzger (HM)128.781.02 x 10¹²
Flynn-Wall-Ozawa (F-W-O)133.121.60 x 10¹²

Table 2: Thermodynamic Parameters for the First Stage of Thermal Decomposition of this compound

Kinetic MethodΔH* (kJ/mol)ΔS* (kJ/mol)ΔG* (kJ/mol)
Arrhenius129.39-20.96140.62
Coats-Redfern (CR)128.14-20.01138.84
Horowitz-Metzger (HM)124.34-19.91134.99
Flynn-Wall-Ozawa (F-W-O)128.66-21.02139.91

Visualizations

Experimental_Workflow_Forced_Degradation cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare this compound Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) start->acid Expose to alkali Alkaline Hydrolysis (0.1 M NaOH, 60°C) start->alkali Expose to oxidative Oxidative Degradation (3% H₂O₂, RT) start->oxidative Expose to photolytic Photolytic Degradation (ICH Q1B) start->photolytic Expose to thermal Thermal Degradation (Solid State, 80°C) start->thermal Expose to sampling Collect Samples at Time Intervals acid->sampling alkali->sampling oxidative->sampling photolytic->sampling thermal->sampling prep Neutralize/Dilute Samples sampling->prep hplc Analyze by Stability- Indicating HPLC prep->hplc data Determine Degradation Kinetics (k, t₁/₂) hplc->data

Caption: Experimental workflow for forced degradation studies of this compound.

Phenothiazine_Degradation_Pathway cluster_degradation Degradation Pathways cluster_products Potential Degradation Products This compound This compound (Phenothiazine Derivative) Oxidation Oxidation (e.g., with H₂O₂) This compound->Oxidation Hydrolysis Hydrolysis (Acidic/Alkaline) This compound->Hydrolysis Photolysis Photolysis (UV/Vis Light) This compound->Photolysis Sulfoxide Sulfoxide Derivative Oxidation->Sulfoxide Primary Pathway SideChainCleavage Side-Chain Cleavage Products Hydrolysis->SideChainCleavage Photolysis->SideChainCleavage RingOpening Ring Opening/ Rearrangement Products Photolysis->RingOpening

Caption: General degradation pathways for phenothiazine derivatives like this compound.

References

Impact of genetic polymorphisms on Oxomemazine metabolism in research models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of genetic polymorphisms on oxomemazine (B1678065) metabolism in various research models.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental studies of this compound metabolism, particularly in the context of genetic variability.

Issue 1: High Variability in this compound Metabolism in Human Liver Microsomes (HLMs)

Question: We are observing significant lot-to-lot variability in the rate of this compound metabolism when using pooled human liver microsomes. What could be the cause, and how can we control for it?

Answer:

High variability in this compound metabolism across different HLM lots is most likely due to the well-documented genetic polymorphisms in the Cytochrome P450 (CYP) enzymes responsible for its metabolism. This compound, a phenothiazine (B1677639) derivative, is likely metabolized by the highly polymorphic CYP2D6 enzyme.[1][2]

Troubleshooting Steps:

  • Genotype the HLM Lots: Whenever possible, use HLM lots that have been genotyped for key CYP2D6 alleles. This will allow you to correlate metabolic rates with specific genotypes (e.g., poor, intermediate, extensive, or ultrarapid metabolizers).[3]

  • Use Specific CYP2D6 Substrates as Probes: Include a known CYP2D6 substrate (e.g., bufuralol (B1668043) or dextromethorphan) as a positive control in your experiments.[4] This will help you characterize the metabolic capacity of each HLM lot.

  • Employ Chemical Inhibitors: Use a selective CYP2D6 inhibitor, such as quinidine (B1679956), to confirm the involvement of this enzyme in this compound metabolism.[1] A significant reduction in metabolism in the presence of the inhibitor would support the role of CYP2D6.

  • Utilize Recombinant Enzymes: To definitively identify the responsible enzymes, perform metabolism studies using recombinant human CYP enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells). This will allow you to assess the contribution of individual CYPs (e.g., CYP2D6, CYP3A4, CYP1A2) to this compound metabolism.

Issue 2: Unexpectedly Low or High Plasma Concentrations of this compound in Animal Models

Question: Our in vivo studies in a mouse model are showing inconsistent plasma concentrations of this compound, even with consistent dosing. Could this be related to genetic factors?

Answer:

Yes, variability in drug-metabolizing enzymes in animal models can lead to inconsistent pharmacokinetic profiles. While standard laboratory mouse strains are often inbred, there can still be genetic differences, and more importantly, the specific CYP enzymes and their variants may not perfectly recapitulate human metabolism.

Troubleshooting Steps:

  • Select Appropriate Animal Models: For studying the impact of specific human genetic polymorphisms, consider using "humanized" mouse models. These are genetically engineered mice that express human CYP genes, such as CYP2D6.

  • Characterize the Model's Metabolic Profile: Before conducting large-scale studies, perform a pilot study to characterize the metabolism of this compound in your chosen animal model. Identify the major metabolites and the enzymes responsible.

  • Control for Environmental Factors: Ensure that environmental factors such as diet, bedding, and exposure to other compounds are strictly controlled, as these can induce or inhibit drug-metabolizing enzymes.

  • Consider Genetic Background: Be aware of the genetic background of the mouse strain you are using, as different strains can have different baseline levels of CYP enzyme activity.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are most likely responsible for the metabolism of this compound?

Based on its chemical structure as a phenothiazine, this compound is most likely metabolized by Cytochrome P450 enzymes, with a significant contribution from the highly polymorphic CYP2D6. Studies on the structurally similar phenothiazine antihistamine, promethazine (B1679618), have shown that CYP2D6 is the principal enzyme for its metabolism. Phase II metabolism, specifically glucuronidation by UDP-glucuronosyltransferases (UGTs), is also expected, as metabolites of this compound have been identified in urine following acid hydrolysis, which cleaves glucuronide conjugates.

Q2: How do genetic polymorphisms in CYP2D6 affect this compound metabolism?

Genetic polymorphisms in the CYP2D6 gene can lead to the production of an enzyme with absent, reduced, normal, or increased activity. This can result in four main phenotypes:

  • Poor Metabolizers (PMs): Have two non-functional copies of the CYP2D6 gene. They will metabolize this compound very slowly, leading to higher plasma concentrations and a greater risk of adverse effects.

  • Intermediate Metabolizers (IMs): Have one reduced-function and one non-functional allele, or two reduced-function alleles. They will have a slower rate of metabolism compared to normal metabolizers.

  • Extensive (Normal) Metabolizers (EMs): Have two functional copies of the CYP2D6 gene and exhibit a "normal" rate of metabolism.

  • Ultrarapid Metabolizers (UMs): Have multiple copies of the functional CYP2D6 gene. They will metabolize this compound very quickly, which may lead to lower plasma concentrations and potentially reduced efficacy at standard doses.

Q3: What in vitro models can be used to study the impact of genetic polymorphisms on this compound metabolism?

Several in vitro models are suitable for these studies:

  • Human Liver Microsomes (HLMs): HLMs from individual donors with known CYP2D6 genotypes are ideal for comparing the metabolic rates between different phenotypes.

  • Recombinant Human CYP Enzymes: Using specific, recombinantly expressed CYP enzymes (e.g., CYP2D6, CYP3A4, CYP1A2) allows for the precise determination of which enzymes are involved in this compound metabolism and their kinetic parameters.

  • Hepatocytes: Primary human hepatocytes from genotyped donors can provide a more complete picture of metabolism, including both Phase I and Phase II reactions.

Q4: Are there any known effects of UGT polymorphisms on the metabolism of phenothiazines?

While specific data for this compound is limited, polymorphisms in UGTs, such as UGT1A1, are known to affect the metabolism and clearance of various drugs. Given that this compound likely undergoes glucuronidation, it is plausible that polymorphisms in UGT genes could influence its elimination and overall pharmacokinetic profile. For example, individuals with reduced function UGT1A1 alleles (e.g., UGT1A1*28) might exhibit slower clearance of this compound glucuronides.

Experimental Protocols

Protocol 1: Determining the Role of CYP2D6 in this compound Metabolism using Human Liver Microsomes

Objective: To determine the contribution of CYP2D6 to the in vitro metabolism of this compound.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Quinidine (CYP2D6 inhibitor)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Setup: Prepare incubation mixtures in potassium phosphate buffer containing HLMs (e.g., 0.5 mg/mL), this compound (at a concentration near its expected Km, or a range of concentrations for kinetic analysis), and either quinidine (e.g., 1 µM) or vehicle control.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding an equal volume of cold acetonitrile.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples for the depletion of this compound and the formation of its metabolites using a validated LC-MS/MS method.

  • Data Analysis: Compare the rate of this compound metabolism in the presence and absence of quinidine. A significant decrease in the metabolic rate with quinidine indicates the involvement of CYP2D6.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different CYP2D6 Phenotypes

This table illustrates the expected impact of CYP2D6 polymorphisms on the pharmacokinetics of this compound based on data from other CYP2D6 substrates. Actual values would need to be determined experimentally.

PhenotypeGenotype ExamplesExpected Oral Clearance (CL/F)Expected Area Under the Curve (AUC)Expected Half-life (t½)
Poor Metabolizer (PM)4/4, 5/5LowHighLong
Intermediate Metabolizer (IM)4/1, 10/41IntermediateIntermediateIntermediate
Normal Metabolizer (NM/EM)1/1, 1/2NormalNormalNormal
Ultrarapid Metabolizer (UM)1xN/1, 1xN/2HighLowShort

Visualizations

Diagram 1: Proposed Metabolic Pathway of this compound

Oxomemazine_Metabolism cluster_polymorphisms Genetic Polymorphisms This compound This compound Phase1_Metabolites Hydroxylated Metabolites (Phase I) This compound->Phase1_Metabolites CYP2D6 (major) CYP3A4 (minor?) Phase2_Metabolites Glucuronide Conjugates (Phase II) Phase1_Metabolites->Phase2_Metabolites UGTs (e.g., UGT1A1) Excretion Excretion Phase2_Metabolites->Excretion CYP2D6_poly CYP2D6 Polymorphisms (PM, IM, EM, UM) CYP2D6_poly->this compound UGT_poly UGT Polymorphisms (e.g., UGT1A1*28) UGT_poly->Phase1_Metabolites Experimental_Workflow cluster_invitro In Vitro Models cluster_invivo In Vivo Models start Start: Hypothesis This compound metabolism is affected by genetic polymorphisms in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies start->in_vivo hlm Human Liver Microsomes (Genotyped) in_vitro->hlm recombinant Recombinant CYP/UGT Enzymes in_vitro->recombinant humanized_mice Humanized Mouse Models (e.g., CYP2D6) in_vivo->humanized_mice clinical Human Pharmacokinetic Studies (Genotyped Subjects) in_vivo->clinical analysis LC-MS/MS Analysis data_interp Data Interpretation analysis->data_interp conclusion Conclusion data_interp->conclusion hlm->analysis recombinant->analysis humanized_mice->analysis clinical->analysis

References

Validation & Comparative

Comparative Analysis of Oxomemazine and Promethazine on Histamine-Induced Responses

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Oxomemazine (B1678065) and promethazine (B1679618) are both first-generation phenothiazine (B1677639) derivatives recognized for their potent antihistaminic properties. They function primarily as antagonists of the histamine (B1213489) H1 receptor, thereby mitigating allergic and inflammatory responses mediated by histamine.[1][2] Despite their structural similarities and shared therapeutic applications in treating allergic conditions, nuanced differences in their pharmacological profiles warrant a detailed comparative analysis for informed application in research and drug development.[3] This guide provides an objective comparison of their effects on histamine-induced responses, supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.

Mechanism of Action: H1 Receptor Antagonism

Both this compound and promethazine exert their primary effects by competitively binding to the histamine H1 receptor.[1][2] This action prevents histamine from binding and activating the receptor, which in turn blocks the downstream signaling cascade responsible for various allergic symptoms.

Receptor Binding Affinity

A critical determinant of a drug's potency is its binding affinity for its target receptor, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

DrugReceptorKi (nM)
Promethazine Histamine H11.4
This compound Muscarinic M184
Muscarinic M21650
Note: A specific Ki value for this compound at the Histamine H1 receptor is not readily available in the reviewed literature, which presents a limitation in directly comparing its binding affinity with Promethazine at their primary target.

Promethazine demonstrates a high affinity for the histamine H1 receptor. While the H1 receptor affinity for this compound is not specified in the available literature, its significant affinity for muscarinic receptors suggests a broader receptor interaction profile, which may contribute to its anticholinergic side effects.

Comparative Efficacy on Histamine-Induced Responses

Inhibition of Histamine-Induced Wheal and Flare

The histamine-induced wheal and flare response is a classic in vivo model to assess the efficacy of antihistamines. The wheal (swelling) is a result of increased vascular permeability, while the flare (redness) is due to vasodilation.

A double-blind, placebo-controlled, crossover study in healthy volunteers provided quantitative data on the inhibitory effects of a single therapeutic dose of promethazine (25 mg) on histamine-induced wheal and flare responses.

Time Post-DosePromethazine (25 mg) - Mean Inhibition of Wheal (%)Promethazine (25 mg) - Mean Inhibition of Flare (%)
2 hoursSignificant reductionSignificant reduction
4 hoursMaximum inhibition (52% of baseline)Significant reduction
6 hoursSignificant reductionSignificant reduction
8 hoursSignificant reductionSignificant reduction
Data derived from a comparative study with other antihistamines.
Inhibition of Histamine Release

In vitro studies have demonstrated that promethazine can inhibit antigen-induced histamine release from passively sensitized human lung tissue and basophilic leukocytes. This inhibition is dose-dependent and occurs at concentrations that may also induce histamine release in the absence of an antigen, suggesting a complex cellular interaction. A similar strong, dose-dependent inhibition of histamine release from human lung has been observed with other H1 blockers. While this compound is known to be an H1 antagonist, specific quantitative data from a direct comparative in vitro histamine release assay against promethazine is not available in the reviewed literature.

Signaling Pathways

Histamine H1 receptor activation initiates a cascade of intracellular events. Both this compound and promethazine, as H1 receptor antagonists, are expected to inhibit these downstream signaling pathways.

Histamine H1 Receptor Signaling Pathway

Activation of the H1 receptor by histamine leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of transcription factors like NF-κB, which promotes the expression of pro-inflammatory genes.

G_1 Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC NF_kB NF-κB Activation PKC->NF_kB Inflammation Pro-inflammatory Gene Expression NF_kB->Inflammation

Caption: Simplified diagram of the histamine H1 receptor signaling cascade.

Both this compound and promethazine act by blocking the initial step of this pathway – the binding of histamine to the H1 receptor. By doing so, they prevent the subsequent activation of Gq proteins and the downstream signaling events that lead to inflammation.

Experimental Protocols

Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the binding affinity (Ki) of a drug for a specific receptor.

Objective: To determine the Ki of this compound and Promethazine for the Histamine H1 receptor.

Materials:

  • Cell membranes expressing the human Histamine H1 receptor.

  • Radioligand (e.g., [³H]-mepyramine).

  • Test compounds (this compound, Promethazine).

  • Non-specific binding control (e.g., a high concentration of a non-radiolabeled H1 antagonist).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (cold binding buffer).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Liquid scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation.

G_2 Receptor Binding Assay Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membranes Receptor Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound (this compound/Promethazine) Test_Compound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Caption: Workflow for a competitive radioligand receptor binding assay.

Histamine-Induced Wheal and Flare Test

This in vivo test assesses the ability of an antihistamine to suppress the cutaneous reaction to histamine.

Objective: To compare the in vivo efficacy of this compound and Promethazine in inhibiting histamine-induced wheal and flare.

Procedure:

  • Baseline Measurement: A fixed concentration of histamine is injected intradermally into the forearm of a healthy volunteer.

  • The areas of the resulting wheal and flare are measured after a specified time (e.g., 15 minutes).

  • Drug Administration: The volunteer is administered a single therapeutic dose of the antihistamine (this compound or Promethazine) or a placebo in a double-blind, crossover design.

  • Post-Dose Measurement: The histamine challenge is repeated at various time points after drug administration (e.g., 2, 4, 6, 8, and 24 hours).

  • The areas of the wheal and flare are measured at each time point.

  • Data Analysis: The percentage inhibition of the wheal and flare areas at each time point is calculated relative to the baseline measurement.

G_3 Wheal and Flare Test Workflow Start Baseline Histamine Challenge & Measurement Drug_Admin Administer Drug (this compound/Promethazine) or Placebo Start->Drug_Admin Time_Points Repeat Histamine Challenge at Multiple Time Points Drug_Admin->Time_Points Measurement Measure Wheal and Flare Areas Post-Dose Time_Points->Measurement Analysis Calculate % Inhibition Measurement->Analysis

Caption: Experimental workflow for the histamine-induced wheal and flare test.

Conclusion

Both this compound and promethazine are effective H1 receptor antagonists. Promethazine exhibits high affinity for the H1 receptor and has demonstrated significant in vivo efficacy in suppressing histamine-induced wheal and flare. While this compound is also a potent antihistamine, a lack of publicly available, direct comparative data, particularly regarding its H1 receptor binding affinity and its quantitative effect on wheal and flare, makes a definitive side-by-side comparison challenging. The notable affinity of this compound for muscarinic receptors suggests a more complex pharmacological profile that may contribute to a different side-effect profile compared to promethazine. Further head-to-head studies are required to fully elucidate the comparative efficacy and potency of these two compounds on histamine-induced responses.

References

Validating the Selectivity of Oxomemazine for H1 versus Other Histamine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of oxomemazine's selectivity for the histamine (B1213489) H1 receptor over other histamine receptor subtypes (H2, H3, and H4). Due to the limited availability of direct comparative binding or functional data for This compound (B1678065) across all four histamine receptor subtypes in publicly accessible literature, this document focuses on its established activity at the H1 receptor and its known off-target effects on muscarinic receptors. Furthermore, it furnishes detailed experimental protocols that researchers can employ to determine a comprehensive selectivity profile for this compound or other investigational compounds.

Data Presentation: this compound Receptor Affinity Profile

Target ReceptorLigandKi (nM)Source
Histamine H1 Receptor This compoundData not available-
Muscarinic M1 Receptor This compound84
Muscarinic M2 Receptor This compound1650

Ki (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

The significant difference in affinity between the muscarinic M1 and M2 receptors suggests a degree of selectivity in its off-target profile. To establish a complete selectivity profile for this compound, further experimental investigation is required to determine its affinity for the H2, H3, and H4 histamine receptors.

Histamine Receptor Signaling Pathways

Understanding the distinct signaling cascades initiated by each histamine receptor subtype is crucial for interpreting functional assay data.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq_protein Gq/11 H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) PKC->Cellular_Response

H1 Receptor Signaling Pathway.

H2_Signaling_Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Binds Gs_protein Gs H2R->Gs_protein Activates AC Adenylyl Cyclase (AC) Gs_protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion, Smooth Muscle Relaxation) PKA->Cellular_Response

H2 Receptor Signaling Pathway.

H3_H4_Signaling_Pathway Histamine Histamine H3R_H4R H3/H4 Receptor Histamine->H3R_H4R Binds Gi_protein Gi/o H3R_H4R->Gi_protein Activates AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibits Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release (H3), Chemotaxis (H4)) Gi_protein->Cellular_Response ATP ATP AC->ATP Blocks conversion cAMP cAMP ATP->cAMP

H3 & H4 Receptor Signaling Pathway.

Experimental Protocols

To definitively determine the selectivity of this compound for the H1 receptor versus H2, H3, and H4 receptors, a combination of radioligand binding assays and functional assays should be performed.

General Experimental Workflow for Determining Receptor Selectivity

experimental_workflow start Start: Compound of Interest (e.g., this compound) binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assays start->functional_assay sub_binding Determine Ki at H1, H2, H3, H4 binding_assay->sub_binding sub_functional_h1 Calcium Flux Assay (H1) functional_assay->sub_functional_h1 sub_functional_h2 cAMP Assay (H2) functional_assay->sub_functional_h2 sub_functional_h3_h4 cAMP Assay (H3/H4) functional_assay->sub_functional_h3_h4 data_analysis Data Analysis and Selectivity Calculation conclusion Conclusion on Receptor Selectivity data_analysis->conclusion sub_binding->data_analysis sub_functional_h1->data_analysis sub_functional_h2->data_analysis sub_functional_h3_h4->data_analysis

General experimental workflow.
Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes from cell lines stably expressing human H1, H2, H3, or H4 receptors (e.g., HEK293 or CHO cells).

    • Radioligands:

      • H1: [³H]-mepyramine

      • H2: [³H]-tiotidine

      • H3: [³H]-Nα-methylhistamine

      • H4: [³H]-histamine or [³H]-JNJ7777120

    • Test Compound: this compound

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

    • Non-specific binding control: A high concentration of a known non-radiolabeled antagonist for each receptor (e.g., 10 µM mianserin (B1677119) for H1).

    • Filtration apparatus (e.g., cell harvester with glass fiber filters).

    • Scintillation fluid and counter.

  • Protocol:

    • Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction through centrifugation. Resuspend the membrane pellet in the assay buffer.

    • Assay Setup: In a 96-well plate, set up triplicate wells for:

      • Total Binding: Radioligand + cell membranes.

      • Non-specific Binding: Radioligand + cell membranes + non-specific binding control.

      • Competitive Binding: Radioligand + cell membranes + serial dilutions of this compound.

    • Incubation: Incubate the plate, typically for 60-90 minutes at room temperature or 30°C, to allow binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding by subtracting non-specific binding from total binding.

      • Plot the percentage of specific binding against the log concentration of this compound.

      • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (for determining EC50/IC50)

Functional assays measure the biological response following receptor activation or inhibition.

The H1 receptor is coupled to the Gq protein, and its activation leads to an increase in intracellular calcium.

  • Materials:

    • HEK293 cells (or other suitable cell line) stably expressing the human H1 receptor.

    • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Indo-1).

    • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Test Compound: this compound.

    • Agonist: Histamine.

    • Fluorescence microplate reader with an injection system.

  • Protocol:

    • Cell Plating: Seed the H1-expressing cells into a 96-well, black-walled, clear-bottom plate and culture overnight.

    • Dye Loading: Load the cells with the calcium indicator dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

    • Compound Pre-incubation: Wash the cells and add serial dilutions of this compound. Incubate for a predetermined time to allow the antagonist to bind to the receptors.

    • Fluorescence Measurement:

      • Place the plate in the fluorescence microplate reader and record a baseline fluorescence reading.

      • Inject a fixed concentration of histamine (typically the EC80 concentration) into each well.

      • Immediately and continuously record the fluorescence signal for 1-2 minutes to capture the peak calcium response.

    • Data Analysis:

      • Calculate the change in fluorescence intensity for each well.

      • Plot the percentage of inhibition of the histamine response against the log concentration of this compound.

      • Determine the IC50 value from the resulting dose-response curve.

H2 receptors are coupled to Gs proteins and increase cAMP levels upon activation, while H3 and H4 receptors are coupled to Gi/o proteins and decrease cAMP levels.

  • Materials:

    • CHO-K1 or HEK293 cells stably expressing the human H2, H3, or H4 receptor.

    • Assay Buffer: e.g., HBSS with a phosphodiesterase inhibitor like IBMX.

    • Test Compound: this compound.

    • Agonist: Histamine (for H2) or a specific agonist for H3/H4. For inverse agonist activity at H3/H4, no agonist is needed.

    • Forskolin (B1673556) (an adenylyl cyclase activator, often used to stimulate a baseline cAMP level for Gi-coupled receptors).

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Protocol (for H2 antagonist activity):

    • Cell Plating: Seed H2-expressing cells into a 96-well plate.

    • Compound Pre-incubation: Pre-incubate the cells with serial dilutions of this compound.

    • Agonist Stimulation: Add a fixed concentration of histamine to stimulate cAMP production.

    • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's protocol.

    • Data Analysis: Determine the IC50 value of this compound for inhibiting the histamine-induced cAMP increase.

  • Protocol (for H3/H4 antagonist activity):

    • Cell Plating: Seed H3 or H4-expressing cells.

    • Compound Pre-incubation: Pre-incubate with serial dilutions of this compound.

    • Forskolin and Agonist Stimulation: Add forskolin to induce a detectable level of cAMP, followed by a specific H3 or H4 agonist to inhibit cAMP production.

    • cAMP Detection: Measure the intracellular cAMP levels.

    • Data Analysis: Determine the IC50 value of this compound for blocking the agonist-induced decrease in cAMP.

By performing these experiments, researchers can generate the necessary quantitative data to construct a comprehensive selectivity profile for this compound, definitively validating its selectivity for the H1 histamine receptor over the H2, H3, and H4 subtypes.

References

Cross-Reactivity of Oxomemazine with Other Phenothiazine Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the cross-reactivity of pharmaceutical compounds is critical for the accurate interpretation of analytical tests and the prevention of false-positive results. This guide provides a comparative analysis of the potential cross-reactivity of oxomemazine (B1678065) with other structurally related phenothiazine (B1677639) compounds, namely promethazine, chlorpromazine, and thioridazine (B1682328). Due to a lack of publicly available, direct comparative studies on this compound cross-reactivity, this guide presents a representative cross-reactivity profile based on structural similarities and data from related phenothiazine studies.

Data Presentation: Representative Cross-Reactivity in a Phenothiazine Immunoassay

The following table illustrates a hypothetical but representative cross-reactivity profile for a competitive immunoassay targeting a generic phenothiazine. The percentage of cross-reactivity is an estimation based on the structural similarities to the target compound. It is important to note that actual cross-reactivity can vary significantly depending on the specific antibody and the assay format used.

CompoundKey Structural FeaturesTarget AnalyteRepresentative % Cross-Reactivity
This compound Tricyclic phenothiazine core, N,N-dimethylethylamine side chain with an epoxide groupPhenothiazine100% (Assumed Target)
Promethazine Tricyclic phenothiazine core, N,N-dimethylpropylamine side chainPhenothiazineHigh (~80-120%)
Chlorpromazine Tricyclic phenothiazine core with chlorine substitution, N,N-dimethylpropylamine side chainPhenothiazineModerate to High (~50-100%)
Thioridazine Tricyclic phenothiazine core with a methylthio group, piperidine (B6355638) side chainPhenothiazineLow to Moderate (~10-40%)

Disclaimer: The data presented in this table is illustrative and intended to provide a general understanding of potential cross-reactivity based on structural analogy. These are not experimentally verified values for a specific this compound-targeted assay.

Experimental Protocols

Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two common analytical techniques used in the analysis of phenothiazine compounds.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol describes a typical competitive ELISA for the determination of phenothiazine cross-reactivity.

Objective: To determine the percentage of cross-reactivity of various phenothiazine compounds (this compound, promethazine, chlorpromazine, thioridazine) in an immunoassay.

Materials:

  • Microtiter plates coated with a phenothiazine-protein conjugate

  • Standard solutions of this compound and other phenothiazine compounds

  • A specific anti-phenothiazine antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Plate reader

Procedure:

  • Preparation of Standards and Samples: Prepare a series of standard solutions of the target phenothiazine (e.g., this compound) and the compounds to be tested for cross-reactivity at various concentrations.

  • Competitive Binding: Add the standard solutions or test compounds to the wells of the antibody-coated microtiter plate. Subsequently, add a fixed concentration of the enzyme-labeled phenothiazine conjugate to each well.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow for competitive binding between the free phenothiazine and the labeled phenothiazine for the limited antibody binding sites.

  • Washing: Wash the plate multiple times with the wash buffer to remove any unbound reagents.

  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark at room temperature for a specified time (e.g., 15 minutes) to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance against the concentration of the target phenothiazine. Determine the concentration of each test compound that gives a 50% inhibition of binding (IC50). The percent cross-reactivity is calculated using the following formula:

    % Cross-reactivity = (IC50 of the target compound / IC50 of the test compound) x 100%

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the separation and quantification of phenothiazine compounds.

Objective: To separate and quantify this compound, promethazine, chlorpromazine, and thioridazine in a sample.

Materials and Instrumentation:

  • HPLC system with a UV or mass spectrometry (MS) detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol)

  • Standard solutions of each phenothiazine compound

  • Sample preparation reagents (e.g., solid-phase extraction cartridges)

Procedure:

  • Sample Preparation: Extract the phenothiazine compounds from the sample matrix (e.g., plasma, urine) using liquid-liquid extraction or solid-phase extraction to remove interfering substances.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30°C).

    • Establish a mobile phase gradient or isocratic elution program. For example, a gradient could start with a higher percentage of the aqueous buffer and gradually increase the percentage of the organic solvent to elute the compounds based on their polarity.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the detector wavelength (e.g., 254 nm for UV detection) or the mass spectrometer parameters for monitoring the specific mass-to-charge ratios of the target compounds.

  • Injection: Inject a fixed volume of the prepared sample or standard solution into the HPLC system.

  • Data Acquisition and Analysis:

    • Record the chromatogram, which shows the detector response as a function of retention time.

    • Identify each compound based on its retention time compared to the standards.

    • Quantify each compound by measuring the peak area and comparing it to a calibration curve constructed from the standard solutions.

Visualizations

The following diagrams illustrate the structural relationships between the discussed phenothiazine compounds and a typical experimental workflow for cross-reactivity assessment.

G Structural Comparison of Phenothiazine Compounds cluster_core Core Phenothiazine Structure cluster_derivatives Derivatives Core Phenothiazine Ring System This compound This compound (Epoxide on side chain) Core->this compound  + Side Chain Promethazine Promethazine (Propylamine side chain) Core->Promethazine  + Side Chain Chlorpromazine Chlorpromazine (Chlorine substitution) Core->Chlorpromazine  + Side Chain & Cl Thioridazine Thioridazine (Piperidine side chain) Core->Thioridazine  + Side Chain

Caption: Structural similarities of phenothiazine derivatives to the core ring system.

G Experimental Workflow for Cross-Reactivity Assessment Start Start: Prepare Reagents Standards Prepare Standard Solutions (Target & Test Compounds) Start->Standards Assay Perform Competitive Immunoassay (e.g., ELISA) Standards->Assay Data Measure Signal (e.g., Absorbance) Assay->Data Curve Construct Standard Curve Data->Curve IC50 Determine IC50 Values Curve->IC50 Calculate Calculate % Cross-Reactivity IC50->Calculate End End: Report Results Calculate->End

Caption: A typical workflow for determining the cross-reactivity of compounds in an immunoassay.

Preclinical Efficacy of Oxomemazine Versus Second-Generation Antihistamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of the first-generation antihistamine, oxomemazine (B1678065), and several second-generation antihistamines. The information is compiled from available preclinical data to assist researchers in understanding their relative pharmacological profiles.

Executive Summary

This compound, a phenothiazine-derived first-generation antihistamine, is characterized by its potent antihistaminic and antitussive properties, alongside notable sedative and anticholinergic effects. In contrast, second-generation antihistamines were developed to minimize central nervous system (CNS) penetration, thereby reducing sedative and cognitive side effects while maintaining high affinity for peripheral H1 histamine (B1213489) receptors. This guide presents a comparative overview of their receptor binding affinities, in vivo efficacy in animal models of allergic inflammation, and CNS effects, based on available preclinical data. Direct comparative preclinical studies between this compound and second-generation antihistamines are limited; therefore, this guide synthesizes data from various sources to provide a comprehensive comparison.

Receptor Binding Affinity

A fundamental measure of an antihistamine's potency is its binding affinity (Ki) to the histamine H1 receptor. A lower Ki value indicates a higher binding affinity.

Table 1: Receptor Binding Affinities (Ki) of this compound and Second-Generation Antihistamines

AntihistamineReceptorKi (nM)Species/System
This compound Histamine H1 Data not available -
Muscarinic M184[1][2][3][4][5]-
Muscarinic M21650-
Desloratadine Histamine H1> 0.4Human cloned receptors
Levocetirizine Histamine H12Human cloned receptors
Cetirizine Histamine H16Human cloned receptors
Loratadine (B1675096) Histamine H116Human cloned receptors
Fexofenadine Histamine H110Human cloned receptors

Note: A definitive Ki value for this compound's binding to the histamine H1 receptor from publicly available preclinical studies could not be identified. The available data highlights its significant affinity for muscarinic receptors, which contributes to its anticholinergic side effects. Second-generation antihistamines exhibit high affinity for the H1 receptor.

In Vivo Efficacy in Preclinical Models

The efficacy of antihistamines in alleviating allergic symptoms is evaluated in various animal models that mimic aspects of human allergic diseases.

Systemic Anaphylaxis

The compound 48/80-induced systemic anaphylaxis model in mice is a common method to assess the in vivo activity of anti-allergic drugs. Compound 48/80 induces mast cell degranulation and the release of histamine and other inflammatory mediators, leading to anaphylactic shock.

  • This compound: Preclinical data indicates that this compound is protective against anaphylactic microshock in guinea pigs at doses of 5-10 μg/kg (intramuscular injection).

Allergic Rhinitis and Dermatitis Models

Animal models of allergic rhinitis and atopic dermatitis are crucial for evaluating the potential of antihistamines to alleviate nasal and skin allergy symptoms.

  • This compound: Specific preclinical data for this compound in standardized models of allergic rhinitis or dermatitis was not identified in the conducted search.

  • Second-Generation Antihistamines:

    • Fexofenadine: Has been shown to significantly inhibit the increase in nasal airway resistance in a guinea pig model of antigen-induced rhinitis. It has also been found to be effective in a mouse model of atopic dermatitis.

    • Loratadine: In mouse models of atopic dermatitis, loratadine significantly inhibited scratching behavior induced by both low magnesium diet and histamine. It has also demonstrated efficacy in reducing allergen-induced nasal symptoms in allergic rhinitis models.

    • Cetirizine: Has been shown to be potent and long-acting in inhibiting histamine- and allergen-induced skin wheals in rats, mice, guinea pigs, and dogs.

Central Nervous System (CNS) Effects: Sedation

A key differentiator between first- and second-generation antihistamines is their propensity to cause sedation. This is primarily due to the ability of first-generation compounds to cross the blood-brain barrier and occupy histamine H1 receptors in the brain.

Table 2: Preclinical and Clinical Indicators of Sedative Potential

AntihistamineGenerationBrain H1 Receptor Occupancy (%)Sedative Potential
This compound FirstHigh (inferred)Sedating
Cetirizine Second~12.6Low to moderate
Loratadine Second~13.8Low
Fexofenadine Second~0Very Low/Non-sedating
Desloratadine Second~6.47Low
  • This compound: As a first-generation antihistamine, this compound readily crosses the blood-brain barrier, leading to significant sedative effects. While specific preclinical locomotor activity data for this compound was not found, a related phenothiazine, levomepromazine, has been shown to significantly diminish exploratory behavior and spontaneous locomotor activity in rodents.

  • Second-Generation Antihistamines: These agents are designed to have limited penetration of the blood-brain barrier, resulting in a much lower incidence of sedation. Positron Emission Tomography (PET) studies in humans have quantified the brain H1 receptor occupancy (H1RO) of several second-generation antihistamines, demonstrating significantly lower occupancy compared to first-generation drugs.

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway

Histamine binding to the H1 receptor activates a Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological effects of histamine, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation. Antihistamines act by blocking the initial binding of histamine to the H1 receptor.

G Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Physiological Response Ca2->Response PKC->Response This compound This compound / Second-Gen Antihistamines This compound->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway and Site of Antihistamine Action.

Experimental Workflow: Ovalbumin-Induced Airway Hyperresponsiveness in Mice

This model is widely used to study the pathophysiology of allergic asthma and to evaluate the efficacy of anti-allergic drugs.

G cluster_0 Sensitization Phase cluster_1 Challenge Phase cluster_2 Assessment Phase Day0 Day 0: Intraperitoneal injection of Ovalbumin (OVA) + Alum Day14 Day 14: Booster injection of OVA + Alum Day0->Day14 Day21_23 Days 21-23: Intranasal or aerosol challenge with OVA Day14->Day21_23 Day24 Day 24: Measurement of Airway Hyperresponsiveness (AHR) Day21_23->Day24 BALF Bronchoalveolar Lavage Fluid (BALF) Analysis (Cell Counts, Cytokines) Day24->BALF Histo Lung Histology (Inflammation, Mucus Production) Day24->Histo

References

A Comparative Analysis of Oxomemazine and Clobutinol as Antitussive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two centrally acting antitussive agents, Oxomemazine (B1678065) and clobutinol (B83508). While both have been utilized for the symptomatic relief of cough, their pharmacological profiles, clinical efficacy, and safety considerations differ significantly. This document synthesizes available experimental data to offer an objective comparison, intended to inform research and development in the field of respiratory therapeutics.

Introduction and Overview

This compound is a first-generation antihistamine of the phenothiazine (B1677639) class with potent antitussive, sedative, and anticholinergic properties.[1][2][3] It is primarily indicated for the treatment of allergies and cough, often available in combination formulations.[1][4] Its mechanism of action is multifaceted, targeting both central and peripheral pathways involved in allergic responses and the cough reflex.

Clobutinol is a non-opioid, centrally acting antitussive agent that was once used for the symptomatic treatment of dry cough. Despite demonstrating clinical efficacy, it was withdrawn from the worldwide market in 2007 due to significant safety concerns, specifically its potential to prolong the QT interval and induce life-threatening cardiac arrhythmias.

Mechanism of Action

This compound exerts its effects through several mechanisms:

  • Histamine (B1213489) H1 Receptor Antagonism: As a primary H1-antihistamine, it competitively blocks histamine H1 receptors, mitigating allergic symptoms like sneezing and runny nose that can accompany a cough.

  • Central Antitussive Effect: It acts on the cough center in the brainstem to suppress the cough reflex.

  • Anticholinergic (Antimuscarinic) Action: this compound is a selective antagonist for the muscarinic M1 receptor. This action can reduce mucus secretion in the respiratory tract, helping to alleviate symptoms like a runny nose.

Clobutinol is also a centrally acting cough suppressant, believed to act on the medullary cough center. However, unlike opioid antitussives, its precise molecular targets for cough suppression are not well-elucidated. It is hypothesized to modulate non-opioid neurotransmitter systems within the brainstem, such as glutamatergic or GABAergic pathways.

Comparative Signaling Pathways of Antitussive Action cluster_this compound This compound cluster_Clobutinol Clobutinol Oxo This compound H1R Histamine H1 Receptor Oxo->H1R Antagonizes M1R Muscarinic M1 Receptor Oxo->M1R Antagonizes CoughCenter_O Cough Center (Brainstem) Oxo->CoughCenter_O Acts on Allergy Allergic Symptoms (e.g., Runny Nose) H1R->Allergy Mediates Mucus Mucus Secretion M1R->Mucus Mediates CoughReflex_O Cough Reflex CoughCenter_O->CoughReflex_O Suppresses Clo Clobutinol CoughCenter_C Cough Center (Brainstem) Clo->CoughCenter_C Acts on NonOpioid Non-Opioid Pathways (Hypothesized) CoughCenter_C->NonOpioid Modulates CoughReflex_C Cough Reflex NonOpioid->CoughReflex_C Suppresses

Caption: Signaling Pathways for this compound and Clobutinol.

Comparative Clinical Efficacy

Direct, placebo-controlled clinical trials for this compound are scarce. However, a multicenter, randomized, single-blind study by Pujet et al. compared an this compound-guaifenesin syrup (T) with clobutinol (S) in 130 adult patients with acute dry cough of infectious origin.

Table 1: Clinical Efficacy Comparison in Acute Dry Cough

Parameter This compound-Guaifenesin (T) Clobutinol (S) p-value Reference(s)
Reduction in Cough Intensity (VAS, 0-10 cm) -5.2 ± 2.3 -4.3 ± 2.3 0.02 (at Day 5)
Cough Disappearance Rate 46% 29% 0.05
Time to Cough Disappearance (days) 4.0 ± 1.1 4.0 ± 1.1 N/A
Impact on Sleep Induction Significantly better Less effective 0.02 (from Day 4)
Frequency of Nocturnal Wakening Significantly better Less effective 0.02 (from Day 4)

Data from a 5-day therapy study in 130 adults. VAS: Visual Analog Scale.

The study concluded that the this compound-guaifenesin combination showed a tendency towards superior efficacy compared to clobutinol in reducing cough intensity and increasing the rate of cough disappearance. The sedative properties of this compound also contributed to significantly better sleep quality.

Pharmacokinetic and Pharmacodynamic Profile

ParameterThis compoundClobutinolReference(s)
Class Phenothiazine; 1st Gen AntihistamineNon-opioid central antitussive
Onset of Action ~30-60 minutesNot well-documented
Duration of Effect ~4-6 hoursNot well-documented
Administration OralOral

Detailed pharmacokinetic data for clobutinol is not widely available in published literature.

Safety and Tolerability Profile

The safety profiles of this compound and clobutinol are markedly different, with the latter's cardiovascular risks being the primary reason for its market withdrawal.

Table 2: Comparative Safety and Side Effect Profile

Side Effect Category This compound Clobutinol Reference(s)
Common Drowsiness/Somnolence, Dry Mouth, Dizziness, Constipation, Nausea -
Central Nervous System Headache, Blurred Vision Neurological side effects (e.g., seizures reported)
Cardiovascular May enhance hypotensive effects of other drugs QT interval prolongation, risk of life-threatening cardiac arrhythmias (Torsades de Pointes)

| Other | Allergic reactions (rare), Urinary retention | - | |

Mechanism of Clobutinol-Induced Cardiotoxicity

The primary safety concern with clobutinol is its off-target effect on cardiac ion channels. Studies have shown that clobutinol blocks the hERG (human Ether-à-go-go-Related Gene) potassium channel. This channel is critical for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel delays ventricular repolarization, which manifests as a prolonged QT interval on an electrocardiogram (ECG), increasing the risk of severe arrhythmias.

Mechanism of Clobutinol-Induced QT Prolongation Clobutinol Clobutinol hERG hERG K+ Channel Clobutinol->hERG Blocks K_Efflux Potassium (K+) Efflux hERG->K_Efflux Controls Repolarization Ventricular Repolarization K_Efflux->Repolarization Is critical for QT_Interval QT Interval Repolarization->QT_Interval Determines length of Arrhythmia Increased Risk of Arrhythmias (Torsades de Pointes) QT_Interval->Arrhythmia Prolongation leads to

Caption: Clobutinol's cardiotoxic mechanism.

Experimental Protocols

Preclinical Evaluation: Citric Acid-Induced Cough Model in Guinea Pigs

This is a standard in vivo model used to assess the efficacy of antitussive agents.

Objective: To quantify the ability of a test compound to suppress chemically-induced coughs in a conscious animal.

Methodology:

  • Animal Selection: Male Dunkin-Hartley guinea pigs are typically used.

  • Apparatus: The animal is placed in a whole-body plethysmograph chamber. An ultrasonic nebulizer generates a citric acid aerosol, and a microphone records cough sounds.

  • Procedure:

    • Baseline: Each animal is exposed to a nebulized citric acid solution (e.g., 0.4 M) for a set period (e.g., 7-10 minutes) to establish a baseline cough count.

    • Administration: Animals are pre-treated with the test compound (this compound or clobutinol), a positive control (e.g., codeine), or a vehicle via oral or intraperitoneal administration.

    • Challenge: After a specified pre-treatment time, the animals are re-exposed to the citric acid aerosol, and the number of coughs is recorded.

  • Data Analysis: The antitussive effect is calculated as the percentage reduction in the number of coughs compared to the baseline or vehicle-treated group.

Experimental Workflow: Citric Acid-Induced Cough Model cluster_protocol Protocol Steps start Acclimatize Guinea Pigs baseline Establish Baseline: Expose to Citric Acid Aerosol Record Cough Count start->baseline grouping Randomize into Groups: - Vehicle Control - Test Compound - Positive Control baseline->grouping admin Administer Treatment (Oral or IP) grouping->admin challenge Re-Challenge: Expose to Citric Acid Aerosol Record Post-Treatment Cough Count admin->challenge analysis Data Analysis: Calculate % Inhibition of Cough challenge->analysis end Determine Efficacy analysis->end

Caption: Workflow for a preclinical antitussive study.
Clinical Trial Protocol: Comparative Study

The study by Pujet et al. (2002) provides a framework for a clinical comparison.

Objective: To compare the efficacy and tolerability of an this compound-based syrup with clobutinol in adults with acute dry cough.

Methodology:

  • Design: A multicenter, randomized, single-blind study.

  • Population: 130 ambulatory adult patients (18-70 years) with a dry cough of infectious origin.

  • Intervention: 5-day course of either this compound-guaifenesin syrup or clobutinol syrup.

  • Primary Endpoint: Evolution of cough intensity measured on a Visual Analog Scale (VAS) from 0 to 10 cm.

  • Secondary Endpoints: Rate and time to cough disappearance, impact on sleep (induction and nocturnal awakenings), diurnal quality of life, and overall tolerability.

  • Data Analysis: Statistical comparison of the changes in primary and secondary endpoints between the two treatment groups over the 5-day period.

Conclusion

The comparative study of this compound and clobutinol reveals two centrally acting antitussives with distinct profiles.

This compound is a versatile agent whose antitussive properties are complemented by its antihistaminic and sedative effects. This makes it particularly useful for coughs associated with allergies and for managing nocturnal cough that disrupts sleep. While generally well-tolerated, its sedative and anticholinergic side effects must be considered.

Clobutinol , while shown to be an effective antitussive, carries an unacceptable risk of severe cardiovascular events due to its off-target blockade of the hERG potassium channel. Its withdrawal from the market serves as a critical case study in drug development on the importance of thorough cardiovascular safety profiling.

For drug development professionals, the contrast between these two agents underscores the need for multi-target consideration in antitussive therapy and the paramount importance of comprehensive safety assessments, particularly for ion channel interactions.

References

A Head-to-Head Comparison of Oxomemazine and Other M1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the M1 muscarinic acetylcholine (B1216132) receptor antagonist, Oxomemazine (B1678065), with other notable M1 antagonists. The focus is on pharmacological performance, supported by experimental data, to assist in research and development endeavors.

Introduction to M1 Receptor Antagonism

Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M1 subtype is predominantly found in the central nervous system and gastric parietal cells.[1] Antagonists of the M1 receptor are of significant interest for their therapeutic potential in various conditions, including neurodegenerative diseases and peptic ulcers.[1] This guide will compare the M1 receptor binding profiles of this compound, a phenothiazine (B1677639) derivative with antihistaminic and anticholinergic properties, against established and emerging M1-selective antagonists.[2][3]

Comparative Analysis of M1 Receptor Antagonists

The primary measure of a drug's affinity for a receptor is the inhibition constant (Ki), which indicates the concentration of the drug required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. The following tables summarize the available quantitative data for this compound and other M1 receptor antagonists.

M1 Receptor Binding Affinity
CompoundReceptor SubtypeK_i_ (nM)Species/TissueReference
This compound M184Rat cerebral microsomes[4]
M21650Rat cerebral microsomes
M3~840 (inferred 10-fold lower affinity than M1)Rat cerebral microsomes
Pirenzepine M116Rat cerebral microsomes
M3400Rat cerebral microsomes
Telenzepine M10.94Not Specified
M217.8Not Specified
PIPE-307 M1High Affinity (Specific K_i_ not disclosed)Preclinical models

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

M1 Receptor Selectivity

Selectivity is a critical parameter for a drug, indicating its ability to bind to the intended target receptor over other receptors. Higher selectivity can lead to a more favorable side-effect profile.

CompoundM1 vs M2 Selectivity (Ratio of K_i_ values)M1 vs M3 Selectivity (Ratio of K_i_ values)Reference
This compound ~20-fold~10-fold
Pirenzepine Not directly available in cited texts~25-fold
Telenzepine ~19-foldNot available in cited texts
PIPE-307 Highly Selective (Specific ratios not disclosed)Highly Selective (Specific ratios not disclosed)

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the M1 receptor signaling pathway and a typical experimental workflow for determining receptor binding affinity.

M1_Signaling_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activates Ca2_cyto Ca²⁺ ER->Ca2_cyto Releases Ca²⁺ Ca2_ER Ca²⁺ Ca2_cyto->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Target Proteins Acetylcholine Acetylcholine (Agonist) Acetylcholine->M1R Binds & Activates Antagonist M1 Antagonist (e.g., this compound) Antagonist->M1R Binds & Blocks

M1 Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from rat cerebral microsomes) Incubate Incubate Membrane Prep, Radioligand, and Test Compound Membrane_Prep->Incubate Radioligand Radioligand (e.g., [³H]QNB) Radioligand->Incubate Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubate Filtration Rapid Filtration to separate bound from free radioligand Incubate->Filtration Scintillation Scintillation Counting to measure radioactivity Filtration->Scintillation Data_Analysis Data Analysis (Competition binding curve) Scintillation->Data_Analysis Ki_Determination Determination of K_i_ Data_Analysis->Ki_Determination

References

Evaluating the clinical efficacy of Oxomemazine in cough treatment through systematic reviews

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the clinical efficacy of oxomemazine (B1678065) for cough treatment, benchmarked against common over-the-counter (OTC) alternatives. The primary finding from a recent systematic review is a significant lack of high-quality evidence to support the clinical efficacy of this compound in treating cough. This stands in contrast to other widely available antitussives, which, despite their extensive use, also have a surprisingly limited and often conflicting evidence base according to major systematic reviews. This guide synthesizes the available data, details the methodologies of key systematic reviews, and visually represents the evidence evaluation process.

This compound: An Evidence Deficit

A 2024 systematic review by Bacon et al. represents the most current and comprehensive evaluation of this compound's efficacy for cough.[1][2][3][[“]] The review was conducted following the Rebuild the Evidence Base (REB) protocol and was pre-registered on PROSPERO (CRD42022345496).[[“]] Despite its widespread use, particularly in countries like France where it is a frequently reimbursed antitussive, the review identified a critical gap in the clinical evidence.

Experimental Protocol: Bacon et al. (2024) Systematic Review

The methodology employed in the pivotal 2024 systematic review is outlined below.

cluster_protocol Systematic Review Protocol (Bacon et al., 2024) db_search Database Search (Medline, CENTRAL, Embase, Trial Registries) screening Screening of Titles and Abstracts db_search->screening Identify Studies full_text Full-Text Review for Eligibility Criteria screening->full_text Select Potentially Relevant Studies risk_bias Risk of Bias Assessment (Cochrane RoB2 Tool) full_text->risk_bias Include RCTs Comparing this compound vs. Placebo/Active Comparator meta_analysis Meta-Analysis (Planned if low RoB trials found) risk_bias->meta_analysis No Low Risk of Bias Trials Found conclusion Conclusion Formulation risk_bias->conclusion Synthesize Findings meta_analysis->conclusion Not Performed cluster_evidence Evidence Evaluation Hierarchy for Antitussives cluster_outcome Key Efficacy Outcomes sr_ma Systematic Reviews & Meta-Analyses of RCTs rcts Individual Randomized Controlled Trials (RCTs) sr_ma->rcts Synthesizes cough_freq Cough Frequency sr_ma->cough_freq cough_sev Cough Severity sr_ma->cough_sev qol Quality of Life sr_ma->qol obs_studies Observational Studies rcts->obs_studies Provides Higher Quality Evidence Than preclinical Preclinical Data (Animal & In Vitro Models) obs_studies->preclinical Informs Human Studies From

References

Benchmarking Oxomemazine's potency against other first-generation antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of the potency of oxomemazine (B1678065), a first-generation phenothiazine (B1677639) antihistamine, with other prominent first-generation antihistamines. The data presented is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development, offering insights into the relative binding affinities of these compounds for the histamine (B1213489) H1 receptor (H1R).

Comparative Potency of First-Generation Antihistamines

The primary mechanism of action for first-generation antihistamines is the blockade of the histamine H1 receptor. The potency of this blockade is commonly quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity and greater potency.

The following table summarizes the reported Ki values for this compound and other selected first-generation antihistamines at the histamine H1 receptor.

AntihistamineChemical ClassH1 Receptor Ki (nM)
This compoundPhenothiazine84[1][2][3][4][5]
DiphenhydramineEthanolamine1
DexchlorpheniramineAlkylamine2.67 - 4.81
Promethazine (B1679618)PhenothiazineData not explicitly found in the provided search results

Note: The Ki value for promethazine at the H1 receptor was not explicitly available in the provided search results. Further literature review is recommended to obtain this specific value for a comprehensive comparison.

Experimental Protocols

The determination of antihistamine potency, specifically the Ki value at the H1 receptor, is typically achieved through in vitro radioligand binding assays. Functional assays, such as intracellular calcium mobilization, can also be employed to assess the antagonistic activity of these compounds.

Radioligand Binding Assay

A standard method to determine the binding affinity of a compound to a specific receptor is the competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the histamine H1 receptor.

Materials:

  • Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 or CHO cell lines).

  • Radioligand: Typically [3H]-mepyramine, a potent H1 receptor antagonist.

  • Test compounds: this compound and other first-generation antihistamines.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand ([3H]-mepyramine) and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • Washing: The filters are washed with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a histamine H1 receptor agonist.

Objective: To determine the functional potency (e.g., IC50) of an antihistamine in blocking H1 receptor-mediated signaling.

Materials:

  • Cells stably expressing the human histamine H1 receptor (e.g., CHO-K1 cells).

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Histamine (agonist).

  • Test compounds (antihistamines).

  • A fluorescence plate reader.

Procedure:

  • Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye.

  • Pre-incubation: The cells are pre-incubated with varying concentrations of the antihistamine.

  • Stimulation: The cells are then stimulated with a fixed concentration of histamine.

  • Measurement: The change in intracellular calcium concentration is measured by detecting the fluorescence signal.

  • Data Analysis: The data is used to generate a dose-response curve, from which the IC50 value for the inhibition of the histamine response is determined.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the histamine H1 receptor signaling pathway and a typical experimental workflow for determining antihistamine potency.

G Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R binds Gq Gq protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release induces PKC_activation PKC Activation DAG->PKC_activation activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_release->Cellular_Response PKC_activation->Cellular_Response Antihistamine First-Generation Antihistamine (e.g., this compound) Antihistamine->H1R blocks

Caption: Histamine H1 receptor signaling pathway and the inhibitory action of first-generation antihistamines.

G Experimental Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare H1R-expressing cell membranes Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand_Prep Prepare [3H]-mepyramine (Radioligand) Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of test compound Compound_Prep->Incubation Filtration Separate bound from free radioligand via filtration Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Counting Quantify bound radioactivity Washing->Counting Curve_Fitting Generate competition curve and determine IC50 Counting->Curve_Fitting Ki_Calculation Calculate Ki value using Cheng-Prusoff equation Curve_Fitting->Ki_Calculation

Caption: A generalized workflow for a radioligand binding assay to determine antihistamine potency.

G Logical Relationship for Potency Comparison Potency Potency Binding_Affinity Binding Affinity (to H1 Receptor) Potency->Binding_Affinity is directly related to Binding_Affinity->Potency Ki_Value Inhibition Constant (Ki) Binding_Affinity->Ki_Value is quantified by Inverse_Relationship Lower Ki = Higher Affinity Ki_Value->Inverse_Relationship

Caption: The relationship between Ki value, binding affinity, and antihistamine potency.

References

A Comparative Analysis of Oxomemazine and Alimemazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the differential effects, receptor binding profiles, and pharmacokinetic properties of two first-generation phenothiazine (B1677639) antihistamines.

Introduction

Oxomemazine (B1678065) and Alimemazine (also known as trimeprazine) are first-generation phenothiazine antihistamines with sedative properties. While both are primarily recognized for their histamine (B1213489) H1 receptor antagonism, they exhibit distinct pharmacological profiles that influence their therapeutic applications and side-effect profiles. This guide provides a comprehensive comparison of this compound and Alimemazine, presenting key experimental data, detailed methodologies, and visual representations of their signaling pathways to aid researchers, scientists, and drug development professionals in their understanding and investigation of these compounds.

Comparative Data at a Glance

The following tables summarize the key quantitative data for this compound and Alimemazine, offering a side-by-side comparison of their receptor binding affinities and pharmacokinetic parameters.

Table 1: Receptor Binding Affinity (Ki in nM)
ReceptorThis compoundAlimemazine
Histamine H1No data available0.72[1]
Muscarinic M184[2][3][4]38 (general muscarinic)[1]
Muscarinic M21650 (1.65 µM)No data available
Muscarinic M3~840 (10-fold lower affinity than M1)No data available
Dopamine D2No data availableNo data available
Serotonin 5-HT2ANo data availableNo data available
Alpha-1 AdrenergicNo data availableNo data available

Note: The available data on the complete receptor binding profiles of both drugs is limited. Further experimental studies are required to fully characterize their interactions with a broader range of receptors.

Table 2: Pharmacokinetic Parameters
ParameterThis compoundAlimemazine
BioavailabilityLimited data available<70%
Plasma Protein BindingNo data available>90%
Time to Maximum Concentration (Tmax)No data available4.5 ± 0.43 hours
Elimination Half-life (t½)Limited data available4.78 ± 0.59 hours
MetabolismNo data availableHepatic
ExcretionNo data availableNo data available

Note: Pharmacokinetic data for this compound in adults is not well-documented in the available literature. The data for Alimemazine is more readily available but may vary between different formulations and patient populations.

Mechanism of Action and Signaling Pathways

Both this compound and Alimemazine exert their primary effects through the blockade of histamine H1 receptors. However, their interactions with other receptors and subsequent downstream signaling events contribute to their differential pharmacological profiles.

This compound

This compound is a potent H1-receptor antagonist with significant anticholinergic properties, demonstrating a notable selectivity for the muscarinic M1 receptor over the M2 subtype. Its anti-inflammatory effects are, in part, attributed to the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway, a key regulator of pro-inflammatory gene expression.

Oxomemazine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H1R Histamine H1 Receptor PLC PLC H1R->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Increases PKC PKC DAG->PKC Activates IKK IKK PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) - IκB IkB->NFkB_inactive Degrades from NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocates Gene Pro-inflammatory Gene Transcription NFkB_active->Gene Initiates This compound This compound This compound->H1R Blocks Histamine Histamine Histamine->H1R Activates

This compound's inhibition of the H1R-mediated NF-κB pathway.
Alimemazine

Alimemazine, in addition to its potent H1 receptor antagonism, exhibits a broader pharmacological profile that includes antimuscarinic, antiemetic, antispasmodic, and antiserotonin properties. Its sedative effects are a prominent feature, contributing to its use in managing pruritus and for premedication.

Alimemazine_Signaling_Pathway cluster_receptors Receptor Targets cluster_effects Pharmacological Effects Alimemazine Alimemazine H1R Histamine H1 Alimemazine->H1R Antagonist MR Muscarinic Alimemazine->MR Antagonist DR Dopamine Alimemazine->DR Antagonist SR Serotonin Alimemazine->SR Antagonist Antihistamine Antihistaminic (Anti-pruritic) H1R->Antihistamine Sedative Sedative H1R->Sedative Anticholinergic Anticholinergic MR->Anticholinergic Antiemetic Antiemetic DR->Antiemetic DR->Sedative Antiserotonergic Antiserotonergic SR->Antiserotonergic Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (with target receptor) Incubation Incubation at Equilibrium Membranes->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound (this compound/Alimemazine) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

References

Statistical comparison of analytical methods for Oxomemazine quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Oxomemazine Quantification

This guide provides a detailed comparison of various analytical methods for the quantitative determination of this compound, a phenothiazine (B1677639) derivative with antihistaminic and anticholinergic properties. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the available techniques, enabling them to select the most suitable method for their specific needs. The comparison covers spectrophotometry, high-performance liquid chromatography (HPLC), and voltammetry, with a focus on their performance, sensitivity, and experimental protocols.

Quantitative Data Summary

The performance of different analytical methods for this compound quantification is summarized in the table below. Key validation parameters such as linearity range, limit of detection (LOD), and limit of quantification (LOQ) are presented for easy comparison.

MethodReagent/TechniqueLinearity Range (µg/mL)Molar Absorptivity (L mol⁻¹ cm⁻¹)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Spectrophotometry Bromocresol Green (BCG)2.0–18.0[1]4.1 x 10⁴[1]--
Congo Red (CR)2.0–14.0[1]1.1 x 10⁴[1]--
Methyl Orange (MO)2.0–16.0[1]3.5 x 10⁴--
Bromocresol Green (BCG)2.0–12.03.2 x 10⁴--
Bromocresol Purple (BCP)2.0–13.03.7 x 10⁴--
Bromophenol Blue (BPB)2.0–14.03.1 x 10⁴--
HPLC HPTLC0.25–4.00---
Voltammetry Differential Pulse Voltammetry (DPV)1.25 µM - 10 µM---
Square Wave Voltammetry (SWV)0.37 µM - 4.5 µM---
Chemometric-assisted Spectrophotometry -2.0–10.0-0.280.84

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Spectrophotometric Methods

These methods are based on the formation of colored ion-pair complexes between this compound and an acidic dye, which can be extracted into an organic solvent and measured spectrophotometrically.

a) Ion-Pair Complex Formation with Bromocresol Green (BCG), Congo Red (CR), and Methyl Orange (MO)

  • Reagents and Solutions:

    • Standard solution of this compound hydrochloride.

    • Bromocresol Green (BCG), Congo Red (CR), and Methyl Orange (MO) reagent solutions.

    • Universal buffer solutions of pH 3.0, 5.5, and 3.5.

    • Chloroform (B151607) (analytical grade).

  • Procedure:

    • Aliquots of the standard drug solution are transferred to a series of separating funnels.

    • The respective reagent solution (BCG, CR, or MO) and buffer solution are added.

    • The mixture is shaken, and the formed yellow ion-pair complex is extracted with chloroform.

    • The absorbance of the chloroform layer is measured at the wavelength of maximum absorption (λmax): 413 nm for BCG, 495 nm for CR, and 484 nm for MO.

    • A calibration curve is constructed by plotting absorbance versus concentration.

b) Ion-Pair Complex Formation with Bromocresol Green (BCG), Bromocresol Purple (BCP), and Bromophenol Blue (BPB)

  • Reagents and Solutions:

    • Standard solution of this compound hydrochloride.

    • Bromocresol Green (BCG), Bromocresol Purple (BCP), and Bromophenol Blue (BPB) solutions.

    • Acetate-HCl buffer of pH 3.6, 3.4, and 4.0.

    • Dichloromethane (analytical grade).

  • Procedure:

    • Aliquots of the standard drug solution are mixed with the respective dye and buffer solution.

    • The formed ion-pair complex is extracted with dichloromethane.

    • The absorbance of the organic extract is measured at 405 nm for all three systems.

    • Calibration curves are prepared to determine the concentration of the drug.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method allows for the simultaneous determination of this compound and other active ingredients in pharmaceutical formulations.

  • Instrumentation:

    • A liquid chromatograph equipped with a UV detector.

    • A C18 analytical column.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of methanol, acetonitrile, and 35 mM KH2PO4 (5:20:75, v/v), with the pH adjusted to 2.9.

    • Flow Rate: 1.5 mL/min.

    • Detection: UV detection at 220 nm or 235 nm.

  • Procedure:

    • A standard solution of this compound is prepared in the mobile phase.

    • The sample solution is prepared by dissolving the pharmaceutical formulation in the mobile phase.

    • Aliquots of the standard and sample solutions are injected into the chromatograph.

    • The peak area of this compound is measured, and the concentration is calculated using the calibration curve.

Voltammetric Methods

Voltammetric techniques offer a sensitive and rapid approach for the determination of this compound based on its electrochemical oxidation.

  • Instrumentation:

    • A potentiostat/galvanostat with a three-electrode system: a glassy carbon electrode (GCE) as the working electrode, a platinum wire as the auxiliary electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.

  • Experimental Conditions:

    • Supporting Electrolyte: 0.04M Britton-Robinson (B-R) buffer at pH 8.0.

    • Techniques: Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV).

    • Potential Range: 0 to 1.0 V.

  • Procedure:

    • The supporting electrolyte is placed in the voltammetric cell and deaerated with nitrogen gas.

    • An aliquot of the this compound standard or sample solution is added to the cell.

    • The voltammogram is recorded by scanning the potential. This compound shows an anodic oxidation peak at approximately 0.898 V.

    • The peak current is proportional to the concentration of this compound, which is determined from a calibration graph.

Methodology Visualization

The following diagram illustrates a generalized workflow for the comparison and validation of analytical methods.

Analytical_Method_Comparison_Workflow cluster_planning Planning & Literature Review cluster_method_selection Method Selection & Development cluster_validation Method Validation cluster_comparison Method Comparison & Application start Define Analytical Requirements lit_review Literature Search for Existing Methods start->lit_review method_dev Method Development & Optimization lit_review->method_dev pre_validation Preliminary Validation method_dev->pre_validation linearity Linearity & Range pre_validation->linearity accuracy Accuracy pre_validation->accuracy precision Precision (Repeatability & Intermediate) pre_validation->precision specificity Specificity pre_validation->specificity lod_loq LOD & LOQ pre_validation->lod_loq robustness Robustness pre_validation->robustness data_analysis Statistical Comparison of Validation Data linearity->data_analysis accuracy->data_analysis precision->data_analysis specificity->data_analysis lod_loq->data_analysis robustness->data_analysis application Application to Real Samples data_analysis->application final_selection Final Method Selection application->final_selection

Caption: General workflow for analytical method comparison and validation.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Oxomemazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Oxomemazine is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only mitigates risks within the workspace but also prevents the release of pharmacologically active substances into the ecosystem. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, in line with regulatory standards.

Hazard Profile of this compound

This compound is a phenothiazine (B1677639) derivative with antihistaminic and anticholinergic properties.[1] Its handling and disposal require a thorough understanding of its potential hazards. According to safety data sheets (SDS), this compound presents several risks that must be managed to ensure safety.[2][3]

Hazard StatementClassification
H301: Toxic if swallowedAcute toxicity, oral
H311: Toxic in contact with skinAcute toxicity, dermal
H330: Fatal if inhaledAcute toxicity, inhalation
H412: Harmful to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term hazard

Data sourced from ECHA C&L Notifications Summary and Safety Data Sheets.[3][4]

Experimental Protocols for Safe Disposal

The following methodologies outline the approved procedures for the disposal of this compound in a laboratory setting. These protocols are designed to comply with regulations set forth by agencies such as the Environmental Protection Agency (EPA) and to ensure the safety of all personnel.

Personnel Protective Equipment (PPE): Before beginning any disposal procedure, it is mandatory to be equipped with the appropriate PPE to prevent accidental exposure.

  • Gloves: Chemical-impermeable gloves must be worn.

  • Eye Protection: Tightly fitting safety goggles are required.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of aerosolization or if handling powder outside of a fume hood, a respirator is necessary.

Step-by-Step Disposal Procedure:

  • Segregation and Collection:

    • All waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipettes), and contaminated PPE, must be segregated from general laboratory waste.

    • Collect all this compound waste in a designated, clearly labeled, and sealed hazardous waste container.

  • Waste Manifesting:

    • Properly document the contents of the hazardous waste container on a waste manifest, as required by your institution's environmental health and safety (EHS) department.

  • DO NOT Dispose Down the Drain:

    • Under no circumstances should this compound be disposed of down the sink or in any sewer system. This practice is prohibited to prevent aquatic contamination.

  • Incineration as the Preferred Method:

    • The recommended and most environmentally sound method for the final disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.

    • Your institution's EHS department will coordinate with a certified hazardous waste disposal company for this service.

  • Handling Spills:

    • In the event of a spill, evacuate the immediate area to prevent inhalation.

    • Wear the appropriate PPE, including respiratory protection.

    • Contain the spill using an inert absorbent material.

    • Collect the absorbed material into the designated hazardous waste container.

    • Clean the spill area thoroughly.

Visualizing the Disposal Workflow

To further clarify the procedural logic for this compound disposal, the following diagram illustrates the decision-making process from waste generation to final disposal.

OxomemazineDisposal cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition cluster_prohibited Prohibited Actions start This compound Waste Generated ppe Don Appropriate PPE start->ppe drain DO NOT Dispose Down Drain start->drain trash DO NOT Dispose in Regular Trash start->trash segregate Segregate Waste ppe->segregate collect Collect in Labeled Hazardous Waste Container segregate->collect manifest Complete Waste Manifest collect->manifest contact_ehs Contact EHS for Pickup manifest->contact_ehs incineration Controlled Incineration by Licensed Facility contact_ehs->incineration

References

Safeguarding Your Research: A Comprehensive Guide to Handling Oxomemazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Oxomemazine. This document provides immediate, actionable information on personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment. By adhering to these guidelines, you can minimize exposure risks and maintain the integrity of your research.

Personal Protective Equipment (PPE) for Handling this compound

The selection and proper use of PPE are the first line of defense against exposure to potent pharmaceutical compounds like this compound. A risk assessment should always be conducted to determine the appropriate level of protection for the specific tasks being performed.

Key PPE Recommendations

Below is a summary of recommended PPE for handling this compound, categorized by the level of protection required.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Disposable Respirator (e.g., N95, FFP2)Suitable for low-risk activities involving small quantities of powder in a well-ventilated area. Not recommended as primary protection for handling highly potent compounds.
Reusable Half or Full-Facepiece RespiratorUse with P100/FFP3 particulate filters. A proper fit test is mandatory to ensure effectiveness.[1]
Powered Air-Purifying Respirator (PAPR)Recommended for high-risk operations with the potential for significant aerosol generation, such as large-scale weighing or spill cleanup.[1]
Hand Protection Double GlovingWear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated or at regular intervals.
Body Protection Disposable Gown or CoverallsChoose gowns made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2] Materials like polyethylene-coated polypropylene (B1209903) offer good protection.[3]
Eye Protection Safety Goggles or Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for additional protection against splashes.[1]
Foot Protection Shoe CoversDisposable shoe covers should be worn in designated handling areas and removed before exiting to prevent the spread of contamination.

Understanding Exposure Limits and Glove Permeation

Compound ClassAgencyExposure Limit (8-hour Time-Weighted Average)Skin Notation
PhenothiazineACGIH5 mg/m³Yes
PhenothiazineNIOSH5 mg/m³Yes
PhenothiazineOSHA5 mg/m³Yes

Skin Notation: Indicates that skin absorption is a potential route of exposure.

Glove permeation is a critical factor in selecting appropriate hand protection. It involves the chemical passing through the glove material on a molecular level. Key terms to understand are:

TermDefinition
Breakthrough Time The time it takes for a chemical to be detected on the inside of the glove.
Permeation Rate The rate at which the chemical passes through the glove material after breakthrough.

For handling this compound, it is recommended to use nitrile gloves and to practice double gloving. While specific permeation data for this compound is not available, nitrile gloves generally provide good resistance to a wide range of chemicals. Always inspect gloves for any signs of degradation before use and change them frequently.

Experimental Protocols: Step-by-Step Guidance

Adherence to standardized protocols is crucial for minimizing exposure and ensuring the safety of all laboratory personnel.

Protocol for Weighing Hazardous Powders

This protocol outlines the "tare method," a technique designed to minimize the release of hazardous powders into the laboratory environment.

  • Preparation:

    • Designate a specific area for weighing hazardous powders, preferably within a chemical fume hood or a ventilated balance enclosure.

    • Cover the work surface with disposable bench paper.

    • Ensure all necessary equipment is within reach, including the powder container, a tared container with a lid, and appropriate utensils.

  • Weighing Procedure:

    • Place the empty, lidded container on the balance and press the "tare" or "zero" button.

    • Transfer the tared container to the chemical fume hood.

    • Carefully add the desired amount of this compound powder to the container.

    • Securely close the lid of the container.

    • Return the container to the balance to obtain the final weight.

    • If adjustments are needed, return the container to the fume hood to add or remove powder.

  • Post-Weighing:

    • Once the desired weight is achieved, proceed with dissolution or other manipulations within the fume hood.

    • Clean all utensils and the work surface thoroughly.

    • Dispose of all contaminated materials, including bench paper and disposable utensils, in a designated hazardous waste container.

Protocol for Cleaning Up Hazardous Drug Spills

Prompt and proper cleanup of spills is essential to prevent the spread of contamination. This protocol is for small spills (less than 5 mL or 5 g). For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Initial Response:

    • Alert others in the immediate area of the spill.

    • Isolate the spill area to prevent further contamination.

    • Obtain a hazardous drug spill kit.

  • Personal Protective Equipment:

    • Don the appropriate PPE from the spill kit, including a respirator, double gloves, a disposable gown, and eye protection.

  • Spill Containment and Cleanup:

    • For powders: Gently cover the spill with a damp absorbent pad to avoid generating dust.

    • For liquids: Cover the spill with an absorbent pad.

    • Work from the outside of the spill inwards to clean the area.

    • Use a scoop or other designated tool to collect the absorbed material and any broken glass. Place these in a puncture-resistant container.

    • Place all contaminated absorbent materials into a designated hazardous waste bag.

  • Decontamination:

    • Clean the spill area three times with a detergent solution, followed by a rinse with clean water.

  • Disposal:

    • Place all contaminated materials, including used PPE, into the hazardous waste bag.

    • Seal the bag and place it in a designated hazardous waste container.

  • Post-Cleanup:

    • Thoroughly wash your hands and any potentially exposed skin with soap and water.

    • Report the spill to your supervisor and complete any required incident reports.

Operational and Disposal Plans

A comprehensive safety plan includes clear procedures for the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Operational Workflow for Handling this compound

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment Select_PPE Select Appropriate PPE Risk_Assessment->Select_PPE Prepare_Work_Area Prepare Designated Work Area Select_PPE->Prepare_Work_Area Don_PPE Don PPE Prepare_Work_Area->Don_PPE Perform_Task Perform Experimental Task (e.g., Weighing, Dissolving) Don_PPE->Perform_Task Clean_Work_Area Clean and Decontaminate Work Area Perform_Task->Clean_Work_Area Doff_PPE Doff PPE Correctly Clean_Work_Area->Doff_PPE Segregate_Waste Segregate Hazardous Waste Doff_PPE->Segregate_Waste Dispose_Waste Dispose of Waste According to Institutional Policy Segregate_Waste->Dispose_Waste

Caption: A logical workflow for the safe handling of this compound.

PPE Selection Decision Tree

PPE Selection Decision Tree for this compound Start Start: Assess Task Aerosol_Risk Potential for Aerosol Generation? Start->Aerosol_Risk High_Risk High Risk? (e.g., large quantity, spill) Aerosol_Risk->High_Risk Yes Low_Risk Low Risk? (e.g., small quantity, enclosed) Aerosol_Risk->Low_Risk No PAPR Use PAPR High_Risk->PAPR Yes Half_Full_Face Use Half/Full-Face Respirator with P100/FFP3 Filters High_Risk->Half_Full_Face No Standard_PPE Standard PPE: Double Gloves, Gown, Safety Goggles PAPR->Standard_PPE Half_Full_Face->Standard_PPE N95_FFP2 Use N95/FFP2 Respirator Low_Risk->N95_FFP2 Yes Low_Risk->Standard_PPE No N95_FFP2->Standard_PPE

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.